Product packaging for Fluanisone(Cat. No.:CAS No. 1480-19-9)

Fluanisone

Cat. No.: B1672854
CAS No.: 1480-19-9
M. Wt: 356.4 g/mol
InChI Key: IRYFCWPNDIUQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluanisone is a typical antipsychotic and sedative belonging to the butyrophenone chemical class, provided for research purposes [1] . This compound has potent sedative effects in vivo and can be used in studies related to schizophrenia [10] . Its mechanism of action involves receptor antagonism; it acts as an inhibitor of the D(2) dopamine receptor, the 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1 adrenergic receptor, which underlies its neuroleptic and sedative properties [2] . In experimental settings, this compound is most prominently used as a component of a neuroleptanalgesic combination for laboratory animals. When combined with the potent opioid fentanyl (in a product known as Hypnorm), it provides effective surgical anesthesia and analgesia for procedures in rodents, rabbits, and other species [3][4] . This combination is often used alongside benzodiazepines like midazolam to enhance muscle relaxation and the quality of anesthesia for short-term surgical procedures [3][5] . Research into this combination has shown it provides stable hemodynamics in some models, but can also induce side effects such as respiratory depression, tachycardia, and hypotension, which can be reversed with specific antagonists like naloxone or buprenorphine [3][6] . Researchers have also utilized this compound to investigate its effects on brain activity. Studies in epileptic rat models have shown that this compound can influence spike-wave discharges, an effect potentially linked to its antagonistic action at dopamine receptors [9] . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other clinical use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25FN2O2 B1672854 Fluanisone CAS No. 1480-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYFCWPNDIUQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17160-71-3 (mono-hydrochloride)
Record name Fluanisone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045711
Record name Fluanisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-19-9
Record name Fluanisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluanisone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluanisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluanisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluanisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluanisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUANISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D0W98U1I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluanisone's Mechanism of Action on Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluanisone

This compound is a neuroleptic agent with sedative properties, first synthesized in the 1960s.[1][2] Chemically, it belongs to the butyrophenone family, a class of compounds known for their potent antagonism of dopamine D2 receptors.[1][2] Clinically, this compound has been used in the management of psychiatric disorders and is also a component of the veterinary neuroleptanalgesic combination Hypnorm®, where it is paired with the potent opioid fentanyl.[2] Its sedative and antipsychotic effects are primarily attributed to its interaction with central nervous system (CNS) receptors, most notably the dopamine D2 receptor.

Core Mechanism of Action at Dopamine Receptors

This compound's principal mechanism of action is the antagonism of dopamine D2 receptors. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to various neurological processes, including motor control, motivation, and reward. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

This compound exhibits a high affinity for D2-like receptors, which are coupled to Gi/o proteins. By binding to these receptors, this compound acts as a competitive antagonist, blocking the endogenous ligand dopamine from binding and initiating downstream signaling cascades. This blockade of D2 receptors in the mesolimbic and mesocortical pathways is believed to be the primary basis for its antipsychotic effects.

Beyond its potent D2 receptor antagonism, this compound also demonstrates activity at other receptors, including serotonin 5-HT2A and α1-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.

Quantitative Data on Butyrophenone Receptor Affinities

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)α1 (Ki, nM)
Haloperidol251.50.755.812
Spiperone500.160.30.91.22.5
Droperidol-1.2--1.81.5
Benperidol-0.2--2.52.0

Data compiled from various sources. Note: The absence of a value indicates that reliable data was not found in the searched sources.

Signaling Pathways

This compound's antagonism of the D2 receptor directly impacts intracellular signaling. The following diagram illustrates the canonical D2 receptor signaling pathway and the inhibitory effect of this compound.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Decreased Neuronal Excitability PKA_active->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Dopamine D2 Receptor Signaling and this compound Antagonism

Experimental Protocols

The characterization of this compound's interaction with dopamine receptors involves a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.

Objective: To quantify the affinity of this compound for a specific dopamine receptor subtype (e.g., D2) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity antagonist for the target receptor, labeled with a radioisotope (e.g., [3H]-Spiperone for D2-like receptors).

  • Test Compound: this compound, dissolved in an appropriate solvent and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl2 and EDTA.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand using glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or the non-specific control).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (In Vitro)

This assay measures the functional consequence of this compound's antagonism at Gi/o-coupled dopamine receptors like the D2 receptor.

Objective: To determine the potency of this compound in blocking dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells: A cell line stably expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Agonist: Dopamine.

  • Antagonist: this compound.

  • Adenylyl Cyclase Activator: Forskolin.

  • cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).

Protocol:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insight into the effects of this compound on dopamine release.

Objective: To assess the impact of this compound administration on basal and stimulated dopamine release in a specific brain region (e.g., the striatum or nucleus accumbens).

Materials:

  • Animal Model: Typically rats or mice.

  • Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

  • Microdialysis Probe: A small, semi-permeable membrane that allows for the diffusion of small molecules from the extracellular fluid.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate.

  • Fraction Collector: To collect the dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine levels in the dialysate.

Protocol:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant the microdialysis probe into the target brain region.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe itself via reverse dialysis).

  • Post-treatment Collection: Continue to collect dialysate samples to monitor changes in dopamine levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to determine the concentration of dopamine.

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot them over time to visualize the effect of this compound on dopamine release.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for an in vivo microdialysis study.

Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Acclimatization Surgery Stereotaxic Surgery: Probe Implantation Animal_Prep->Surgery Recovery Post-operative Recovery Surgery->Recovery Perfusion Probe Perfusion with aCSF Recovery->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Collection Post-treatment Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis of Dopamine Post_Drug_Collection->HPLC Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis

Workflow for In Vivo Microdialysis Study

Conclusion

References

Fluanisone: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic drug belonging to the butyrophenone class of chemical compounds. It is primarily utilized for its sedative and neuroleptic properties. While it has been investigated for the management of schizophrenia and mania, its most common application is in veterinary medicine as a component of the injectable neuroleptanalgesic formulation Hypnorm, where it is combined with the potent opioid fentanyl.[1][2] This combination is widely used to induce sedation and analgesia in laboratory animals for short surgical procedures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and the associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, is a synthetic compound with a well-defined chemical structure.[3] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
CAS Number 1480-19-9
Molecular Formula C₂₁H₂₅FN₂O₂
Molecular Weight 356.44 g/mol
InChI Key IRYFCWPNDIUQOW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 67.5-68.5 °C
Boiling Point 511.8 °C at 760 mmHg
Density 1.146 g/cm³
Solubility Soluble in DMSO
pKa (Predicted) Data not readily available
logP (Predicted) Data not readily available

Pharmacological Properties

The pharmacological effects of this compound are primarily attributed to its antagonist activity at several key neurotransmitter receptors in the central nervous system.

Mechanism of Action

This compound functions as an antagonist at the following receptors:

  • Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is a hallmark of typical antipsychotic drugs and is believed to be the primary mechanism for their therapeutic effects in psychosis.

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and orthostatic hypotension.

Table 3: Pharmacodynamic Profile of this compound

Target ReceptorActionKnown Effects
Dopamine D2 Receptor AntagonistAntipsychotic, potential for extrapyramidal symptoms
Serotonin 5-HT2A Receptor AntagonistPotential for reduced extrapyramidal symptoms, anxiolytic effects
Alpha-1 Adrenergic Receptor AntagonistSedation, hypotension

Note: Specific binding affinities (Ki values) for this compound at these receptors are not consistently reported in publicly available literature.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for this compound as a single agent is limited in the available literature. Its oral bioavailability has been noted to be a potential limitation. When used in combination with fentanyl (Hypnorm), the formulation is typically administered via intramuscular or intraperitoneal injection in animal models, bypassing first-pass metabolism.

Information on the metabolism and excretion of this compound is not extensively detailed in the reviewed sources. For a related compound, flunarizine, the main metabolic pathways in animal models include oxidative N-dealkylation and aromatic hydroxylation, with metabolites being excreted in urine and feces, and undergoing enterohepatic circulation. Similar pathways may be relevant for this compound, but specific studies are required for confirmation.

Signaling Pathways

The antagonist action of this compound at its target receptors interrupts the downstream signaling cascades normally initiated by the endogenous ligands (dopamine, serotonin, and norepinephrine/epinephrine).

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating the activity of cAMP-dependent protein kinases and downstream cellular responses.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq/11 alpha subunit. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor blocks this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade by this compound.
Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Their activation by norepinephrine or epinephrine initiates the PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, and subsequent increases in intracellular calcium and activation of PKC. This compound's antagonism at these receptors inhibits these downstream effects.

Alpha1_Signaling_Pathway Norepinephrine Norepinephrine Alpha1_R α1-Adrenergic Receptor Norepinephrine->Alpha1_R This compound This compound This compound->Alpha1_R Gq_protein Gq/11 Protein Alpha1_R->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (Blocked) Ca_release->Cellular_Response PKC->Cellular_Response

Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general chemical principles and methods for similar compounds, the following outlines can be considered as a starting point for laboratory investigation.

General Synthesis Workflow

The synthesis of this compound, 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, would likely involve the coupling of two key intermediates: a substituted butyrophenone and a substituted piperazine. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis Reactant1 4-Chloro-1-(4-fluorophenyl)butan-1-one Reaction Nucleophilic Substitution (e.g., in the presence of a base like K₂CO₃ and a solvent like acetonitrile or DMF) Reactant1->Reaction Reactant2 1-(2-Methoxyphenyl)piperazine Reactant2->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Analysis Analysis (e.g., HPLC, NMR, MS) Purification->Analysis

General Synthetic Workflow for this compound.

Note: This represents a generalized synthetic route. The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of butyrophenones can be adapted for this compound. The following protocol provides a starting point for method development.

Table 4: General RP-HPLC Method for Butyrophenone Analysis

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol)
Elution Isocratic or gradient, to be optimized
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometry at a wavelength of maximum absorbance for this compound (to be determined, likely around 245 nm)
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25 °C)

Method Development and Validation: This general method would require rigorous validation according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound is a pharmacologically active compound with a well-established role in veterinary anesthesia and potential applications in human neuropsychiatric disorders. Its mechanism of action as a multi-receptor antagonist, particularly at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, underpins its sedative and antipsychotic effects. While its fundamental chemical and pharmacological properties are known, this technical guide highlights the need for further research to fully characterize its quantitative physicochemical properties, receptor binding affinities, and detailed pharmacokinetic profile. The provided conceptual frameworks for its synthesis and analysis offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives.

References

Pharmacological Profile of Fluanisone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluanisone is a typical antipsychotic agent belonging to the butyrophenone class of drugs.[1] Primarily utilized in veterinary medicine as a neuroleptic and sedative, often in combination with the opioid fentanyl, its pharmacological profile is characterized by its interaction with central dopamine and serotonin receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding characteristics, pharmacokinetic and pharmacodynamic profiles, and metabolic pathways. Detailed experimental protocols for the characterization of butyrophenones are also presented, alongside visualizations of key signaling pathways and structural relationships to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, a butyrophenone derivative, exerts its primary pharmacological effects through the antagonism of dopamine D2 receptors, a hallmark of typical antipsychotic medications.[1] Its sedative and neuroleptic properties also stem from its activity at serotonin 5-HT2A and alpha-1 adrenergic receptors.[1] While its clinical use in humans is limited, this compound serves as a valuable tool in veterinary medicine for anesthesia and sedation, particularly in rodents and rabbits when combined with fentanyl. Understanding the detailed pharmacological profile of this compound is crucial for its appropriate use in research settings and for the broader understanding of the structure-activity relationships within the butyrophenone class of antipsychotics.

Mechanism of Action

The primary mechanism of action of this compound, like other butyrophenone antipsychotics, is the blockade of dopamine D2 receptors in the central nervous system. This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. Additionally, its sedative properties are attributed to its antagonist activity at serotonin 5-HT2A and alpha-1 adrenergic receptors.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors underpins its pharmacological effects. While specific quantitative binding data (Ki or IC50 values) for this compound are not widely available in publicly accessible literature, its profile is characterized by a high affinity for dopamine D2 receptors and a notable affinity for serotonin 5-HT2A and alpha-1 adrenergic receptors.

Table 1: Receptor Binding Profile of this compound

Receptor SubtypeActionBinding Affinity (Qualitative)Reference
Dopamine D2AntagonistHigh
Serotonin 5-HT2AAntagonistModerate to High
Alpha-1 AdrenergicAntagonistModerate

Note: Quantitative Ki or IC50 values for this compound are not consistently reported in the available scientific literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound administered alone are not extensively documented. Much of the available information pertains to its use in combination with fentanyl.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotesReference
Absorption Well absorbed after parenteral administration.Various (veterinary use)Primarily used via injection.
Distribution Wide distribution into tissues.GeneralAs a lipophilic butyrophenone.
Metabolism HepaticGeneralLikely involves N-dealkylation and aromatic hydroxylation, common for butyrophenones.
Elimination Primarily renalGeneral
Half-life (t½) Not specifically reported for this compound alone.The half-life of the combination product with fentanyl is influenced by both compounds.
Clearance (Cl) Not specifically reported.
Volume of Distribution (Vd) Not specifically reported.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its receptor binding profile and are primarily characterized by sedation and a reduction in motor activity.

Table 3: Pharmacodynamic Effects of this compound

EffectDescriptionDose-DependencySpeciesReference
Sedation Produces a state of calmness and reduced responsiveness to external stimuli.Dose-dependentRodents, Rabbits, Macaques
Antipsychotic-like activity Inferred from its D2 receptor antagonism.Not explicitly studied alone.
Neuroleptanalgesia Potentiation of opioid analgesia and induction of a state of quiescence.Observed in combination with fentanyl.Rodents, Rabbits
Effects on Epileptic Activity Can induce a dose-dependent increase in spike-wave activity when administered alone in epileptic rat models.Dose-dependentRats

Metabolism

The metabolism of this compound has not been fully elucidated. However, based on the known metabolic pathways of other butyrophenones, it is likely metabolized in the liver primarily through two main pathways:

  • Oxidative N-dealkylation: Cleavage of the alkyl chain attached to the piperazine nitrogen.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

The resulting metabolites are then likely conjugated with glucuronic acid to facilitate their excretion.

Experimental Protocols

In Vitro Receptor Binding Assay: Radioligand Displacement

This protocol describes a general method for determining the binding affinity of a test compound like this compound for dopamine D2 and serotonin 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for D2 and 5-HT2A receptors.

Materials:

  • Test compound (this compound)

  • Radioligand for D2 receptors (e.g., [³H]Spiperone)

  • Radioligand for 5-HT2A receptors (e.g., [³H]Ketanserin)

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells, or rat striatum for D2, rat cortex for 5-HT2A)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of the test compound (this compound).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding inhibitor.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This protocol outlines a standard method for assessing the antipsychotic potential of a compound by measuring its ability to attenuate psychostimulant-induced hyperactivity in rodents.

Objective: To evaluate the in vivo D2 receptor antagonist activity of this compound.

Materials:

  • Test compound (this compound)

  • Amphetamine sulfate

  • Vehicle (e.g., saline)

  • Male rats or mice

  • Open-field activity chambers equipped with photobeam detectors

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the open-field chambers for a period (e.g., 30-60 minutes) before the experiment.

  • Drug Administration:

    • Administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at various doses to different groups of animals.

    • Allow for a pretreatment time appropriate for the test compound to reach its peak effect.

  • Induction of Hyperlocomotion: Administer amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.

  • Data Collection: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., number of beam breaks) for a set period (e.g., 60-90 minutes).

  • Data Analysis:

    • Calculate the total locomotor activity for each animal.

    • Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate potential antipsychotic-like activity.

Visualizations

Signaling Pathways

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2AR Serotonin 5-HT2A Receptor Serotonin->5HT2AR Gq_protein Gq/11 Protein 5HT2AR->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Interpretation receptor_binding Receptor Binding Assays (D2, 5-HT2A, α1, etc.) functional_assays Functional Assays (e.g., cAMP, Ca²⁺ flux) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies (Rodents) functional_assays->pk_studies behavioral_models Behavioral Models (e.g., Amphetamine-induced Hyperlocomotion) pk_studies->behavioral_models safety_toxicology Safety & Toxicology Studies behavioral_models->safety_toxicology data_analysis Data Analysis (Ki, EC50, PK parameters) safety_toxicology->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar candidate_selection Lead Candidate Selection sar->candidate_selection

Caption: Experimental Workflow for Butyrophenone Characterization.

Logical Relationships

Butyrophenone_Comparison cluster_compounds Examples Butyrophenones Butyrophenone Antipsychotics This compound This compound Butyrophenones->this compound is a Haloperidol Haloperidol Butyrophenones->Haloperidol is a Azaperone Azaperone Butyrophenones->Azaperone is a This compound->Haloperidol structurally similar to This compound->Azaperone structurally similar to

Caption: Structural Relationship of this compound to other Butyrophenones.

Conclusion

This compound is a representative member of the butyrophenone class of antipsychotics with a well-defined, albeit qualitatively described, pharmacological profile centered on dopamine D2 and serotonin 5-HT2A receptor antagonism. Its primary application in veterinary medicine underscores its potent sedative and neuroleptic effects. While a comprehensive quantitative dataset on its binding affinities and pharmacokinetics remains to be fully established in the public domain, the provided experimental frameworks offer a robust approach for the further characterization of this compound and other novel butyrophenone derivatives. The visualizations of its signaling pathways and structural relationships provide a valuable context for researchers in the field of neuropharmacology and drug development. Further investigation into the quantitative aspects of this compound's pharmacology would be beneficial for a more complete understanding of its therapeutic potential and limitations.

References

The Discovery and Synthesis of Fluanisone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Beerse, Belgium - Fluanisone, a butyrophenone derivative with significant antipsychotic and sedative properties, emerged from the pioneering research laboratories of Janssen Pharmaceutica under the guidance of its founder, Dr. Paul Janssen.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

Dr. Paul Janssen, a prolific figure in medicinal chemistry, established Janssen Pharmaceutica in 1953 with a focus on systematic drug discovery.[1] The company's research into butyrophenones in the mid to late 1950s led to the landmark synthesis of the potent antipsychotic haloperidol in 1958. This success spurred further investigation into this chemical class, ultimately leading to the development of this compound (R 2028).

This compound was developed as part of a broader effort to refine the pharmacological profile of butyrophenone antipsychotics. It is utilized in the treatment of schizophrenia and mania in humans and is also a component, alongside fentanyl, in the veterinary anesthetic Hypnorm™.[3][4]

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 1-(2-methoxyphenyl)piperazine with a γ-halobutyrophenone derivative. The established protocol involves the reaction of 1-(o-anisyl)piperazine with γ-chloro-p-fluorobutyrophenone.

Synthesis of Precursors

γ-chloro-p-fluorobutyrophenone: This key intermediate is prepared via a Friedel-Crafts acylation. Fluorobenzene is reacted with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like carbon disulfide.

1-(o-anisyl)piperazine: This precursor can be synthesized through the reaction of o-anisidine with diethanolamine in the presence of hydrogen chloride.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the direct reaction of the two precursors.

Experimental Protocol:

A mixture of 6.6 parts of γ-chloro-p-fluoro-butyrophenone and 12.5 parts of 1-(o-anisyl)piperazine is heated at 110°C for 10 hours. Following the reaction, the mixture is worked up by dissolving in ether, filtering, and washing the ether layer with water. The organic layer is then dried over anhydrous potassium carbonate. The free base of this compound can be isolated, or its hydrochloride salt can be precipitated by introducing hydrogen chloride gas into the ethereal solution. The hydrochloride salt can be further purified by recrystallization. The free base is obtained by treating the hydrochloride salt with a base, such as sodium hydroxide, followed by filtration and recrystallization from a suitable solvent like diisopropyl ether.

A visual representation of the synthesis workflow is provided below.

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Fluorobenzene Fluorobenzene FriedelCrafts Friedel-Crafts Acylation Fluorobenzene->FriedelCrafts ChlorobutyrylChloride γ-Chlorobutyryl Chloride ChlorobutyrylChloride->FriedelCrafts AlCl3 AlCl₃ (catalyst) AlCl3->FriedelCrafts Halobutyrophenone γ-chloro-p-fluoro- butyrophenone FriedelCrafts->Halobutyrophenone Alkylation N-Alkylation Halobutyrophenone->Alkylation oAnisidine o-Anisidine PiperazineFormation Piperazine Formation oAnisidine->PiperazineFormation Diethanolamine Diethanolamine Diethanolamine->PiperazineFormation HCl HCl HCl->PiperazineFormation Anisylpiperazine 1-(o-anisyl)piperazine PiperazineFormation->Anisylpiperazine Anisylpiperazine->Alkylation FluanisoneBase This compound (Free Base) Alkylation->FluanisoneBase Workup Workup & Purification FluanisoneBase->Workup SignalingPathway cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse cluster_adrenergic Adrenergic Synapse This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonizes A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Antagonizes AntipsychoticEffect Antipsychotic & Sedative Effects D2R->AntipsychoticEffect Modulates Dopamine Dopamine Dopamine->D2R Binds HT2AR->AntipsychoticEffect Modulates Serotonin Serotonin Serotonin->HT2AR Binds A1AR->AntipsychoticEffect Modulates Norepinephrine Norepinephrine Norepinephrine->A1AR Binds

References

In Vitro Binding Affinity of Fluanisone to Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative in vitro binding affinity data (such as Kᵢ or IC₅₀ values) for Fluanisone at serotonin (5-HT) receptor subtypes could not be located. The following guide provides a detailed overview of the methodologies used to determine such affinities and the signaling pathways of the relevant serotonin receptors, based on established principles in pharmacology and neuroscience.

Introduction to this compound

This compound is a typical antipsychotic drug belonging to the butyrophenone class.[1] It is often used in veterinary medicine in combination with the opioid fentanyl as a neuroleptanalgesic agent.[2] Its mechanism of action is understood to involve the antagonism of dopamine D₂ receptors, a characteristic of butyrophenone antipsychotics.[1][3] While its interaction with the serotonergic system is less well-documented in terms of quantitative binding affinities, it is suggested to act as an inhibitor of the 5-hydroxytryptamine receptor 2A (5-HT₂A).[1] A comprehensive understanding of its interaction with various serotonin receptor subtypes is crucial for a complete pharmacological profile.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (a molecule that binds to the receptor) to quantify the binding of an unlabeled test compound, such as this compound.

Competitive Radioligand Binding Assay

This is the most common method to determine the inhibition constant (Kᵢ) of a test compound. The principle is to measure the concentration of the test compound required to inhibit the binding of a known radioligand to the receptor by 50% (IC₅₀). The Kᵢ value can then be calculated from the IC₅₀ value.

Detailed Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method like the Pierce® BCA assay.

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors or [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-radioactive ligand that saturates the receptors.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • The IC₅₀ value is determined from this curve.

    • The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Target Receptor Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation1 Centrifugation to Pellet Membranes Homogenization->Centrifugation1 Wash Washing and Resuspension Centrifugation1->Wash ProteinAssay Protein Quantification Wash->ProteinAssay Incubation Incubation of Membranes, Radioligand, and this compound ProteinAssay->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calculation Calculation of IC50 and Ki Scintillation->Calculation

Workflow for a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

This compound's potential interaction with serotonin receptors implies an effect on their downstream signaling cascades. The following sections detail the primary signaling pathways for key serotonin receptor subtypes.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is coupled to inhibitory G proteins (Gᵢ/Gₒ).

  • Canonical Pathway: Upon activation, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Ion Channel Modulation: The βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which leads to an inhibitory effect on neuronal firing.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) GIRK GIRK Channel G_Protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP Produces K_ion K+ GIRK->K_ion Efflux PKA PKA cAMP->PKA Activates This compound This compound (Antagonist) This compound->Receptor Inhibits Serotonin Serotonin Serotonin->Receptor Activates

Simplified 5-HT₁ₐ receptor signaling pathway.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is coupled to Gᵩ/G₁₁ proteins and its activation is generally excitatory.

  • Primary Pathway: The activated Gαᵩ subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to the phosphorylation of various downstream proteins, modulating neuronal excitability and gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates (αq) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates This compound This compound (Antagonist) This compound->Receptor Inhibits Serotonin Serotonin Serotonin->Receptor Activates

Simplified 5-HT₂ₐ receptor signaling pathway.

5-HT₂C Receptor Signaling

Similar to the 5-HT₂ₐ receptor, the 5-HT₂C receptor is primarily coupled to Gᵩ/G₁₁ proteins and activates the PLC signaling cascade, leading to the generation of IP₃ and DAG and a subsequent increase in intracellular calcium.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates (αq) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates This compound This compound (Antagonist) This compound->Receptor Inhibits Serotonin Serotonin Serotonin->Receptor Activates

Simplified 5-HT₂C receptor signaling pathway.

5-HT₇ Receptor Signaling

The 5-HT₇ receptor is coupled to a stimulatory G protein (Gₛ).

  • Canonical Pathway: Upon activation, the Gαₛ subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Downstream Effects: Elevated cAMP activates PKA, which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby influencing gene expression and neuronal function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT7 Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates (αs) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Modulates This compound This compound (Antagonist) This compound->Receptor Inhibits Serotonin Serotonin Serotonin->Receptor Activates

Simplified 5-HT₇ receptor signaling pathway.

Conclusion

While this compound is an established butyrophenone antipsychotic with known dopamine D₂ receptor antagonism, its specific interactions with the diverse family of serotonin receptors remain poorly quantified in the public domain. The experimental protocols for radioligand binding assays described herein provide a clear framework for how the binding affinities of this compound to various 5-HT receptor subtypes could be determined. A thorough characterization of this compound's binding profile at these receptors would provide a more complete understanding of its pharmacological effects and potential therapeutic applications. Further research is warranted to elucidate these specific in vitro binding affinities.

References

Fluanisone in Rodents: A Technical Guide to Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical framework for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of fluanisone in rodent models. It is important to note that while the methodologies described are based on established scientific practices, specific quantitative PK parameters and receptor binding affinities for this compound are not widely available in publicly accessible literature. The quantitative data presented herein are illustrative, derived from closely related compounds or presented as representative examples to guide experimental design.

Introduction

This compound is a typical antipsychotic belonging to the butyrophenone chemical class.[1] In rodent research, it is most frequently used as a component of a neuroleptanalgesic combination with the opioid fentanyl (commercially known as Hypnorm) to induce surgical anesthesia. Its mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors, which underlies its sedative and neuroleptic properties.[2] Understanding the distinct pharmacokinetic profile and pharmacodynamic characteristics of this compound is crucial for designing robust preclinical studies and accurately interpreting their outcomes.

This guide details the core experimental protocols required to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its target engagement and downstream effects in rodents.

Pharmacodynamics: Receptor Binding and Mechanism of Action

This compound's primary pharmacodynamic effect is the blockade of central dopamine and serotonin receptors. As a butyrophenone, its profile is characterized by a high affinity for the dopamine D2 receptor, a hallmark of typical antipsychotics. It also exhibits affinity for the serotonin 5-HT2A receptor.

Receptor Binding Affinity
Receptor TargetRadioligandTissue Source (Rat)Representative Ki (nM)
Dopamine D2[³H]-SpiperoneStriatum1.5
Serotonin 5-HT2A[³H]-KetanserinFrontal Cortex12.0

Note: This table is for illustrative purposes to show how data would be presented. Actual experimental results would be required to determine the precise Ki values for this compound.

Signaling Pathway

This compound acts as an antagonist, meaning it binds to the receptor but does not activate it, thereby blocking the endogenous ligand (dopamine or serotonin) from binding and initiating a signal. This blockade modulates downstream signaling cascades, leading to the observed sedative and antipsychotic effects.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine D2R D2 Receptor DA_Vesicle->D2R Dopamine HT_Vesicle Serotonin HT2AR 5-HT2A Receptor HT_Vesicle->HT2AR Serotonin Gi Gi D2R->Gi Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↓ IP3/DAG PLC->IP3_DAG This compound This compound Block X This compound->Block Block2 X This compound->Block2 Block->D2R Block2->HT2AR

Caption: this compound's antagonist action at D2 and 5-HT2A receptors.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile describes the journey of a drug through the body. It governs the onset, intensity, and duration of the pharmacological effect. Comprehensive PK data for this compound administered alone is limited; therefore, the following table provides an illustrative example based on the known profile of haloperidol, another butyrophenone, in rats.

ParameterDefinitionRouteIllustrative Value (Haloperidol in Rat)
Tmax Time to reach maximum plasma concentrationOral0.5 - 4 hours
Cmax Maximum plasma concentrationOralDose-dependent
Elimination half-lifeIV~2-4 hours
Vd Volume of distributionIVHigh (~20 L/kg)
CL ClearanceIVHigh (~5 L/h/kg)
F (%) BioavailabilityOral40 - 75%

Source: Adapted from general knowledge of haloperidol pharmacokinetics in rats.[2] This table is for illustrative purposes only.

Experimental Protocols

This section details the methodologies for conducting key pharmacokinetic and pharmacodynamic experiments for a butyrophenone compound like this compound in a rodent model.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical PK study in rats to determine key parameters like Cmax, Tmax, and half-life.

cluster_times Time Points start Acclimatize Male Sprague-Dawley Rats (250-300g) admin Administer this compound (e.g., 5 mg/kg, IP) start->admin sampling Collect Blood Samples via Tail Vein or Cannula admin->sampling process Process Blood to Plasma (Centrifuge at 4°C) sampling->process T0 0 min (Pre-dose) T1 15 min T2 30 min T3 1 hr T4 2 hr T5 4 hr T6 8 hr T7 24 hr store Store Plasma at -80°C process->store analysis Quantify this compound via UPLC-MS/MS store->analysis calc Calculate PK Parameters (Non-compartmental analysis) analysis->calc end Report Cmax, Tmax, AUC, t½ calc->end start Dissect Rat Brain Regions (e.g., Striatum for D2, Cortex for 5-HT2A) homogenize Homogenize Tissue in Ice-Cold Buffer start->homogenize centrifuge Centrifuge and Resuspend to Create Membrane Prep homogenize->centrifuge incubate Incubate Membrane Prep with: • Radioligand ([³H]-Spiperone) • this compound (Varying Conc.) centrifuge->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Analyze Data: • Calculate IC50 • Convert to Ki via Cheng-Prusoff Equation quantify->analyze end Report Ki Value analyze->end

References

The Neuroleptic Profile of Fluanisone: A Technical Guide for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone, a typical antipsychotic belonging to the butyrophenone chemical class, has been a subject of interest in psychiatric research, particularly in the context of schizophrenia.[1][2] While its clinical application in treating schizophrenia and mania has been noted, it is more prominently utilized in veterinary medicine as a neuroleptanalgesic agent in combination with the opioid fentanyl.[1][3] This in-depth technical guide serves as a comprehensive resource on the neuroleptic properties of this compound, consolidating available data on its mechanism of action, receptor binding profile, and its application in preclinical schizophrenia models. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound and similar compounds.

Pharmacological Profile

This compound's primary mechanism of action involves the antagonism of several key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1] Its antipsychotic and sedative properties are attributed to its inhibitory activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

Receptor Binding Affinities
ReceptorHaloperidol (Ki, nM)Clozapine (Ki, nM)Compound 13 (Butyrophenone Analog) (Ki, nM)
Dopamine D21.413043.3 ± 13.3
Dopamine D32.5240158.8 ± 35.1
Dopamine D43.3546.6 ± 0.6
Serotonin 5-HT1A3600140117.4 ± 32.6
Serotonin 5-HT2A1208.923.6 ± 2.7
Serotonin 5-HT2C470017.01425 ± 207
Histamine H14401.8188.6 ± 16.0

Data for Haloperidol and Clozapine are from reference. Data for Compound 13 are from reference.

Signaling Pathways

The therapeutic and side effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

cluster_d2 Dopamine D2 Receptor Antagonism cluster_5ht2a Serotonin 5-HT2A Receptor Antagonism cluster_a1 Alpha-1 Adrenergic Receptor Antagonism This compound This compound D2R D2 Receptor This compound->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits DARPP32 DARPP-32 PKA->DARPP32 Inhibits Phosphorylation Fluanisone_5HT2A This compound HTR2A 5-HT2A Receptor Fluanisone_5HT2A->HTR2A Blocks PLC Phospholipase C HTR2A->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Fluanisone_A1 This compound A1R α1 Receptor Fluanisone_A1->A1R Blocks PLC_A1 Phospholipase C A1R->PLC_A1 Activates IP3_DAG_A1 IP3 & DAG PLC_A1->IP3_DAG_A1 Ca_PKC_A1 ↑ Ca²⁺ & PKC Activation IP3_DAG_A1->Ca_PKC_A1

This compound's primary signaling pathway interactions.

Preclinical Evaluation in Schizophrenia Models

Animal models are indispensable tools for evaluating the antipsychotic potential of novel compounds. Several behavioral paradigms are employed to assess efficacy against the positive, negative, and cognitive symptoms of schizophrenia. While studies focusing on the standalone effects of this compound are limited, the following sections detail the standard experimental protocols for relevant behavioral tests.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential, as hyperactivity induced by dopamine agonists like amphetamine is considered a proxy for the positive symptoms of schizophrenia.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: Open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes.

    • Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).

    • Immediately place the animal in the open-field arena and record locomotor activity for 60-90 minutes.

  • Data Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are analyzed. A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate potential antipsychotic efficacy.

cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow Habituation Habituation (60 min) Drug_Admin This compound/Vehicle Administration Habituation->Drug_Admin Pretreatment Pre-treatment Period (30 min) Drug_Admin->Pretreatment Amph_Admin Amphetamine Administration Pretreatment->Amph_Admin Locomotion_Test Locomotor Activity Recording (60-90 min) Amph_Admin->Locomotion_Test Data_Analysis Data Analysis Locomotion_Test->Data_Analysis

Workflow for the amphetamine-induced hyperlocomotion test.
Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A startle chamber equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatize the animal to the startle chamber for a 5-10 minute period with background white noise.

    • The test session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

      • Prepulse-pulse trials: A weak prepulse (e.g., 3-12 dB above background) precedes the pulse by a specific interval (e.g., 30-120 ms).

      • No-stimulus trials: Background noise only.

    • Administer this compound or vehicle prior to the test session.

  • Data Analysis: The percentage of PPI is calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. An improvement in PPI deficits (induced by psychotomimetics like ketamine or in genetic models) by this compound would suggest efficacy in restoring sensorimotor gating.

Novel Object Recognition (NOR) Test

The NOR test is used to assess cognitive functions, particularly recognition memory, which is often impaired in schizophrenia. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the animal to freely explore the empty arena.

    • Familiarization Phase (T1): Place the animal in the arena with two identical objects and allow exploration for a set period (e.g., 3-5 minutes).

    • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour).

    • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Administer this compound or vehicle before the familiarization phase.

  • Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

cluster_nor Novel Object Recognition Test Protocol Habituation Habituation to Arena Familiarization Familiarization Phase (Two Identical Objects) Habituation->Familiarization ITI Inter-Trial Interval Familiarization->ITI Test Test Phase (One Familiar, One Novel Object) ITI->Test Data_Analysis Calculate Discrimination Index Test->Data_Analysis

Protocol for the novel object recognition test.
Social Interaction Test

Deficits in social interaction are a core feature of the negative symptoms of schizophrenia. The social interaction test in rodents is used to evaluate a compound's potential to ameliorate these social deficits.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A dimly lit open-field arena.

  • Procedure:

    • Habituate the test animal to the arena.

    • Introduce a novel, unfamiliar "stranger" rat into the arena with the test animal.

    • Record the social interaction behaviors for a set duration (e.g., 10-15 minutes). Behaviors include sniffing, following, grooming, and pinning.

    • Administer this compound or vehicle to the test animal prior to the interaction session.

  • Data Analysis: The total time spent in social interaction is quantified. An increase in social interaction time in a model of social withdrawal (e.g., isolation-reared rats) following this compound treatment would suggest efficacy against negative symptoms.

Pharmacokinetics and Metabolism

Detailed information on the pharmacokinetics and metabolism of this compound is not extensively documented in publicly available literature. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining appropriate dosing regimens and understanding its potential for drug-drug interactions.

Conclusion

This compound, as a butyrophenone antipsychotic with antagonist activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, presents a pharmacological profile of interest for schizophrenia research. While its primary contemporary use is in veterinary medicine, its neuroleptic properties warrant further investigation. This technical guide has provided a framework for understanding its mechanism of action and has detailed the standard preclinical models used to evaluate antipsychotic efficacy. The significant gap in publicly available quantitative data, particularly receptor binding affinities and standalone in vivo efficacy studies, highlights a critical area for future research. A more comprehensive characterization of this compound's pharmacological and pharmacokinetic profile is necessary to fully assess its potential as a therapeutic agent for schizophrenia.

References

Fluanisone: A Comprehensive In-Depth Analysis of its Molecular Targets Beyond Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic of the butyrophenone class, traditionally recognized for its potent antagonism of the dopamine D2 receptor, which is central to its neuroleptic effects.[1] However, the pharmacological profile of this compound extends beyond dopaminergic systems, encompassing interactions with other key neurotransmitter receptors. These off-target activities are crucial for a comprehensive understanding of its therapeutic actions and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound other than dopamine receptors, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Identified Molecular Targets of this compound Beyond Dopamine Receptors

Based on available literature, this compound has been identified as an antagonist at the following non-dopaminergic receptors:

  • Serotonin 5-HT2A Receptor: Antagonism at this receptor is a common feature of many antipsychotic drugs and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects.[1][3]

  • Alpha-1 Adrenergic Receptor: Blockade of this receptor is associated with sedative effects and cardiovascular side effects such as orthostatic hypotension.[1]

There is also a strong rationale to investigate the interaction of this compound with Sigma receptors , as many butyrophenones, including haloperidol, exhibit affinity for these sites. However, specific binding data for this compound at sigma receptors is currently lacking in the literature.

Quantitative Binding Data: A Comparative Profile

As specific Ki or IC50 values for this compound are not consistently reported across a range of non-dopaminergic targets, the following table presents a comparative summary of binding affinities for other relevant butyrophenone antipsychotics. This data is intended to provide a probable quantitative context for this compound's interactions. The affinity is expressed as the inhibition constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.

ReceptorHaloperidol (Ki, nM)Pipamperone (Ki, nM)Likely this compound Profile
Serotonin 5-HT2A 3.51.8High Affinity
Alpha-1 Adrenergic 6.025High to Moderate Affinity
Sigma-1 3.0-Probable Affinity
Sigma-2 21-Probable Affinity

Note: This table is a compilation of data from multiple sources and serves as a comparative reference. The "Likely this compound Profile" is an estimation based on its chemical class.

Experimental Protocols: Radioligand Binding Assays

The quantitative data for receptor binding affinities are typically determined using radioligand binding assays. Below are detailed methodologies for conducting such experiments.

General Protocol for Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.
  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.
  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-prazosin for alpha-1 adrenergic receptors) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.
  • The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
  • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the non-dopaminergic targets of this compound.

G This compound at 5-HT2A Receptor This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonist Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: this compound antagonism of the 5-HT2A receptor signaling cascade.

G This compound at Alpha-1 Adrenergic Receptor This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Gq Gq/11 Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: this compound antagonism of the alpha-1 adrenergic receptor pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Stock Radioligand->Incubation TestCompound Test Compound Dilutions (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Curve Generate Competition Curve Scintillation->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound's pharmacological profile is more complex than its primary action as a dopamine D2 receptor antagonist would suggest. Its interactions with 5-HT2A and alpha-1 adrenergic receptors are significant contributors to its overall therapeutic and side-effect profile. While specific quantitative binding data for this compound remains to be comprehensively documented, the comparative data from other butyrophenones provides a valuable framework for understanding its likely receptor affinities. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the complete molecular target profile of this compound. A thorough understanding of these off-target interactions is essential for the rational use of this compound in both clinical and research settings and for the development of future antipsychotic agents with improved selectivity and tolerability.

References

Fluanisone's Role in Neuroleptanalgesia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroleptanalgesia is a state of profound sedation and analgesia induced by the combination of a neuroleptic (antipsychotic) agent and a potent opioid analgesic.[1] This technique, developed in the 1960s, produces a detached, pain-free state without complete loss of consciousness, making it a valuable tool in both veterinary and human medicine for various procedures.[1] This technical guide provides an in-depth examination of the role of fluanisone, a butyrophenone neuroleptic, as a key component in neuroleptanalgesic mixtures, particularly in combination with the synthetic opioid fentanyl.

This compound, a typical antipsychotic, exerts its effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] When combined with fentanyl, a potent µ-opioid receptor agonist, the resulting neuroleptanalgesic state is characterized by sedation, analgesia, and immobility.[3] This guide will delve into the mechanisms of action of both this compound and fentanyl, their synergistic interactions, and the quantitative pharmacology that underpins their clinical and research applications. Detailed experimental protocols for assessing the effects of this combination in preclinical models are also provided, along with visualizations of key pathways and workflows.

Mechanism of Action

The efficacy of this compound in neuroleptanalgesia stems from its specific interactions with key neurotransmitter systems in the central nervous system. As a member of the butyrophenone class of antipsychotics, its primary mechanism of action is the blockade of dopamine D2 receptors.[2] This antagonism in brain regions such as the striatum, limbic system, and hypothalamus contributes to its sedative and antipsychotic effects. Additionally, this compound is an antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A).

Fentanyl, the opioid component, is a potent synthetic µ-opioid receptor agonist. Its binding to µ-opioid receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in hyperpolarization of neurons and reduced neuronal excitability. This action at various sites within the central nervous system, including the spinal cord and brain, is responsible for its profound analgesic effects.

The combination of this compound and fentanyl results in a synergistic effect. This compound's sedative and tranquilizing properties complement fentanyl's potent analgesia, leading to a state of neuroleptanalgesia that is more effective than either agent alone.

cluster_this compound This compound cluster_Fentanyl Fentanyl This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR 5-HT2A Receptor This compound->HT2AR Antagonism Sedation Sedation/ Tranquilization D2R->Sedation Induces HT2AR->Sedation Contributes to Neuroleptanalgesia Neuroleptanalgesia Sedation->Neuroleptanalgesia Fentanyl Fentanyl MuOR µ-Opioid Receptor Fentanyl->MuOR Agonism Analgesia Profound Analgesia MuOR->Analgesia Induces Analgesia->Neuroleptanalgesia

Figure 1: Conceptual diagram of the synergistic action of this compound and fentanyl in producing neuroleptanalgesia.

Quantitative Pharmacology

The following tables summarize the available quantitative data for this compound and fentanyl, providing insights into their receptor binding affinities and pharmacokinetic profiles in various preclinical species.

Receptor Binding Affinities
CompoundReceptorKi (nM)SpeciesReference
Fentanylµ-Opioid1.2 - 1.4Guinea Pig, Human
FlunarizineDopamine D2112 ± 9Rat
FlunarizineDopamine D1532 ± 39Rat
Asenapine Dopamine D21.26Human
HaloperidolDopamine D21.45Human
M100907 5-HT2A3Not Specified
*Note: Flunarizine is a calcium channel blocker with dopamine receptor antagonist properties; its structure differs from this compound. This data is provided for context.
**Note: Asenapine and haloperidol are butyrophenone antipsychotics, providing a reference for the expected affinity range of this compound.
Note: M100907 is a selective 5-HT2A antagonist, providing a reference for high-affinity binding to this receptor.
Pharmacokinetics of Fentanyl
SpeciesRouteDoseHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Reference
Rat (Male)IV0.03 mg/kg0.84 h2.98 L/kg-
Rat (Female)IV0.03 mg/kg0.93 h3.98 L/kg-
DogIV10 µg/kg45.7 min (elimination)~5 L/kg77.9 mL/min/kg
CatIV CRI5 µg/kg/h2.4 h (elimination)4.42 L/kg1.37 L/h/kg
SheepIVNot specified3.08 h (elimination)--
Cynomolgus MacaqueTransdermal25 µg/h patch47.6 h (elimination)--
Dose-Response Data for Fentanyl/Fluanisone (Hypnorm®)
SpeciesRouteFentanyl DoseThis compound DoseEffectReference
MouseIP0.105 mg/kg3.333 mg/kgSurgical anaesthesia (with diazepam)
RatIM/IP0.126 mg/kg4 mg/kgSedation and immobilisation
RabbitIM0.158 mg/kg5 mg/kgSedation and immobilisation
Guinea PigIM0.315 mg/kg10 mg/kgSedation and immobilisation
Rhesus MacaqueIM0.1 mL/kg Hypnorm®0.1 mL/kg Hypnorm®Sedation (with midazolam)
*Hypnorm® contains 0.315 mg/mL fentanyl citrate and 10 mg/mL this compound.

Experimental Protocols

This section details methodologies for key experiments to assess the effects of this compound and its combination with fentanyl in preclinical models.

Assessment of Analgesia

4.1.1. Hot Plate Test

  • Objective: To evaluate the thermal nociceptive threshold.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • Set the hot plate surface temperature to 55 ± 0.5 °C.

    • Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.

    • Observe the animal for signs of nociception, such as licking or flicking of the hind paws or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

    • Administer the test compound (e.g., fentanyl/fluanisone) and repeat the test at predetermined time points to assess the analgesic effect.

4.1.2. Tail-Flick Test

  • Objective: To measure the latency of a spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • Gently restrain the animal (rat or mouse) with its tail exposed.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start a timer simultaneously.

    • The timer stops automatically when the animal flicks its tail out of the heat beam.

    • Record the latency. A cut-off time is pre-set to avoid tissue damage.

    • Administer the test compound and measure the tail-flick latency at various time points post-administration.

Assessment of Sedation and Motor Impairment

4.2.1. Catalepsy Bar Test

  • Objective: To quantify the degree of catalepsy (a state of immobility and muscular rigidity) induced by neuroleptic drugs.

  • Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

  • Procedure:

    • Gently place the animal's forepaws on the horizontal bar.

    • Start a timer and measure the duration the animal remains in this unnatural posture.

    • The endpoint is when the animal removes both forepaws from the bar and returns to a normal posture.

    • A maximum test duration (e.g., 180 seconds) is typically set.

    • This test is performed before and at various time points after drug administration.

4.2.2. Locomotor Activity Monitoring

  • Objective: To measure spontaneous locomotor activity as an indicator of sedation or hyperactivity.

  • Apparatus: Automated activity monitoring chambers equipped with infrared beams.

  • Procedure:

    • Habituate the animals to the testing chambers prior to the experiment.

    • Administer the test compound or vehicle.

    • Immediately place the animal in the activity chamber.

    • Record locomotor activity (e.g., beam breaks, distance traveled) over a specified period (e.g., 30-60 minutes).

    • Compare the activity levels between drug-treated and control groups.

start Start acclimation Animal Acclimation (e.g., 7 days) start->acclimation baseline Baseline Measurements (Analgesia, Sedation, Physiological) acclimation->baseline drug_admin Drug Administration (this compound/Fentanyl or Vehicle) baseline->drug_admin post_drug_measurements Post-Administration Measurements (Multiple time points) drug_admin->post_drug_measurements data_analysis Data Analysis (Statistical Comparison) post_drug_measurements->data_analysis end End data_analysis->end

Figure 2: A generalized experimental workflow for assessing the effects of this compound/fentanyl.

Physiological Monitoring

4.3.1. Respiratory Monitoring

  • Objective: To assess the effects on respiratory function, a known side effect of opioids.

  • Apparatus: Whole-body plethysmography or respiratory inductive plethysmography (RIP) jackets.

  • Procedure:

    • Place the animal in the plethysmography chamber or fit it with an RIP jacket.

    • Allow for a period of acclimatization.

    • Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.

    • Administer the test compound.

    • Continuously monitor and record respiratory parameters for a defined period post-administration.

4.3.2. Cardiovascular Monitoring

  • Objective: To evaluate the impact on cardiovascular parameters.

  • Apparatus: Telemetry implants for continuous monitoring of blood pressure and heart rate, or non-invasive tail-cuff systems.

  • Procedure:

    • For telemetry, animals are surgically implanted with transmitters and allowed to recover.

    • Record baseline cardiovascular data (mean arterial pressure, heart rate).

    • Administer the test compound.

    • Continuously record cardiovascular parameters.

4.3.3. Electroencephalogram (EEG) Monitoring

  • Objective: To assess the effects on brain electrical activity, indicative of the level of sedation and central nervous system depression.

  • Apparatus: EEG recording system with implanted electrodes.

  • Procedure:

    • Surgically implant EEG electrodes over specific brain regions (e.g., frontal cortex, hippocampus).

    • Allow for a post-operative recovery period.

    • Record baseline EEG activity in a quiet, controlled environment.

    • Administer the test compound.

    • Record EEG activity continuously to observe changes in wave patterns (e.g., increase in delta wave activity).

cluster_effects Primary Effects cluster_side_effects Potential Side Effects Fentanyl Fentanyl Potent µ-opioid agonist Neuroleptanalgesia Neuroleptanalgesia Profound Sedation & Analgesia Analgesia Analgesia Fentanyl->Analgesia This compound This compound Butyrophenone neuroleptic (D2/5-HT2A antagonist) Sedation Sedation/Immobility This compound->Sedation Neuroleptanalgesia->Analgesia Neuroleptanalgesia->Sedation RespiratoryDepression Respiratory Depression Neuroleptanalgesia->RespiratoryDepression Bradycardia Bradycardia Neuroleptanalgesia->Bradycardia Hypotension Hypotension Neuroleptanalgesia->Hypotension

Figure 3: Logical relationship of components and effects in this compound/fentanyl-induced neuroleptanalgesia.

Conclusion

This compound plays an indispensable role in the induction of neuroleptanalgesia, primarily through its potent sedative and tranquilizing effects mediated by dopamine D2 and serotonin 5-HT2A receptor antagonism. When combined with the powerful analgesic properties of the µ-opioid agonist fentanyl, a synergistic state of profound sedation and analgesia is achieved. This combination, commercially known as Hypnorm®, is a cornerstone of anesthetic protocols in preclinical research, particularly in rodents.

Understanding the quantitative pharmacology and the specific contributions of each component is crucial for the safe and effective application of this neuroleptanalgesic technique. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of the analgesic, sedative, and physiological effects of this compound-based neuroleptanalgesic combinations. Further research into the specific pharmacokinetics of this compound will enhance the precision with which these drug combinations can be utilized in both clinical and research settings.

References

Methodological & Application

Application Notes and Protocols for Fluanisone and Fentanyl Combination in Rodent Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a fluanisone and fentanyl combination for anesthesia in rodents. This neuroleptanalgesic mixture is frequently utilized for both minor and major surgical procedures, offering sedation, analgesia, and immobilization. For surgical anesthesia requiring muscle relaxation, it is commonly used in conjunction with a benzodiazepine such as midazolam or diazepam.

Data Presentation: Anesthetic Dosages and Timelines

The following tables summarize recommended dosages and expected anesthetic timelines for the combination of this compound and fentanyl, with and without the addition of a benzodiazepine, in mice and rats. Dosages are derived from various research publications and veterinary guidelines. It is crucial to note that individual responses can vary based on strain, age, sex, and health status of the animal. Therefore, these tables should be used as a starting point, with careful monitoring and dose adjustment as necessary.

Table 1: Anesthetic Dosages for Mice

Anesthetic CombinationDrug ConcentrationsDosageRouteRecommended Use
Fentanyl/Fluanisone (Hypnorm®)0.315 mg/mL Fentanyl Citrate, 10 mg/mL this compound0.01 mL per 30g body weightIPSedation and minor procedures not requiring muscle relaxation[1]
Fentanyl/Fluanisone + Diazepam0.315 mg/mL Fentanyl Citrate, 10 mg/mL this compound; 5 mg/mL Diazepam0.01 mL Hypnorm® per 30g bw (IP) + 5 mg/kg Diazepam (IP)IPSurgical anesthesia with muscle relaxation[1]
Fentanyl/Fluanisone + Midazolam0.315 mg/mL Fentanyl Citrate, 10 mg/mL this compound; 5 mg/mL MidazolamSee preparation notes for diluted mixture. 10.0 mL/kg of mixtureIPSurgical anesthesia[2]
Fentanyl/Midazolam/Medetomidine-0.05 mg/kg Fentanyl + 5 mg/kg Midazolam + 0.5 mg/kg MedetomidineIPReversible surgical anesthesia[3]

*Hypnorm® is a common commercial trade name for the fentanyl/fluanisone combination.

Table 2: Anesthetic Dosages for Rats

Anesthetic CombinationDrug ConcentrationsDosageRouteRecommended Use
Fentanyl/Fluanisone (Hypnorm®)0.315 mg/mL Fentanyl Citrate, 10 mg/mL this compound0.4 mL/kg body weightIM or IPSedation and minor procedures
Fentanyl/Fluanisone + Diazepam0.315 mg/mL Fentanyl Citrate, 10 mg/mL this compound; 5 mg/mL Diazepam0.3 mL/kg Hypnorm® (IM) + 2.5 mg/kg Diazepam (IP)IM/IPSurgical anesthesia with muscle relaxation
Fentanyl/Fluanisone/MidazolamSee preparation notes for diluted mixture.2.7 mL/kg of mixture (IP)IPSurgical anesthesia
Fentanyl/Fluanisone/MidazolamFentanyl 0.0788 mg/mL, this compound 2.5 mg/mL, Midazolam 1.25 mg/mL2.4 mL/kg for inductionSCSurgical anesthesia

Table 3: Anesthetic Timelines for Fentanyl/Fluanisone and Midazolam Combination

SpeciesMetricMean Time (minutes)Range (minutes)
Mouse Onset of Anesthesia (Loss of Righting Reflex)74-15
Duration of Surgical Anesthesia4330-70
Recovery (Return of Righting Reflex)8470-110
Rat Onset of Anesthesia (Loss of Righting Reflex)33-4
Duration of Surgical Anesthesia4436-90
Recovery (Return of Righting Reflex)8470-110

*Data adapted from Flecknell & Mitchell, 1984. The duration of anesthesia and recovery times can be prolonged with increased doses.

Experimental Protocols

Protocol 1: Preparation of Fentanyl/Fluanisone and Midazolam Anesthetic Cocktail

This protocol describes the preparation of a diluted anesthetic mixture for intraperitoneal administration in rodents to achieve surgical anesthesia.

Materials:

  • Fentanyl/Fluanisone solution (e.g., Hypnorm®: 0.315 mg/mL fentanyl citrate and 10 mg/mL this compound)

  • Midazolam solution (5 mg/mL)

  • Sterile water for injection

  • Sterile vials and syringes

Procedure:

  • To prevent precipitation, the commercial preparations of fentanyl/fluanisone and midazolam must be diluted before mixing.

  • Dilute the fentanyl/fluanisone solution with an equal volume of sterile water for injection (1:1 dilution).

  • Dilute the midazolam solution with an equal volume of sterile water for injection (1:1 dilution).

  • Mix one part of the diluted fentanyl/fluanisone solution with one part of the diluted midazolam solution.

  • The final mixture will contain approximately 0.079 mg/mL fentanyl citrate, 2.5 mg/mL this compound, and 1.25 mg/mL midazolam.

  • Store the final mixture in a sterile, sealed vial. The mixture has been shown to be stable at room temperature for up to 8 weeks.

Protocol 2: Induction and Monitoring of Anesthesia

Pre-Anesthetic Preparation:

  • Accurately weigh the animal to ensure correct dosage calculation.

  • Perform a health check to ensure the animal is fit for anesthesia.

  • Fasting is not required for rodents as they do not have a vomiting reflex.

  • Ensure all necessary equipment for monitoring and support (e.g., heating pad, supplemental oxygen) is readily available.

Anesthetic Administration (Intraperitoneal Injection):

  • Gently restrain the rodent. For rats, this can be done by holding the animal around the shoulders. For mice, scruffing the neck is appropriate.

  • Tilt the animal slightly head-down to move the abdominal organs forward.

  • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the anesthetic solution.

  • Administer the calculated dose of the anesthetic cocktail.

Monitoring Anesthetic Depth and Physiological Parameters:

  • Induction: Following injection, place the animal in a warm, quiet cage and observe for loss of the righting reflex, which indicates the onset of anesthesia.

  • Anesthetic Depth: Assess the depth of anesthesia by checking for the absence of reflexes:

    • Pedal Withdrawal Reflex: Pinch a toe firmly. Absence of a withdrawal response indicates a surgical plane of anesthesia.

    • Tail/Ear Pinch Response: Pinch the tail (for mice and rats) or the ear. Lack of response is another indicator of surgical anesthesia.

  • Physiological Monitoring:

    • Respiratory Rate: Monitor the respiratory rate continuously. A normal rate for an anesthetized mouse is 55-100 breaths/min, and for a rat is 50-80 breaths/min. A drop of 50% can be normal, but severe respiratory depression is a known side effect of fentanyl and should be monitored closely.

    • Body Temperature: Rodents are susceptible to hypothermia under anesthesia due to their high surface area to body mass ratio. Maintain body temperature between 36.0°C and 38.0°C using a circulating warm water blanket or other controlled heating source.

    • Mucous Membrane Color: Check the color of the mucous membranes (e.g., gums, conjunctiva). They should be pink. Pale or blue coloration can indicate poor perfusion or hypoxia.

Protocol 3: Post-Anesthetic Recovery
  • After the procedure, place the animal in a clean, warm cage for recovery. Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.

  • Continue to monitor the animal's temperature, breathing, and behavior every 15 minutes until it is fully ambulatory.

  • Provide supportive care as needed, such as subcutaneous fluids to aid in hydration and drug metabolism.

  • If respiratory depression is severe, a narcotic antagonist such as naloxone can be administered to reverse the effects of fentanyl. Note that this will also reverse the analgesic effects. The use of mixed agonist/antagonist opioids like buprenorphine can reverse respiratory depression while maintaining some analgesia.

Signaling Pathways and Experimental Workflows

Fentanyl Signaling Pathway

Fentanyl is a potent synthetic opioid that primarily acts as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events resulting in analgesia but also potential side effects like respiratory depression.

Fentanyl_Signaling_Pathway Fentanyl Fentanyl MOR Mu-Opioid Receptor (MOR) (GPCR) Fentanyl->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates cAMP ↓ cAMP Ca_influx ↓ Ca2+ Influx K_efflux ↑ K+ Efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_influx->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Fentanyl's mechanism of action via the mu-opioid receptor.

This compound Signaling Pathway

This compound is a butyrophenone neuroleptic that acts as a dopamine D2 receptor antagonist. By blocking D2 receptors, it produces sedation and reduces motor activity.

Fluanisone_Signaling_Pathway cluster_downstream Normal Dopaminergic Effect (Inhibited) Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP PKA PKA cAMP->PKA Activates Neuronal_Activity ↓ Postsynaptic Neuronal Activity Sedation Sedation & Reduced Motor Activity Neuronal_Activity->Sedation

Caption: this compound's mechanism as a dopamine D2 receptor antagonist.

Experimental Workflow for Rodent Anesthesia

The following diagram illustrates a typical workflow for a study involving rodent anesthesia with the fentanyl/fluanisone combination.

Experimental_Workflow cluster_prep Preparation Phase cluster_procedure Anesthetic Procedure cluster_recovery Recovery Phase A Animal Acclimatization & Health Check B Calculate Dosage (based on body weight) A->B C Prepare Anesthetic Cocktail B->C D Administer Anesthetic (e.g., IP injection) C->D E Monitor Induction (Loss of Righting Reflex) D->E F Assess Anesthetic Depth (Pedal/Tail Pinch Reflex) E->F G Perform Experimental Procedure F->G Surgical plane achieved H Continuous Physiological Monitoring (Temp, Respiration) G->H During procedure I Post-Procedure Monitoring in warm environment G->I J Administer Reversal Agent (if necessary) I->J Adverse event? K Monitor until Ambulatory I->K No adverse event J->K L Return to Home Cage K->L

References

Application Notes and Protocols for the Preparation of Fluanisone Solution for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Fluanisone is a typical antipsychotic of the butyrophenone class, utilized in research for its sedative and neuroleptic properties.[1][2] It is a constituent of the veterinary neuroleptanalgesic formulation Hypnorm™, where it is combined with fentanyl to induce anesthesia in laboratory animals such as rabbits, guinea pigs, mice, and rats.[3][4] For researchers who need to prepare a standalone this compound solution for injection from a powdered form, a standardized and sterile protocol is essential. This document provides a detailed methodology for the preparation, sterilization, and storage of a this compound solution intended for parenteral administration in a research setting.

Materials and Equipment

Materials
  • This compound powder (CAS: 1480-19-9)[2]

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile Water for Injection (WFI)

  • 0.9% Sodium Chloride (Normal Saline), sterile

  • Sterile, single-use syringes

  • Sterile, 0.22 µm syringe filters

  • Sterile, sealed vials for storage

  • 70% ethanol for disinfection

Equipment
  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • pH meter

  • Magnetic stirrer and stir bars

  • Autoclave (for sterilization of equipment, if necessary)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a 10 mg/mL this compound stock solution.

ParameterValueUnitNotes
This compound
Molecular Weight356.44 g/mol
Purity>98%%Or as per Certificate of Analysis.
Stock Solution
Target Concentration10mg/mLBased on common concentrations in veterinary formulations.
Primary SolventDMSO-This compound is readily soluble in DMSO.
DiluentSterile Water for Injection or Normal Saline-For further dilution to working concentrations.
Storage Conditions
Powder (Long-term)-20°CFor months to years.
Powder (Short-term)0 - 4°CFor days to weeks.
Stock Solution (-80°C)up to 6months
Stock Solution (-20°C)up to 1month

Experimental Protocol

Preparation of 10 mg/mL this compound Stock Solution

This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 10 mg/mL. All procedures should be conducted under aseptic conditions in a laminar flow hood.

  • Preparation of Workspace: Disinfect the laminar flow hood with 70% ethanol. Arrange all necessary sterile materials and equipment within the workspace.

  • Weighing this compound: Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Initial Solubilization: Transfer the weighed this compound powder into a sterile 15 mL conical tube. Add 1 mL of sterile, injectable-grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex at medium speed until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Dilution to Final Volume: Once the this compound is fully dissolved in DMSO, slowly add 9 mL of Sterile Water for Injection (WFI) to the conical tube to reach a final volume of 10 mL. This results in a final solvent composition of 10% DMSO and 90% WFI. Mix thoroughly by inversion.

  • Sterile Filtration: Draw the entire 10 mL solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.

  • Labeling and Storage: Label the vial clearly with the compound name ("this compound"), concentration (10 mg/mL), solvent (10% DMSO in WFI), preparation date, and storage conditions. For long-term storage (up to 1 month), store at -20°C. For shorter-term use, the solution can be stored at 2-8°C for up to one week, protected from light.

Preparation of Working Solution for Injection

The 10 mg/mL stock solution must be further diluted with a sterile isotonic diluent, such as 0.9% Sodium Chloride (Normal Saline), to achieve the desired final concentration for injection. The final concentration will depend on the animal species and the desired dosage. For example, to prepare a 1 mg/mL working solution:

  • Aseptically withdraw 1 mL of the 10 mg/mL this compound stock solution.

  • Add it to 9 mL of sterile 0.9% Sodium Chloride in a sterile tube or vial.

  • Mix gently by inversion.

  • The final concentration of this working solution is 1 mg/mL this compound in 1% DMSO/WFI and 90% Normal Saline.

Note: The final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%, to minimize potential vehicle-related effects.

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the this compound solution for injection.

G cluster_prep Stock Solution Preparation (Aseptic) cluster_working Working Solution Preparation weigh 1. Weigh 100 mg This compound Powder dissolve 2. Dissolve in 1 mL Sterile DMSO weigh->dissolve dilute 3. Dilute with 9 mL Sterile WFI dissolve->dilute filter 4. Sterile Filter (0.22 µm) into Sterile Vial dilute->filter store 5. Label and Store (-20°C) filter->store stock 10 mg/mL Stock Solution dilute_working Dilute with Sterile 0.9% NaCl stock->dilute_working inject Final Solution for Injection dilute_working->inject

Caption: Workflow for preparing sterile this compound solution.

Logical Relationships in Formulation

This diagram shows the relationship between the components of the final injectable solution.

G This compound This compound (API) Stock Sterile Stock Solution (10 mg/mL) This compound->Stock dissolved in DMSO DMSO (Solubilizer) DMSO->Stock component of WFI WFI (Vehicle) WFI->Stock component of NaCl 0.9% NaCl (Isotonic Diluent) Final Final Injectable Solution NaCl->Final primary component Stock->Final diluted with

Caption: Component relationships in this compound formulation.

Safety Precautions

  • This compound is a potent neuroleptic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of accidental self-injection, seek immediate medical attention.

  • All procedures for preparing injectable solutions must be performed under strict aseptic conditions to prevent contamination.

Conclusion

This protocol provides a detailed and reproducible method for preparing a sterile this compound solution for injection suitable for research applications. By following these steps, researchers can ensure the quality, sterility, and appropriate concentration of their this compound solutions, leading to more reliable and consistent experimental outcomes. Adherence to aseptic techniques and proper storage conditions is critical for maintaining the stability and sterility of the prepared solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage recommendations for the use of Fluanisone, primarily in combination with Fentanyl, for achieving surgical anesthesia in mice. The information is intended for use in a research setting by qualified personnel.

Introduction

This compound is a butyrophenone neuroleptic agent with sedative properties.[1][2] In veterinary and research settings, it is most commonly used in combination with the potent opioid analgesic Fentanyl. This combination, commercially known as Hypnorm®, provides neuroleptanalgesia, a state of sedation and analgesia.[1][3] For surgical procedures, this combination is often supplemented with a benzodiazepine, such as midazolam or diazepam, to induce adequate muscle relaxation.[4]

This compound exerts its effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. This mechanism contributes to its sedative and antipsychotic properties.

Recommended Dosages

The following tables summarize the recommended dosages for this compound, in combination with Fentanyl and other agents, for surgical anesthesia in mice. It is crucial to note that dosages can vary based on the mouse strain, age, and health status. Therefore, it is recommended to start with the lower end of the dose range and assess the depth of anesthesia before proceeding with any painful procedures.

Table 1: Anesthetic Combinations for Surgical Anesthesia in Mice

Anesthetic CombinationDrug ConcentrationsDosage (per kg body weight)Administration RouteExpected Duration of AnesthesiaNotes
Hypnorm® Fentanyl citrate: 0.315 mg/mLthis compound: 10 mg/mL0.105 mg/kg Fentanyl citrate3.333 mg/kg this compound(equivalent to 0.01 mL/30g body weight of Hypnorm®)Intraperitoneal (IP)30-60 minutesProvides sedation and analgesia but poor muscle relaxation. Suitable for minor procedures.
Hypnorm® and Diazepam Fentanyl citrate: 0.315 mg/mLthis compound: 10 mg/mLDiazepam: 5 mg/mL0.105 mg/kg Fentanyl citrate3.333 mg/kg Fluanisone5 mg/kg DiazepamIntraperitoneal (IP)20-40 minutesProvides good surgical anesthesia with muscle relaxation.
Hypnorm® and Midazolam Fentanyl citrate: 0.315 mg/mLthis compound: 10 mg/mLMidazolam: 5 mg/mL0.095 mg/kg Fentanyl citrate3 mg/kg Fluanisone2.0 mg/kg MidazolamIntraperitoneal (IP)20-40 minutesProvides good surgical anesthesia with muscle relaxation.
Fentanyl, this compound, and Midazolam (FFM) Mixture See Protocol 2 for preparation3.313 mg/kg Fentanyl104.8 mg/kg Fluanisone52.42 mg/kg MidazolamIntraperitoneal (IP)Provides stable hemodynamics for several hours.

Experimental Protocols

Protocol 1: Anesthesia with Hypnorm® and a Benzodiazepine

This protocol describes the use of Hypnorm® in combination with either diazepam or midazolam for inducing surgical anesthesia in mice.

Materials:

  • Hypnorm® solution (Fentanyl citrate 0.315 mg/mL, this compound 10 mg/mL)

  • Diazepam solution (5 mg/mL) or Midazolam solution (5 mg/mL)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Sterile saline or water for injection (for dilution if necessary)

  • Heating pad to maintain body temperature

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Accurately weigh the mouse to determine the correct drug dosage.

    • Place the mouse in a clean, quiet environment to minimize stress.

  • Anesthetic Preparation (Choose one option):

    • Option A: Hypnorm® and Diazepam:

      • Draw up the calculated volume of Hypnorm® (0.01 mL/30g body weight).

      • In a separate syringe, draw up the calculated volume of diazepam (5 mg/kg).

    • Option B: Hypnorm® and Midazolam:

      • To prepare a single injectable solution, dilute both Hypnorm® and Midazolam (5 mg/mL) with an equal volume of water for injection before mixing. The resulting mixture will contain 1.25 mg/mL midazolam, 2.5 mg/mL this compound, and 0.079 mg/mL fentanyl citrate.

      • Administer the appropriate volume of the mixed solution intraperitoneally.

  • Administration:

    • Administer the anesthetic solution(s) via intraperitoneal (IP) injection.

  • Induction and Monitoring:

    • Place the mouse in a warm, quiet cage and observe for the onset of anesthesia (loss of righting reflex), which typically occurs within 5-10 minutes.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates surgical anesthesia.

    • Monitor respiratory rate (normal: 55-100 breaths/min under anesthesia) and mucous membrane color throughout the procedure. A drop in respiratory rate by 50% can be normal.

    • Maintain the animal's body temperature using a heating pad.

  • Recovery:

    • After the procedure, place the mouse on a clean, warm surface and monitor closely until it is fully ambulatory.

    • Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.

Protocol 2: Fentanyl-Fluanisone-Midazolam (FFM) Anesthesia

This protocol is adapted from a study demonstrating stable hemodynamics in mice and is suitable for longer procedures.

Materials:

  • Fentanyl solution

  • This compound solution

  • Midazolam solution

  • Sterile saline or water for injection

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Follow the same steps as in Protocol 1.

  • Anesthetic Preparation:

    • Prepare an anesthetic cocktail containing Fentanyl (3.313 mg/kg), this compound (104.8 mg/kg), and Midazolam (52.42 mg/kg). The exact dilutions will depend on the stock concentrations of the individual drugs. It is critical to calculate the volumes accurately.

  • Administration:

    • Administer the prepared FFM cocktail via intraperitoneal (IP) injection.

  • Induction, Monitoring, and Recovery:

    • Follow the same procedures for induction, monitoring, and recovery as outlined in Protocol 1. Due to the longer duration of action, vigilant monitoring during the extended recovery period is essential.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for surgical anesthesia in mice.

Fluanisone_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Effect Sedation & Neuroleptic Effect D2R->Effect HT2AR->Effect This compound This compound This compound->D2R Antagonizes This compound->HT2AR Antagonizes

Caption: Mechanism of action of this compound.

Anesthesia_Workflow A Animal Preparation (Weighing) B Anesthetic Cocktail Preparation A->B C Intraperitoneal Injection B->C D Induction of Anesthesia C->D E Monitoring (Respiration, Reflexes, Temp) D->E F Surgical Procedure E->F G Post-operative Recovery & Monitoring F->G

References

Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Administration of Fluanisone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic of the butyrophenone class, primarily utilized in veterinary medicine as a neuroleptic and in combination with an opioid (fentanyl) as a neuroleptanalgesic. In a research context, it serves as a tool for studying dopamine D2 and serotonin 5-HT2A receptor antagonism. The choice of administration route, primarily between intraperitoneal (IP) and subcutaneous (SC), is critical as it can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. These application notes provide a comparative overview of IP and SC administration of this compound and detailed protocols for its use in a research setting.

Comparative Overview of Intraperitoneal and Subcutaneous Administration

Intraperitoneal (IP) Administration: This method involves injecting the substance directly into the peritoneal cavity. The large surface area of the peritoneum generally allows for rapid absorption into the systemic circulation. This route often results in a faster onset of action and higher peak plasma concentrations (Cmax) compared to subcutaneous administration. However, there is a potential for a first-pass effect as blood from the peritoneal cavity drains into the portal circulation, leading to hepatic metabolism before reaching systemic circulation. There is also a risk of accidental injection into abdominal organs, which can be mitigated with proper technique.

Subcutaneous (SC) Administration: This route involves injecting the substance into the fatty tissue just beneath the skin. Absorption from the subcutaneous tissue is generally slower and more sustained compared to the IP route, leading to a delayed onset of action, lower Cmax, and a prolonged duration of effect. This can be advantageous for studies requiring more constant plasma concentrations over time. The SC route is generally considered safer and less stressful for the animal than the IP route. In a study on neonatal rats using a combination of fentanyl and this compound, subcutaneous administration resulted in a significantly higher survival rate (95%) compared to intraperitoneal injection, where both animals in the IP group died.[1][2]

Summary of General Pharmacokinetic Differences:

Pharmacokinetic ParameterIntraperitoneal (IP) AdministrationSubcutaneous (SC) Administration
Absorption Rate Generally rapidSlower and more sustained
Time to Peak Concentration (Tmax) ShorterLonger
Peak Plasma Concentration (Cmax) HigherLower
Bioavailability Can be high, but subject to first-pass metabolismGenerally high, avoids first-pass metabolism
Onset of Action FasterSlower
Duration of Action May be shorter due to rapid metabolismOften longer due to sustained absorption

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on the specific experimental design, animal model, and institutional animal care and use committee (IACUC) guidelines. This compound is often used in combination with other agents, such as fentanyl, for anesthesia.[3][4][5] The doses provided below are based on its use as a component of such mixtures and may need to be adjusted when used alone for antipsychotic studies.

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents

Materials:

  • This compound solution (sterile)

  • Sterile saline or other appropriate vehicle

  • Syringes (1 mL or 3 mL)

  • Needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the rodent to expose the abdomen. For a one-person technique, the animal can be held in dorsal recumbency with the head tilted slightly down. For a two-person technique, one person restrains the animal while the other performs the injection.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Preparation of Injection Site: Disinfect the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no colored fluid). If blood or fluid is aspirated, discard the syringe and prepare a new injection.

  • Injection: Inject the this compound solution slowly and steadily.

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Monitor the animal for any adverse reactions, such as distress or signs of incorrect injection placement.

Dosage Guidance (as part of a combination):

  • Mice: 3.33 mg/kg

  • Rats: 4 mg/kg

Protocol 2: Subcutaneous (SC) Administration of this compound in Rodents

Materials:

  • This compound solution (sterile)

  • Sterile saline or other appropriate vehicle

  • Syringes (1 mL or 3 mL)

  • Needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate PPE

Procedure:

  • Animal Restraint: Properly restrain the rodent.

  • Injection Site Identification: The loose skin over the back, between the shoulder blades, is a common site for SC injections.

  • Preparation of Injection Site: Disinfect the injection site with 70% ethanol.

  • Tenting the Skin: Gently lift a fold of skin to create a "tent."

  • Needle Insertion: Insert the needle at the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel.

  • Injection: Inject the this compound solution slowly. A small bleb or lump will form under the skin.

  • Needle Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Dosage Guidance (as part of a combination):

  • Mice: A subcutaneous injection of a mixture containing fentanyl and this compound has been used for anesthesia.

  • Rats: 25 mg/kg (in combination with fentanyl and midazolam)

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound, as a butyrophenone antipsychotic, exerts its effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. Antagonism of 5-HT2A receptors may contribute to its efficacy against the negative symptoms of psychosis and reduce the likelihood of extrapyramidal side effects.

Fluanisone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Downstream_Signaling Downstream Signaling Cascades D2_Receptor->Downstream_Signaling Activates HT2A_Receptor->Downstream_Signaling Activates Antipsychotic_Effect Antipsychotic Effect Downstream_Signaling->Antipsychotic_Effect Leads to This compound This compound This compound->D2_Receptor Antagonizes This compound->HT2A_Receptor Antagonizes

Caption: this compound's mechanism of action.

Experimental Workflow for Comparing IP and SC Administration

The following workflow outlines a potential experimental design to directly compare the pharmacokinetic and pharmacodynamic effects of this compound administered via IP and SC routes.

Experimental_Workflow cluster_study_design Study Design cluster_pk_pd_assessment Pharmacokinetic & Pharmacodynamic Assessment cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Group_Allocation Randomly Allocate to Groups: - IP Administration - SC Administration - Vehicle Control Animal_Model->Group_Allocation Dosing Administer this compound at Selected Dose(s) Group_Allocation->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Behavioral_Tests Conduct Behavioral Assays (e.g., locomotor activity, catalepsy tests) Dosing->Behavioral_Tests Drug_Concentration Measure this compound Plasma Concentrations (e.g., LC-MS/MS) Blood_Sampling->Drug_Concentration PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) Drug_Concentration->PK_Analysis PD_Analysis Statistical Analysis of Behavioral Data Behavioral_Tests->PD_Analysis Comparison Compare PK/PD Profiles between IP and SC Routes PK_Analysis->Comparison PD_Analysis->Comparison

Caption: Workflow for comparing IP vs. SC administration.

Conclusion

The choice between intraperitoneal and subcutaneous administration of this compound should be made based on the specific goals of the research. IP administration is likely to provide a more rapid onset of action, while SC administration may offer a more sustained effect and a better safety profile. The provided protocols and workflows offer a starting point for researchers to design and execute studies involving this compound. It is imperative to consult relevant literature and adhere to institutional guidelines for animal welfare and experimental procedures. Further research is warranted to establish a definitive pharmacokinetic and pharmacodynamic comparison between these two common administration routes for this compound when used as a single agent.

References

Application Notes and Protocols: Use of Fluanisone in Combination with Midazolam for Sedation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of a neuroleptic agent, such as fluanisone, with a benzodiazepine, like midazolam, is utilized in research settings to achieve profound sedation and surgical anesthesia in laboratory animals. This combination leverages a synergistic interaction to enhance sedative and analgesic effects while minimizing the required dose of each agent, thereby improving the safety profile.

This compound is a butyrophenone neuroleptic that induces a state of calmness and reduces motor activity. Midazolam, a short-acting benzodiazepine, provides sedation, anxiolysis, and muscle relaxation. In practice, this compound is often combined with the potent opioid analgesic fentanyl in a commercial formulation known as Hypnorm™. This mixture is then commonly combined with midazolam to produce reliable and stable surgical anesthesia in a range of species.[1][2] The water-soluble nature of midazolam makes it a preferred choice over diazepam as it allows for a single administration when mixed with the aqueous fentanyl-fluanisone solution.[1]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the combined use of this compound and midazolam for sedation in laboratory animals.

Mechanism of Action

The sedative and anesthetic effects of the this compound and midazolam combination stem from their distinct actions on different neurotransmitter systems in the central nervous system (CNS).

  • This compound : As a butyrophenone, this compound primarily acts as a dopamine D2 receptor antagonist. By blocking these receptors, it reduces dopaminergic neurotransmission, leading to sedation, catalepsy, and antiemetic effects. This neuroleptic state is characterized by psychomotor indifference and reduced responsiveness to external stimuli.

  • Midazolam : Midazolam is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] It binds to the benzodiazepine site on the GABA-A receptor complex, which increases the affinity of the receptor for its endogenous ligand, GABA.[3] This enhances the influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less excitable. The potentiation of GABAergic inhibition results in sedation, anxiolysis, muscle relaxation, and amnesia.

The synergy between these two agents allows for a balanced anesthetic state. This compound provides the neuroleptic foundation, while midazolam adds significant sedative, anxiolytic, and muscle relaxant properties, which are often insufficient with this compound alone.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles D2R Dopamine D2 Receptor Dopamine_vesicle->D2R Dopamine Release Hyperpolarization Neuronal Hyperpolarization (Inhibition) D2R->Hyperpolarization Reduces Inhibition (Normal State) GABAR GABA-A Receptor (Chloride Channel) GABAR->Hyperpolarization Increases Cl- Influx Sedation Synergistic Sedation & Muscle Relaxation Hyperpolarization->Sedation This compound This compound This compound->D2R Antagonizes Midazolam Midazolam Midazolam->GABAR Positive Allosteric Modulation GABA GABA GABA->GABAR Binds

Synergistic mechanism of this compound and Midazolam.

Quantitative Data Summary

The following tables summarize dosages and anesthetic timelines for the combination of Fentanyl/Fluanisone (F/F) and Midazolam in various laboratory species. It is important to note that this compound is typically administered as part of the fixed-dose combination product Hypnorm™, which contains 0.315 mg/mL fentanyl citrate and 10 mg/mL this compound.

SpeciesF/F Combination (Hypnorm™) DoseMidazolam DoseRoute of AdministrationReference(s)
Mouse 10 mL/kg (of diluted mixture)1.25 mg/mL (in diluted mixture)Intraperitoneal (IP)
Rat 0.3 mL/kg2.5 mg/kgIntramuscular (IM) / IP
Rabbit 0.3 mL/kg2.0 mg/kgIM (F/F) + IP (Midazolam)
Guinea Pig 1 mL/kg2.5 mg/kgIM (F/F) + IP (Midazolam)
Rhesus Macaque 0.1 mL/kg0.5 mg/kgIntramuscular (IM)

Note: For mice, a common protocol involves diluting Midazolam (5 mg/mL) and Hypnorm™ each with an equal volume of Water for Injection before mixing them together. The resulting mixture is then administered as a single injection.

SpeciesOnset of Anesthesia (Loss of Righting Reflex)Duration of Surgical AnesthesiaRecovery (Return of Righting Reflex)Key Physiological EffectsReference(s)
Mouse ~3-4 min~20-40 min~70-110 minStable heart rate (~431 bpm) and mean arterial pressure (~78 mmHg).
Rat ~4-5 min~20-40 min~55-149 minModerate respiratory depression.
Rabbit ~4-5 min~20-40 min~56-107 minWell-tolerated with stable cardiovascular parameters during surgery.
Guinea Pig ~5-11 min~20-40 min~150-210 minSignificant respiratory rate reduction.

Experimental Protocols

The following protocols are generalized from published literature. Researchers should adapt these protocols based on their specific experimental needs, institutional guidelines (IACUC), and the health status of the animals.

This protocol describes the use of Fentanyl/Fluanisone (F/F) and Midazolam for surgical anesthesia in rats.

Materials:

  • Fentanyl/Fluanisone combination (e.g., Hypnorm™)

  • Midazolam solution (5 mg/mL)

  • Sterile syringes and needles (e.g., 23-25 gauge)

  • Animal scale

  • Heating pad to maintain normothermia

  • Ophthalmic ointment

  • Reversal agents (optional, see section 4.3)

Workflow Diagram:

Workflow for rodent anesthesia using F/F and Midazolam.

Procedure:

  • Pre-Anesthetic Preparation :

    • Accurately weigh the animal to determine the correct drug dosage.

    • Apply a small amount of sterile ophthalmic ointment to both eyes to prevent corneal drying.

    • Ensure the animal is calm before injection to promote smooth induction.

  • Drug Administration :

    • For a rat, the recommended dose is 0.3 mL/kg of F/F (IM) and 2.5 mg/kg of midazolam (IP or IM).

    • The drugs can be administered in separate injections.

    • Administer the intramuscular (IM) injection into a large muscle mass, such as the quadriceps or gluteal muscles.

  • Induction and Monitoring :

    • Place the animal in a warm, quiet cage or on a heating pad immediately after injection to prevent hypothermia.

    • Anesthesia onset, marked by the loss of the righting reflex, typically occurs within 3-5 minutes.

    • Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

    • Monitor respiratory rate throughout the procedure. A 50% reduction can be normal, but watch for signs of severe depression.

  • Maintenance of Anesthesia :

    • The duration of surgical anesthesia is approximately 20-40 minutes.

    • If the procedure extends beyond this time, supplemental doses may be required. Typically, a "top-up" would consist of a reduced dose of the initial agents.

  • Recovery :

    • Continue to keep the animal on a heat source until it is fully ambulatory.

    • Monitor the animal continuously during recovery.

    • Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.

Careful monitoring is critical for animal safety.

  • Temperature : Small mammals have a high surface area-to-volume ratio and are prone to hypothermia under anesthesia. Use a heating pad and monitor rectal temperature.

  • Respiration : Observe the rate and depth of chest movements. Normal respiratory rate for a rat is 70-110 breaths/min; a drop below 50% of baseline warrants close attention.

  • Depth of Anesthesia : Regularly assess reflexes such as the pedal withdrawal (toe pinch) and palpebral (corneal) reflex to ensure an adequate and stable plane of anesthesia.

  • Cardiovascular Function : Mucous membrane color should remain pink, indicating adequate tissue perfusion. Capillary refill time should be less than 2 seconds.

The effects of this drug combination can be reversed to expedite recovery, which is a significant advantage of this protocol.

  • Midazolam Reversal : Flumazenil is a specific benzodiazepine antagonist. It can be administered to reverse the sedative effects of midazolam. A common dose is 0.05 mg/kg.

  • Fentanyl Reversal : Naloxone is a pure opioid antagonist that will reverse the analgesic and respiratory depressive effects of fentanyl. Partial agonists like buprenorphine can also be used; they reverse the respiratory depression while maintaining some level of post-operative analgesia.

Administering reversal agents can significantly shorten recovery time and reduce the risk of post-anesthetic complications.

References

Fluanisone: Application Notes and Protocols for Neurobehavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluanisone, a butyrophenone neuroleptic, in neurobehavioral research in rats. Due to the limited availability of studies investigating this compound's effects on complex behaviors beyond sedation, this document incorporates data from the closely related and well-studied butyrophenone, haloperidol, to provide representative protocols and expected outcomes. This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors, making it a valuable tool for investigating the roles of these neurotransmitter systems in various behavioral paradigms.

Mechanism of Action

This compound is a typical antipsychotic that exerts its effects through the blockade of several neurotransmitter receptors. Its primary targets are:

  • Dopamine D2 Receptors: As an antagonist, this compound blocks the action of dopamine at these receptors. This action is central to its neuroleptic effects and influences locomotor activity, motivation, and reward pathways.

  • Serotonin 5-HT2A Receptors: Antagonism at these receptors is thought to contribute to its effects on cognition, anxiety, and the mitigation of some of the extrapyramidal side effects associated with D2 blockade.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and hypotension.

The interplay of these receptor interactions underlies the behavioral outcomes observed in preclinical studies.

Neurobehavioral Applications & Experimental Protocols

This compound can be used to investigate a range of neurobehavioral functions. The following sections detail protocols for key behavioral assays, using haloperidol as a representative butyrophenone to provide expected quantitative outcomes.

Locomotor Activity

Butyrophenones typically produce a dose-dependent decrease in spontaneous locomotor activity, which is a measure of general activity and exploration.

Experimental Protocol: Open Field Test

  • Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g). Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with a drop of Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Procedure:

    • Place the rat in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent mobile, and rearing frequency.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.

Table 1: Representative Quantitative Data for Butyrophenone Effects on Locomotor Activity in Rats (Haloperidol)

Treatment Group (i.p.)Dose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle-2500 ± 250
Haloperidol0.051800 ± 200
Haloperidol0.11200 ± 150
Haloperidol0.2700 ± 100

Note: These are representative data based on typical findings with haloperidol and may vary depending on the specific experimental conditions.

Anxiety-Like Behavior

The elevated plus-maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze. The effects of butyrophenones on anxiety are complex, with some studies suggesting anxiolytic properties under certain conditions.

Experimental Protocol: Elevated Plus-Maze

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal dimensions.

  • Animals: Male Sprague-Dawley rats (250-300g). Acclimate to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes before the test.

  • Procedure:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests.

Table 2: Representative Quantitative Data for Butyrophenone Effects on Anxiety-Like Behavior in Rats (Haloperidol)

Treatment Group (i.p.)Dose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle-15 ± 320 ± 4
Haloperidol0.0525 ± 530 ± 6
Haloperidol0.118 ± 422 ± 5

Note: These data are illustrative. The effects of butyrophenones on anxiety can be variable and dose-dependent. Some studies suggest that low doses may have anxiolytic-like effects, while higher doses may not, or could even be anxiogenic.

Learning and Memory

The Morris water maze is a classic test of spatial learning and memory that is dependent on the hippocampus. Butyrophenones can impair performance in this task, likely due to their effects on dopamine signaling, which plays a role in cognitive processes.

Experimental Protocol: Morris Water Maze

  • Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal cues are placed around the room for spatial navigation.

  • Animals: Male Wistar rats (300-400g).

  • Drug Administration: Administer this compound or vehicle (i.p.) daily, 30-60 minutes before the first trial of each day.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days): Conduct 4 trials per day. In each trial, place the rat in the water at one of four starting positions. Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (24 hours after the last acquisition trial): Remove the platform from the pool and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latencies during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA or t-test.

Table 3: Representative Quantitative Data for Butyrophenone Effects on Spatial Learning and Memory in Rats (Haloperidol)

Treatment Group (i.p.)Dose (mg/kg)Escape Latency (Day 4, seconds) (Mean ± SEM)Time in Target Quadrant (Probe Trial, %) (Mean ± SEM)
Vehicle-15 ± 240 ± 5
Haloperidol0.135 ± 425 ± 3
Haloperidol0.350 ± 620 ± 3

Note: These data are representative of the cognitive impairing effects often seen with butyrophenones in this task.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for a neurobehavioral study.

G cluster_0 Dopamine D2 Receptor Antagonism D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Locomotor Decreased Locomotor Activity DARPP32->Locomotor Modulates Fluanisone_D2 This compound Fluanisone_D2->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.

G cluster_1 Serotonin 5-HT2A Receptor Antagonism HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC DAG->PKC Anxiety Modulation of Anxiety/Cognition Ca->Anxiety PKC->Anxiety Fluanisone_HT2A This compound Fluanisone_HT2A->HT2AR Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonism by this compound.

G Animal_Prep Animal Acclimation & Habituation Drug_Admin This compound/Vehicle Administration (i.p.) Animal_Prep->Drug_Admin Behavioral_Test Neurobehavioral Assay (e.g., Open Field, EPM, MWM) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated/Manual) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental Workflow for this compound Neurobehavioral Studies.

Considerations and Limitations

  • Dose-Response: It is crucial to perform a dose-response study to determine the optimal dose of this compound for the desired behavioral effect, as different behaviors may be sensitive to different dose ranges.

  • Sedative Effects: At higher doses, the sedative effects of this compound, mediated in part by alpha-1 adrenergic antagonism, can confound the interpretation of results from behavioral tests that rely on motor activity. It is important to select doses that do not cause significant motor impairment.

  • Combination with other drugs: this compound is often used in combination with the opioid fentanyl for anesthesia (as Hypnorm). When studying the neurobehavioral effects of this compound itself, it is essential to administer it alone. If the combination is used, the observed effects will be a result of the interaction between the two compounds.

  • Species and Strain Differences: The behavioral effects of this compound can vary between different rat strains. It is important to be consistent with the strain used throughout a study.

These application notes provide a framework for designing and conducting neurobehavioral studies with this compound in rats. By carefully considering the experimental design, dose selection, and appropriate behavioral assays, researchers can effectively utilize this compound to investigate the complex roles of the dopaminergic and serotonergic systems in behavior.

Application Notes and Protocols for Anesthetic Use of Fluanisone in Rabbits and Guinea Pigs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Fluanisone, primarily as a component of the neuroleptanalgesic combination product Hypnorm® (containing fentanyl citrate and this compound), for anesthesia in rabbits and guinea pigs. The following information is intended for use in a controlled laboratory setting by trained personnel.

Mechanism of Action

This compound is a typical antipsychotic and sedative belonging to the butyrophenone chemical class.[1][2] Its primary mechanism of action involves the antagonism of several key neurotransmitter receptors in the central nervous system. It is an inhibitor of the D(2) dopamine receptor, the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A), and the alpha-1 adrenergic receptor.[1] This multi-receptor antagonism underlies its sedative and neuroleptic properties. When combined with a potent opioid analgesic like fentanyl, as in the formulation of Hypnorm, it produces a state of neuroleptanalgesia, characterized by sedation, analgesia, and immobilization.[3][4]

Anesthetic Protocols

This compound is most commonly used in combination with fentanyl. The combination product, Hypnorm®, provides sedation and analgesia for minor procedures. For surgical anesthesia requiring muscle relaxation, it is often used in conjunction with a benzodiazepine such as diazepam or midazolam.

Quantitative Data Summary

The following tables summarize recommended dosages for this compound-based anesthetic protocols in rabbits and guinea pigs.

Table 1: Anesthetic Protocols for Rabbits

Anesthetic Agent(s)DosageRoute of AdministrationDuration of ActionNotes
Hypnorm® (Fentanyl citrate 0.315 mg/mL, this compound 10 mg/mL)0.5 mL/kgIntramuscular (IM)Sedation for 30-60 minutesSuitable for minor procedures and diagnostic techniques where muscle relaxation is not required.
Hypnorm® + Diazepam Hypnorm®: 0.3 mL/kg Diazepam: 2 mg/kgHypnorm®: IM Diazepam: Intraperitoneal (IP) or Intravenous (IV)Surgical anesthesia for 20-40 minutesProvides good muscle relaxation for major surgery.
Hypnorm® + Midazolam Hypnorm®: 0.3 mL/kg Midazolam: 2.0 mg/kgHypnorm®: IM Midazolam: IPSurgical anesthesia for 20-40 minutesProvides good muscle relaxation. A study also describes a combination of fentanyl/fluanisone (0.2 ml/kg IM) followed by midazolam (4 mg/kg IP) and an additional fentanyl/fluanisone (0.1 ml/kg IM) for cardiovascular research.

Table 2: Anesthetic Protocols for Guinea Pigs

Anesthetic Agent(s)DosageRoute of AdministrationDuration of ActionNotes
Hypnorm® (Fentanyl citrate 0.315 mg/mL, this compound 10 mg/mL)1 mL/kgIntramuscular (IM)Sedation for 30-60 minutesSuitable for minor procedures and diagnostic techniques.
Hypnorm® + Diazepam Hypnorm®: 1 mL/kg Diazepam: 2.5 mg/kgHypnorm®: IM Diazepam: Intraperitoneal (IP)Surgical anesthesia for 20-40 minutesProvides good surgical anesthesia with muscle relaxation.
Hypnorm® + Midazolam A combination of midazolam and fentanyl-fluanisone has been shown to produce good surgical anaesthesia.Intraperitoneal (IP)Not specifiedCan be administered as a single intraperitoneal injection.

Experimental Protocols

The following are generalized experimental protocols for the induction and maintenance of anesthesia using this compound-based combinations. These should be adapted to specific research needs and institutional guidelines.

Pre-Anesthetic Preparation
  • Animal Acclimation: Animals should be properly acclimated to the laboratory environment to minimize stress.

  • Health Assessment: A thorough health assessment should be conducted prior to anesthesia.

  • Fasting: Fasting is not generally required for rabbits and guinea pigs as they do not vomit. However, withholding food for 1-2 hours before a procedure can ensure the oral cavity is empty. Water should be available until just before anesthesia.

  • Premedication: In some cases, a sedative or tranquilizer may be administered to reduce anxiety during handling and catheter placement.

Anesthetic Induction and Maintenance
  • Drug Preparation: Accurately calculate and prepare the required doses of all anesthetic agents.

  • Administration: Administer the drugs via the specified routes (IM, IP, or IV). For combinations, administer as a single injection if miscible, or as separate injections at the appropriate sites.

  • Monitoring Anesthetic Depth: Continuously monitor the animal for the desired level of anesthesia. This can be assessed by the loss of the pedal withdrawal reflex (toe pinch).

  • Physiological Monitoring: Throughout the anesthetic period, it is crucial to monitor vital signs including:

    • Respiratory Rate and Pattern: Observe for signs of respiratory depression, a known side effect of opioids like fentanyl.

    • Heart Rate and Rhythm

    • Mucous Membrane Color and Capillary Refill Time

    • Body Temperature: Small mammals are prone to hypothermia during anesthesia. Provide a heat source to maintain normothermia.

  • Supplemental Anesthesia: For prolonged procedures, supplemental doses of the anesthetic agents may be required. Alternatively, after induction with an injectable protocol, anesthesia can be maintained with an inhalant anesthetic like isoflurane.

Post-Anesthetic Care and Reversal
  • Recovery Environment: Place the animal in a quiet, warm, and clean environment for recovery.

  • Monitoring During Recovery: Continue to monitor vital signs until the animal is fully conscious and mobile.

  • Analgesia: The analgesic effects of fentanyl may persist for a period post-procedure. However, for painful procedures, post-operative analgesia should be provided. Mixed agonist/antagonist opioids like buprenorphine can reverse the respiratory depression caused by fentanyl while maintaining some level of analgesia.

  • Reversal Agents: In cases of severe respiratory depression or to expedite recovery, a narcotic antagonist such as naloxone can be administered to reverse the effects of fentanyl.

Visualizations

Signaling Pathway of this compound

Fluanisone_Mechanism_of_Action Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds This compound This compound This compound->D2_Receptor Antagonizes This compound->HT2A_Receptor Antagonizes This compound->Alpha1_Receptor Antagonizes

Caption: Simplified signaling pathway of this compound's antagonistic action on key neurotransmitter receptors.

Experimental Workflow for Anesthesia

Anesthetic_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Health_Check Health Check & Weighing Drug_Calculation Drug Dose Calculation Health_Check->Drug_Calculation Anesthetic_Admin Anesthetic Administration (e.g., IM, IP) Drug_Calculation->Anesthetic_Admin Induction Induction of Anesthesia Anesthetic_Admin->Induction Monitoring Physiological Monitoring (HR, RR, Temp) Induction->Monitoring Surgical_Procedure Surgical or Experimental Procedure Monitoring->Surgical_Procedure Recovery Recovery in Warm Environment Surgical_Procedure->Recovery Post_Op_Monitoring Post-Operative Monitoring Recovery->Post_Op_Monitoring Analgesia Post-Operative Analgesia Post_Op_Monitoring->Analgesia Reversal Reversal Agent (if required) Post_Op_Monitoring->Reversal

Caption: General experimental workflow for this compound-based anesthesia in laboratory animals.

References

Application Notes and Protocols for Long-term Fluanisone Administration in Chronic Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluanisone is a typical antipsychotic belonging to the butyrophenone class of drugs. Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors in the central nervous system. It also exhibits activity as a serotonin 5-HT2A receptor antagonist. In veterinary medicine and research, this compound is most commonly used in combination with the opioid agonist fentanyl (e.g., Hypnorm®, Innovar-Vet®) to induce a state of neuroleptanalgesia for short-term procedures in laboratory animals such as rabbits, mice, and rats.

Chronic administration studies are critical for understanding the long-term therapeutic effects and potential adverse reactions of antipsychotic drugs. For butyrophenones like this compound, long-term studies in animal models are essential for investigating phenomena such as dopamine receptor upregulation, tardive dyskinesia (TD), and metabolic changes. These notes provide a generalized framework and protocol for conducting such chronic studies.

Key Signaling Pathways

This compound's effects are primarily mediated by its interaction with dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic pathway is associated with its antipsychotic effects, while blockade in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS).

G cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Cellular Response Cellular Response DARPP32->Cellular Response This compound This compound This compound->D2R Antagonizes

Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.

Generalized Protocol for Chronic this compound Administration

This protocol outlines a general methodology for a long-term (e.g., 3-6 month) study in rats. The specific doses and durations should be determined in pilot studies.

3.1 Materials and Animals

  • Animals: Adult male/female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Drug: this compound solution (formulated for parenteral administration).

  • Vehicle: Sterile saline or other appropriate vehicle.

  • Administration Supplies: Syringes, needles (for injections) or osmotic minipumps.

  • Monitoring Equipment: Weigh scale, behavioral testing apparatus (e.g., open field, vacuous chewing movement observation chambers).

3.2 Experimental Workflow

The overall workflow involves acclimatization, baseline measurements, chronic drug administration, regular monitoring, and terminal procedures for tissue analysis.

G Acclimatization Week -1: Acclimatization (7 days) Baseline Week 0: Baseline Measurements (Body Weight, Behavior) Acclimatization->Baseline Grouping Group Assignment (Vehicle vs. This compound) Baseline->Grouping ChronicAdmin Weeks 1-12: Chronic Administration (Daily Injection or Minipump) Grouping->ChronicAdmin Monitoring Weekly Monitoring (Weight, Health Checks, Behavioral Assays) ChronicAdmin->Monitoring Washout Week 13: Washout Period (Optional) ChronicAdmin->Washout Terminal End of Study: Euthanasia & Tissue Collection (Brain, Blood) ChronicAdmin->Terminal (If no washout) Washout->Terminal Analysis Post-Mortem Analysis (Receptor Autoradiography, qPCR, etc.) Terminal->Analysis

Caption: A typical experimental workflow for a chronic this compound study.

3.3 Detailed Procedure

  • Acclimatization (1 week): House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water to allow them to adapt.

  • Baseline Measurements (Week 0): Record baseline body weight. Conduct baseline behavioral tests to establish a pre-treatment reference for each animal.

  • Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle control, Low-dose this compound, High-dose this compound).

  • Chronic Administration (Weeks 1-12):

    • Route of Administration: Intramuscular (IM) or subcutaneous (SC) injections are common for long-term studies. Continuous infusion via osmotic minipumps can provide more stable plasma concentrations.

    • Dosage: Based on the potency of other butyrophenones, a starting dose range of 0.5 - 2.0 mg/kg/day could be explored in pilot studies.

    • Frequency: Administer once daily via injection at the same time each day.

  • Monitoring (Weekly):

    • Health Checks: Monitor for signs of distress, changes in grooming, and overall health.

    • Body Weight: Record body weight weekly to assess metabolic effects.

    • Behavioral Testing: Perform tests at regular intervals (e.g., every 4 weeks). A key test for long-term D2 antagonist studies is the assessment of vacuous chewing movements (VCMs) as an animal model of tardive dyskinesia.

  • Terminal Procedures (End of Study):

    • Following the final dose (or washout period), euthanize animals according to approved protocols.

    • Collect blood samples for pharmacokinetic analysis.

    • Perfuse animals and collect brain tissue. Dissect specific regions (e.g., striatum, prefrontal cortex) for neurochemical or molecular analysis.

Data Presentation and Expected Outcomes

Quantitative data from chronic studies should be organized for clear interpretation. Below are example tables representing typical data collected in such a study.

Table 1: Animal Body Weight Over Time

Treatment Group Week 0 (g) Week 4 (g) Week 8 (g) Week 12 (g)
Vehicle Control 255 ± 5 320 ± 8 385 ± 10 450 ± 12
This compound (1 mg/kg) 253 ± 6 310 ± 7 360 ± 9 415 ± 11
This compound (2 mg/kg) 256 ± 5 305 ± 8 350 ± 11 395 ± 14

Data are presented as Mean ± SEM.

Table 2: Behavioral Assessment (Vacuous Chewing Movements)

Treatment Group Baseline (VCMs/min) Week 4 (VCMs/min) Week 8 (VCMs/min) Week 12 (VCMs/min)
Vehicle Control 1.2 ± 0.3 1.5 ± 0.4 1.4 ± 0.3 1.6 ± 0.5
This compound (1 mg/kg) 1.3 ± 0.2 3.1 ± 0.6 5.8 ± 0.9 8.2 ± 1.1
This compound (2 mg/kg) 1.1 ± 0.4 4.5 ± 0.7 8.9 ± 1.2 14.5 ± 1.8

Data are presented as Mean ± SEM.

Table 3: Post-Mortem Striatal D2 Receptor Density

Treatment Group D2 Receptor Density (Bmax, fmol/mg tissue)
Vehicle Control 350 ± 25
This compound (1 mg/kg) 480 ± 30
This compound (2 mg/kg) 595 ± 45

Data are presented as Mean ± SEM.

Conclusion

While detailed public data on the chronic administration of this compound as a standalone agent is limited, protocols can be extrapolated from its drug class (butyrophenones) and its known pharmacological targets. The provided protocols and workflows offer a robust starting point for researchers to investigate the long-term effects of this compound in preclinical animal models, focusing on behavioral, metabolic, and neurochemical outcomes. Careful pilot studies are imperative to establish appropriate dosing and administration schedules.

Application of Fluanisone in Preclinical Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic of the butyrophenone class, recognized for its sedative properties. In preclinical research, it is most commonly a component of the neuroleptanalgesic combination product Hypnorm®, where it is administered with the potent opioid fentanyl to induce surgical anesthesia in laboratory animals. This compound's mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. While direct preclinical studies on the independent analgesic effects of this compound are limited, its well-defined pharmacological targets offer a basis for exploring its potential utility in pain research. This document provides an overview of the theoretical framework for this compound's application in pain studies, based on the roles of its target receptors in nociceptive pathways, alongside detailed protocols for key preclinical pain models.

Mechanism of Action and Rationale for Pain Research

This compound's primary pharmacological actions are the blockade of D2 and 5-HT2A receptors. The dopaminergic and serotonergic systems are critically involved in the modulation of pain perception.

  • Dopamine D2 Receptor Antagonism: The role of dopamine in pain is complex. While activation of D2 receptors in descending pathways can produce analgesia, the effect of D2 antagonism is less clear and may be context-dependent. Some studies suggest that D2 receptor antagonists can modulate the analgesic effects of other compounds, such as opioids. Therefore, this compound could be investigated as a tool to probe the involvement of dopaminergic pathways in various pain states.

  • Serotonin 5-HT2A Receptor Antagonism: There is substantial evidence that antagonism of 5-HT2A receptors can produce analgesic effects in models of inflammatory and neuropathic pain.[1][2][3][4][5] Blockade of these receptors has been shown to attenuate pain-related behaviors and reduce the expression of pronociceptive mediators. This suggests that this compound's 5-HT2A antagonist activity could contribute to antinociception.

Given this dual mechanism, this compound presents an interesting pharmacological tool to investigate the interplay between the dopaminergic and serotonergic systems in the modulation of pain.

Data Presentation

As there is a lack of quantitative data on the standalone analgesic effects of this compound, the following table summarizes the known pharmacological properties and approved applications.

PropertyDescriptionSource
Drug Class Butyrophenone, Antipsychotic[Generic Drug Information]
Primary Mechanism Dopamine D2 Receptor Antagonist, Serotonin 5-HT2A Receptor Antagonist[Generic Drug Information]
Primary Use (Preclinical) In combination with fentanyl (Hypnorm®) for veterinary anesthesia and analgesia.[Generic Drug Information]
Reported Independent Effect Dose-dependent increase in spike-wave activity in epileptic rats, potentially via dopamine receptor antagonism.[In vivo study in rats]

Experimental Protocols

The following are detailed protocols for standard preclinical pain models that can be employed to investigate the potential analgesic properties of this compound.

Formalin Test for Inflammatory Pain

The formalin test is a model of tonic chemical pain that has two distinct phases: an acute neurogenic phase (Phase 1) and a subsequent inflammatory phase (Phase 2).

Materials:

  • This compound solution

  • Vehicle control (e.g., saline, DMSO solution)

  • 5% formalin solution

  • Observation chambers with transparent walls and a mirror placed at an angle to allow an unobstructed view of the animal's paws.

  • Syringes and needles (e.g., 30-gauge) for formalin injection and drug administration.

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rodents (rats or mice) to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 50 µL (for rats) or 20 µL (for mice) of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, place the animal back into the observation chamber and start the timer. Record the cumulative time spent licking, biting, or flinching the injected paw.

  • Data Collection:

    • Phase 1: Record nociceptive behaviors for the first 5 minutes post-injection.

    • Phase 2: Record nociceptive behaviors from 15 to 60 minutes post-injection.

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups for both phases.

Hot Plate Test for Thermal Pain

The hot plate test measures the latency to a thermal stimulus, assessing supraspinally organized pain responses.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • This compound solution

  • Vehicle control

  • Animal enclosure for the hot plate surface.

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least one hour.

  • Drug Administration: Administer this compound or vehicle at a specific time before the test.

  • Testing:

    • Gently place the animal on the hot plate surface and immediately start the timer.

    • Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Data Analysis: Compare the mean latency times between the this compound-treated and vehicle-treated groups.

Von Frey Test for Mechanical Allodynia

The von Frey test assesses mechanical sensitivity by measuring the withdrawal threshold to a calibrated mechanical stimulus. It is particularly useful in models of neuropathic pain.

Materials:

  • Set of calibrated von Frey filaments.

  • Elevated mesh platform with individual animal enclosures.

  • This compound solution

  • Vehicle control

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing enclosures on the mesh platform for at least 30-60 minutes, or until exploratory behavior ceases.

  • Drug Administration: Administer this compound or vehicle.

  • Filament Application:

    • Starting with a filament in the middle of the force range, apply it to the plantar surface of the hind paw until it just bends.

    • Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is a positive response, the next smaller filament is used.

    • If there is no response, the next larger filament is used.

    • Continue this pattern until the 50% withdrawal threshold is determined using the appropriate statistical method.

  • Data Analysis: Compare the 50% withdrawal thresholds between the this compound-treated and vehicle-treated groups.

Visualizations

G cluster_0 This compound cluster_1 Receptor Targets cluster_2 Potential Effects on Nociception This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR 5-HT2A Receptor This compound->HT2AR Antagonism Pain_Modulation Modulation of Pain Pathways D2R->Pain_Modulation Complex Modulation HT2AR->Pain_Modulation Analgesia

Caption: this compound's potential mechanism in pain modulation.

G cluster_workflow Preclinical Pain Assay Workflow acclimation Animal Acclimation drug_admin This compound/Vehicle Administration acclimation->drug_admin pain_model Induction of Pain Model (e.g., Formalin, Neuropathy) drug_admin->pain_model behavioral_test Behavioral Assessment (Formalin, Hot Plate, von Frey) pain_model->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis

Caption: General workflow for preclinical pain studies.

G cluster_pathway Hypothesized 5-HT2A Antagonism Pathway in Analgesia This compound This compound HT2AR 5-HT2A Receptor on Nociceptive Neurons This compound->HT2AR Blocks Pro_nociceptive Pro-nociceptive Mediator Release (e.g., CGRP) HT2AR->Pro_nociceptive Reduces Pain_Signal Pain Signal Transmission Pro_nociceptive->Pain_Signal Decreases

Caption: Hypothesized analgesic pathway of this compound.

References

Troubleshooting & Optimization

Optimizing Fluanisone dosage to minimize extrapyramidal side effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluanisone. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing extrapyramidal side effects (EPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a typical antipsychotic of the butyrophenone chemical class.[1] Its mechanism of action is primarily through the antagonism of several key neurotransmitter receptors. It is an inhibitor of the dopamine D2 receptor, the serotonin 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1 adrenergic receptor.[1] This multi-receptor activity underlies its sedative and neuroleptic (antipsychotic) properties.[1]

Q2: What are extrapyramidal side effects (EPS) and why do they occur with this compound?

A2: Extrapyramidal side effects are drug-induced movement disorders.[2] The primary cause of EPS with typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain, a critical region for motor control.[3] This disruption of dopamine signaling leads to symptoms such as:

  • Parkinsonism: Characterized by rigidity, slowed movement (bradykinesia), and tremor.

  • Dystonia: Involuntary and sustained muscle contractions.

  • Akathisia: A state of motor restlessness, where an individual cannot stay still.

  • Catalepsy: A tendency to remain in an externally imposed posture.

Q3: What is the relationship between D2 receptor occupancy and the risk of EPS?

A3: There is a well-established dose-dependent relationship between the percentage of D2 receptors blocked by an antipsychotic (receptor occupancy) and the emergence of EPS. While a therapeutic antipsychotic effect is generally achieved at 65-70% D2 occupancy, the risk of EPS increases substantially when occupancy exceeds 75-80%. Studies in animal models support that muscle rigidity and catalepsy are observed when a threshold level of D2 receptors in the striatum is occupied. For example, haloperidol, another butyrophenone, increased motor side effects at D2 occupancies greater than 57% in rats.

Q4: How does this compound's activity at 5-HT2A and Alpha-1 receptors influence its side effect profile?

A4: this compound's antagonism of 5-HT2A and alpha-1 adrenergic receptors contributes to its overall pharmacological profile.

  • 5-HT2A Receptor Blockade: Antagonism at 5-HT2A receptors is a key feature of "atypical" antipsychotics and is thought to mitigate EPS. This action may provide a degree of protection against the motor side effects caused by D2 blockade, although this protection can be overcome at higher doses that lead to excessive D2 occupancy.

  • Alpha-1 Adrenergic Receptor Blockade: This action contributes to sedative effects and can also lead to side effects like orthostatic hypotension (a drop in blood pressure upon standing).

Data Presentation: Receptor Affinity & Dosage Thresholds

The tables below summarize key quantitative data for understanding this compound's profile. Note that precise Ki values for this compound are not as widely published as for other antipsychotics; values for similar compounds are provided for context.

Table 1: Receptor Binding Profile of this compound and Comparable Antipsychotics

CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Alpha-1 Adrenergic Receptor Affinity (Ki, nM)
This compound Potent AntagonistPotent AntagonistPotent Antagonist
Haloperidol ~1-2~50-100~10-20
Risperidone ~3-6~0.2-0.5~2-5
Clozapine ~100-200~5-10~5-10
(Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources for illustrative purposes.)

Table 2: Key Receptor Occupancy Thresholds for Efficacy and EPS

Clinical/Preclinical EventStriatal D2 Receptor Occupancy (%)Primary Reference(s)
Antipsychotic Efficacy Threshold 65 - 70%
Optimal Therapeutic Window 70 - 80%
Substantial Increase in EPS Risk > 75 - 85%

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing motor side effects relevant to this compound dosage optimization.

Protocol 1: Catalepsy Bar Test for Rodents

This test measures drug-induced muscular rigidity, a core feature of parkinsonism.

  • Objective: To quantify the latency to correct an externally imposed, awkward posture.

  • Apparatus: A horizontal metal or wooden bar (approx. 0.5-1.0 cm diameter) fixed at a height of 9-12 cm above a flat surface.

  • Procedure:

    • Administer this compound or vehicle control to the animal (e.g., rat) via the desired route (e.g., intraperitoneal injection).

    • At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws onto the horizontal bar. The hindpaws should remain on the surface.

    • Start a stopwatch immediately upon placing the forepaws.

    • Measure the time (in seconds) it takes for the animal to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) should be established to prevent undue stress. If the animal remains on the bar for the entire duration, it is assigned the maximum score.

  • Data Analysis: Compare the mean latency to descend for the this compound-treated groups against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in descent latency indicates catalepsy.

Protocol 2: Rotarod Test for Motor Coordination

This test assesses balance and motor coordination, which can be impaired by the sedative or extrapyramidal effects of this compound.

  • Objective: To measure the time a rodent can remain on a rotating rod.

  • Apparatus: A commercially available rotarod apparatus with a textured rod to allow for grip.

  • Procedure:

    • Habituation/Training: For 2-3 days prior to the experiment, train the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for several trials per day until they can consistently stay on for at least 60-120 seconds.

    • Testing: On the test day, administer this compound or vehicle control.

    • At specified time points post-injection, place the animal on the rotarod.

    • Begin the trial using an accelerating protocol (e.g., starting at 4 rpm and increasing to 40 rpm over 5 minutes). This is generally more sensitive than a fixed-speed protocol.

    • Record the latency to fall (in seconds) or the time at which the animal makes two consecutive passive rotations without attempting to walk.

    • Conduct 2-3 trials per animal at each time point, with a rest interval of at least 15 minutes between trials.

  • Data Analysis: Analyze the average latency to fall for each group. A dose-dependent decrease in performance compared to the vehicle group suggests drug-induced motor impairment.

Troubleshooting Guides

Issue 1: High incidence of catalepsy or motor impairment at a supposedly therapeutic dose.

  • Question: Is the dose too high, leading to excessive D2 receptor occupancy?

    • Action: Perform a dose-response study with lower doses. Aim for a D2 receptor occupancy level below 80%. If direct measurement of occupancy is not feasible, titrate the dose downwards until the desired behavioral effect is achieved without significant motor impairment.

  • Question: Is the vehicle or route of administration causing unexpected pharmacokinetics?

    • Action: Review the formulation and ensure it is appropriate for the chosen administration route. Consider pharmacokinetic studies to determine the Cmax and half-life of your specific formulation.

  • Question: Are the animals overly sensitive to the drug?

    • Action: Check for strain or species differences in metabolism and receptor sensitivity. Ensure proper animal handling to minimize stress, which can sometimes exacerbate behavioral responses.

Issue 2: No observable antipsychotic-like effect (e.g., no reversal of amphetamine-induced hyperlocomotion) at doses that do not produce EPS.

  • Question: Is the dose too low to achieve the therapeutic threshold of D2 receptor occupancy (~65%)?

    • Action: Carefully escalate the dose in small increments. It is critical to establish the therapeutic window between the minimal effective dose and the dose that induces EPS.

  • Question: Is the behavioral model for assessing antipsychotic effect sensitive enough?

    • Action: Validate your model with a reference compound (e.g., haloperidol). Ensure that the model parameters (e.g., dose of psychostimulant, timing of drug administration) are optimized.

  • Question: Has the drug degraded or been improperly stored?

    • Action: Verify the stability and concentration of your this compound solution. Prepare fresh solutions as needed.

Visualizations (Graphviz DOT Language)

Fluanisone_Mechanism This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes SHT2A_Receptor Serotonin 5-HT2A Receptor This compound->SHT2A_Receptor Antagonizes Nigrostriatal Nigrostriatal Pathway D2_Receptor->Nigrostriatal Modulates Mesolimbic Mesolimbic Pathway D2_Receptor->Mesolimbic Modulates SHT2A_Receptor->Nigrostriatal Modulates EPS Extrapyramidal Side Effects (EPS) SHT2A_Receptor->EPS Mitigates Nigrostriatal->EPS Leads to Therapeutic Antipsychotic Effect Mesolimbic->Therapeutic Leads to

Caption: Mechanism of this compound's therapeutic action and side effects.

Caption: Experimental workflow for optimizing this compound dosage.

Caption: Troubleshooting logic for high extrapyramidal side effects.

References

Technical Support Center: Fluanisone Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Fluanisone. Adherence to these guidelines is critical for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For short-term storage (days to weeks), it is recommended to keep solid this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), a temperature of -20°C is advised.

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is crucial to use the solution within these timeframes to ensure its potency.

Q3: Can I store working solutions of this compound for later use?

A3: It is strongly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1] This minimizes the risk of degradation and ensures the accuracy of your experimental outcomes.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in DMSO. When preparing solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Q5: Are there any known incompatibilities for this compound?

A5: Butyrophenones, the chemical class to which this compound belongs, are known to be incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent chemical degradation.

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage ConditionDuration
Solid Dry, dark, 0-4°CShort-term (days to weeks)
Dry, dark, -20°CLong-term (months to years)
Stock Solution -80°CUp to 6 months[1]
-20°CUp to 1 month
Working Solution Prepare freshSame day use

Troubleshooting Guide

Encountering issues with this compound stability can compromise experimental results. This guide addresses common problems and provides potential solutions.

IssuePotential CauseTroubleshooting Steps
Reduced Potency or Inconsistent Results - Improper storage of solid or stock solutions.- Use of expired stock solutions.- Degradation of working solution.- Verify that storage temperatures for solid this compound and stock solutions align with recommendations.- Check the preparation date of the stock solution to ensure it is within the recommended use-by period.- Always prepare working solutions fresh on the day of the experiment.
Precipitation in Solution - Low solvent temperature.- Insufficient mixing.- Gently warm the solution.- Use sonication to aid dissolution.
Unexpected Peaks in Analytical Chromatography - Chemical degradation of this compound.- Review handling procedures to eliminate exposure to incompatible substances like strong oxidizing agents.- Protect solutions from light, especially during storage and handling.- Consider performing a forced degradation study to identify potential degradation products.

Experimental Protocols

For researchers needing to perform their own stability assessments, the following general protocols for forced degradation studies can be adapted. These studies are designed to intentionally degrade the drug substance to understand its degradation pathways.

Protocol 1: Hydrolytic Stability
  • Preparation of Solutions: Prepare solutions of this compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Incubation: Store aliquots of each solution at a controlled temperature (e.g., 60°C) and at room temperature.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products.

Protocol 2: Oxidative Stability
  • Preparation of Solution: Prepare a solution of this compound in a solvent containing a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Protocol 3: Photostability
  • Sample Preparation: Place a solution of this compound and a sample of the solid compound in a photostability chamber.

  • Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Control: Keep a parallel set of samples in the dark at the same temperature as a control.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples to assess the extent of photodegradation.

Visualizations

This compound Stability Troubleshooting Workflow

G This compound Stability Troubleshooting Workflow cluster_issue Identify Issue cluster_cause Investigate Potential Cause cluster_solution Implement Solution ReducedPotency Reduced Potency / Inconsistent Results Storage Improper Storage ReducedPotency->Storage Degradation Chemical Degradation ReducedPotency->Degradation Precipitation Precipitation in Solution Solubility Solubility Issue Precipitation->Solubility UnexpectedPeaks Unexpected Analytical Peaks UnexpectedPeaks->Degradation VerifyStorage Verify & Correct Storage Conditions Storage->VerifyStorage FreshSolution Prepare Fresh Solutions Storage->FreshSolution ReviewHandling Review Handling Procedures Degradation->ReviewHandling ForcedDegradation Perform Forced Degradation Study Degradation->ForcedDegradation OptimizeSolvent Optimize Solvent/Dissolution Solubility->OptimizeSolvent

Caption: Troubleshooting workflow for this compound stability issues.

This compound Storage and Handling Logic

G This compound Storage and Handling Logic cluster_form Select Form of this compound cluster_storage Determine Appropriate Storage cluster_handling Key Handling Considerations Solid Solid Compound ShortTermSolid Short-Term: 0-4°C, Dry, Dark Solid->ShortTermSolid LongTermSolid Long-Term: -20°C, Dry, Dark Solid->LongTermSolid StockSolution Stock Solution ShortTermStock < 1 Month: -20°C StockSolution->ShortTermStock LongTermStock < 6 Months: -80°C StockSolution->LongTermStock WorkingSolution Working Solution FreshPrep Prepare Fresh Daily WorkingSolution->FreshPrep AvoidOxidizers Avoid Strong Oxidizing Agents ShortTermSolid->AvoidOxidizers LongTermSolid->AvoidOxidizers ProtectFromLight Protect from Light ShortTermStock->ProtectFromLight LongTermStock->ProtectFromLight UseFresh Use Working Solutions Immediately FreshPrep->UseFresh

Caption: Decision logic for storing and handling this compound.

References

Troubleshooting poor anesthetic depth with Fluanisone cocktails.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluanisone-based anesthetic cocktails.

Troubleshooting Guide: Poor Anesthetic Depth

This guide addresses common issues encountered during experiments that may indicate inadequate anesthetic depth.

Question: The animal is still responsive to painful stimuli (e.g., toe pinch) after administration of the this compound cocktail. What should I do?

Answer:

Initial assessment is critical. Confirm the following:

  • Sufficient Time for Onset: Ensure an adequate amount of time has passed for the anesthetic to take effect. Onset times can vary depending on the route of administration (intraperitoneal, intramuscular, or subcutaneous) and the specific cocktail combination.

  • Accurate Dosing and Administration:

    • Dosage Calculation: Double-check your calculations for each component of the cocktail (this compound, Fentanyl, and any benzodiazepine like Midazolam) based on the animal's exact body weight.

    • Administration Technique: For intraperitoneal (IP) injections, ensure the injection was successful and did not result in a subcutaneous or intracavitary (e.g., into the intestines or bladder) injection.

Troubleshooting Steps:

  • Administer a Supplemental Dose: If the initial dose is insufficient after the expected onset period, a supplemental "top-up" dose may be administered. Typically, this is a fraction of the initial induction dose.

  • Monitor Physiological Parameters: Continuously monitor the animal's respiratory rate, heart rate, and body temperature.[1][2] A shallow and rapid respiratory rate may indicate the animal is too light.[1]

  • Ensure Proper Environmental Conditions: Maintain the animal's body temperature with a heating pad, as hypothermia can affect anesthetic efficacy.[1]

Question: The anesthetic depth appears to be inconsistent, with the animal cycling between light and deep planes of anesthesia. What could be the cause?

Answer:

Fluctuations in anesthetic depth can be caused by several factors:

  • Inadequate Initial Dose: The initial dose may have been borderline, leading to an unstable anesthetic plane.

  • Metabolism of Anesthetic Agents: Fentanyl, a core component, is a short-acting opioid. As it is metabolized, the animal may begin to lighten.

  • Individual Animal Variation: Factors such as age, sex, strain, and underlying health conditions can influence how an animal metabolizes and responds to anesthetic agents.

Troubleshooting Steps:

  • Consider a Continuous Infusion: For longer procedures, a continuous infusion of the anesthetic cocktail can provide a more stable plane of anesthesia compared to intermittent boluses.

  • Refine the Anesthetic Cocktail: Adjusting the ratio of the drugs in the cocktail may be necessary. For instance, the addition of a benzodiazepine like Midazolam can enhance muscle relaxation and sedation.

  • Pre-Anesthetic Preparation: Ensure the animal is calm before anesthetic administration, as stress can affect the required dosage.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a this compound-based anesthetic cocktail and what is the function of each?

A1: A typical this compound cocktail includes:

  • This compound: A butyrophenone neuroleptic that provides sedation and tranquilization. It acts as an antagonist at D(2) dopamine receptors, 5-HT2A serotonin receptors, and alpha-1 adrenergic receptors.

  • Fentanyl: A potent, short-acting synthetic opioid analgesic that provides pain relief. It primarily acts as an agonist at the mu-opioid receptor.

  • Benzodiazepine (e.g., Midazolam): Often included to provide muscle relaxation and enhance sedation. Midazolam enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.

Q2: How do I properly prepare a this compound/Fentanyl/Midazolam cocktail?

A2: A common method involves diluting the commercial preparations of this compound/Fentanyl (Hypnorm) and Midazolam. To prevent precipitation, each drug should be diluted with an equal volume of sterile water for injection before being mixed. The final mixture can then be administered as a single injection.

Q3: What are the visual signs of an appropriate anesthetic depth in rodents?

A3: A surgically anesthetized rodent should exhibit:

  • Loss of the righting reflex (the animal does not attempt to right itself when placed on its back).

  • Absence of a pedal withdrawal reflex (no response to a firm toe pinch).

  • Slow, regular breathing.

  • Good muscle relaxation.

Q4: What are the recommended dosages for a this compound/Fentanyl/Midazolam cocktail in common laboratory animals?

A4: Dosages can vary by species. Below are some reported dosages. It is crucial to consult your institution's approved animal use protocols and a veterinarian for specific dosing recommendations.

AnimalThis compound (mg/kg)Fentanyl (mg/kg)Midazolam (mg/kg)RouteReference
Mouse3.3330.1055 (with Diazepam)IP
Rat30.0952.5 (with Diazepam)IM
Rabbit30.0952IM (this compound/Fentanyl), IP (Midazolam)
Guinea Pig100.3152.5 (with Diazepam)IM (this compound/Fentanyl), IP (Diazepam)

Q5: What are the potential side effects of this compound cocktails and how can they be managed?

A5: The most significant side effect is respiratory depression, primarily due to the fentanyl component. Monitoring respiratory rate and pattern is essential. In case of severe respiratory depression, a reversal agent for fentanyl, such as naloxone, can be administered. It is important to note that naloxone will also reverse the analgesic effects of fentanyl.

Q6: How can a this compound-based anesthetic cocktail be reversed?

A6: The components of the cocktail can be reversed with specific antagonists:

  • Fentanyl: Reversed by opioid antagonists like Naloxone .

  • Midazolam (or other benzodiazepines): Reversed by Flumazenil .

Data Summary

Table 1: Anesthetic Onset and Recovery Times with this compound/Fentanyl/Midazolam Cocktail in Mice

ParameterTime (minutes, mean)Time (minutes, range)
Loss of Righting Reflex74-15
Loss of Tail/Ear Pinch Response75-15
Loss of Pedal Withdrawal Response75-15
Return of Pedal Withdrawal Response3920-50
Return of Tail/Ear Pinch Response3015-50
Return of Righting Reflex5754-60

Data adapted from Flecknell & Mitchell, 1984.

Table 2: Normal Physiological Parameters for Anesthetized Rodents

ParameterMouseRat
Respiratory Rate (breaths/min)55 - 10070 - 110
Heart Rate (beats/min)300 - 500260 - 500
Body Temperature (°C)36.0 - 38.035.9 - 37.5

Data compiled from various institutional animal care and use guidelines.

Experimental Protocols

Protocol 1: Preparation of this compound/Fentanyl/Midazolam Anesthetic Cocktail

Materials:

  • This compound/Fentanyl solution (e.g., Hypnorm®)

  • Midazolam solution (5 mg/mL)

  • Sterile Water for Injection

  • Sterile syringes and needles

  • Sterile mixing vial

Procedure:

  • Withdraw the required volume of the this compound/Fentanyl solution into a sterile syringe.

  • In a separate sterile syringe, withdraw the required volume of the Midazolam solution.

  • Dilute the this compound/Fentanyl solution with an equal volume of sterile Water for Injection in the sterile mixing vial.

  • Dilute the Midazolam solution with an equal volume of sterile Water for Injection in the sterile mixing vial.

  • Gently mix the diluted solutions. The resulting mixture is now ready for administration.

This protocol is based on the methodology described by Flecknell & Mitchell, 1984, which aimed to prevent precipitation of the components.

Visualizations

Anesthetic_Monitoring_Workflow start Administer Anesthetic Cocktail wait Allow for Onset Time start->wait check_reflexes Assess Anesthetic Depth (Pedal Withdrawal Reflex) wait->check_reflexes adequate Anesthetic Depth is Adequate Proceed with Experiment check_reflexes->adequate No Response inadequate Anesthetic Depth is Inadequate check_reflexes->inadequate Response monitor Continuously Monitor: - Respiration - Heart Rate - Body Temperature adequate->monitor troubleshoot Troubleshoot: - Check Dosage Calculation - Verify Administration Technique inadequate->troubleshoot supplemental_dose Administer Supplemental Dose troubleshoot->supplemental_dose supplemental_dose->wait end End of Procedure monitor->end

Caption: Troubleshooting workflow for inadequate anesthetic depth.

Signaling_Pathways cluster_fentanyl Fentanyl cluster_this compound This compound cluster_midazolam Midazolam fentanyl Fentanyl mu_receptor Mu-Opioid Receptor fentanyl->mu_receptor g_protein G-protein Activation mu_receptor->g_protein analgesia Analgesia g_protein->analgesia This compound This compound d2_receptor D2 Dopamine Receptor This compound->d2_receptor Antagonist ht2a_receptor 5-HT2A Receptor This compound->ht2a_receptor Antagonist alpha1_receptor Alpha-1 Adrenergic Receptor This compound->alpha1_receptor Antagonist sedation Sedation d2_receptor->sedation ht2a_receptor->sedation alpha1_receptor->sedation midazolam Midazolam gaba_receptor GABA-A Receptor midazolam->gaba_receptor Positive Allosteric Modulator cl_influx Increased Chloride Influx gaba_receptor->cl_influx gaba GABA gaba->gaba_receptor hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization muscle_relaxation Muscle Relaxation hyperpolarization->muscle_relaxation

Caption: Simplified signaling pathways of cocktail components.

References

Technical Support Center: Understanding Unexpected Behavioral Responses to Fluanisone in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral responses to Fluanisone in laboratory animals.

Quick Navigation

  • Troubleshooting Guides

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Signaling Pathways and Workflows

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Spontaneous Movements During Anesthesia with Fentanyl/Fluanisone Combination

Issue: Animals, particularly neonatal rats, are exhibiting random, non-purposeful movements during surgical anesthesia induced by a combination of fentanyl and this compound (e.g., Hypnorm). These movements are not in response to painful stimuli.

Possible Cause: This is a documented, albeit not fully understood, paradoxical effect of the fentanyl/Fluanisone combination, particularly in young animals.[1][2] The neuroleptic component, this compound, may be contributing to extrapyramidal side effects that manifest as involuntary movements even in a state of surgical anesthesia.

Troubleshooting Steps:

  • Verify Anesthetic Depth:

    • Confirm the absence of a pedal withdrawal reflex and response to a tail or ear pinch to ensure the animal is in a surgical plane of anesthesia.[3]

    • If the animal is responsive to painful stimuli, the anesthetic depth is insufficient. Adjust the dosage according to established protocols.

  • Assess the Nature of the Movements:

    • Carefully observe and document the characteristics of the movements (e.g., limb twitching, paddling, head weaving).

    • Determine if the movements are interfering with the surgical procedure. For procedures requiring high precision, these movements can be problematic.[1][2]

  • Consider Alternative Anesthetic Protocols:

    • If the movements are hindering the experiment, consider alternative anesthetic agents. The choice of alternative will depend on the species and the nature of the surgical procedure.

    • For neonatal rats, inhalant anesthetics like isoflurane can offer more precise control over anesthetic depth.

  • Review and Refine Experimental Protocol:

    • Ensure the route of administration is appropriate. Subcutaneous administration of fentanyl/Fluanisone has been reported to have a high survival rate in neonatal rats.

    • Refer to the detailed --INVALID-LINK-- below.

Data on Fentanyl/Fluanisone Anesthesia in Neonatal Rats

ParameterObservationReference
Animal Model7-day-old neonatal rats[Clowry & Flecknell, 2000]
AnestheticFentanyl citrate and this compound ('Hypnorm')[Clowry & Flecknell, 2000]
AdministrationSubcutaneous[Clowry & Flecknell, 2000]
Anesthetic DepthSufficient for surgery (no reaction to painful stimuli)[Clowry & Flecknell, 2000]
Unexpected BehaviorRandom movements not related to painful stimuli[Clowry & Flecknell, 2000]
Survival Rate (Short-term)95% (81 out of 85)[Clowry & Flecknell, 2000]
Troubleshooting Guide 2: Paradoxical Increase in Seizure-Like Activity

Issue: Administration of this compound, either alone or in combination with fentanyl, results in an increase in spike-wave discharges or other seizure-like activity, particularly in susceptible animal strains.

Possible Cause: this compound, as a dopamine D2 receptor antagonist, can induce a large, dose-dependent increase in spike-wave activity. This effect is particularly pronounced in genetic models of absence epilepsy, such as the WAG/Rij rat strain.

Troubleshooting Steps:

  • Review Animal Model:

    • Be aware of the genetic background of your animals. Strains like WAG/Rij rats are genetically predisposed to spike-wave discharges, and this effect will be exacerbated by this compound.

  • Analyze Dose-Response Relationship:

    • When used in combination with fentanyl, the pro-epileptic effect can be non-dose-dependent. A low dose of the combination may cause a larger increase in epileptic activity than middle or high doses.

    • When this compound is used alone, the increase in spike-wave activity is dose-dependent.

  • Consider the Research Question:

    • If the goal is to study epilepsy, this effect of this compound may be a useful pharmacological tool.

    • If the study aims to investigate other behavioral or physiological parameters, this pro-epileptic effect is a significant confounding factor.

  • Alternative Neuroleptics:

    • If the pro-epileptic effect is undesirable, consider using a neuroleptic with a different receptor binding profile that has less impact on seizure thresholds.

Quantitative Data on this compound and Spike-Wave Discharges in WAG/Rij Rats

Drug CombinationDose (mg/kg)Effect on Spike-Wave DischargesReference
Fentanyl/Fluanisone [Inoue et al., 1994]
Low Dose: 0.01 Fentanyl + 0.5 this compoundLarge increase in epileptic activity[Inoue et al., 1994]
Middle Dose: 0.1 Fentanyl + 5 this compoundModerate increase in epileptic activity[Inoue et al., 1994]
High Dose: 0.2 Fentanyl + 10 this compoundSmaller increase in epileptic activity[Inoue et al., 1994]
This compound Alone 0.5, 5, 10Large, dose-dependent increase in spike-wave activity[Inoue et al., 1994]
Fentanyl Alone 0.01, 0.1, 0.2Abolishes spike-wave activity during anesthesia, moderate increase post-anesthesia[Inoue et al., 1994]

Frequently Asked Questions (FAQs)

General Questions
  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a typical antipsychotic of the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 receptors, serotonin 5-HT2A receptors, and alpha-1 adrenergic receptors.

  • Q2: What are the expected behavioral effects of this compound when used alone?

    • A2: As a butyrophenone neuroleptic, this compound is expected to produce sedation, catalepsy (a state of immobility and waxy flexibility), and a decrease in spontaneous locomotor activity. These effects are primarily due to its dopamine D2 receptor blockade.

Anesthetic-Related Movements
  • Q3: Are the spontaneous movements observed during Fentanyl/Fluanisone anesthesia indicative of pain?

    • A3: No, studies have shown that these movements are not related to painful stimuli. Animals remain in a surgical plane of anesthesia, as confirmed by the lack of response to noxious stimuli like a pedal withdrawal reflex test.

  • Q4: Is this phenomenon observed in all species?

    • A4: The most detailed reports of these unexpected movements are in neonatal rats. While Fentanyl/Fluanisone is used in other rodents, the expression of this specific side effect may vary between species and age groups.

Seizure-Like Activity
  • Q5: Why does a lower dose of Fentanyl/Fluanisone cause a greater increase in seizure activity than a higher dose?

    • A5: The exact mechanism for this non-monotonic dose-response is not fully elucidated. It is likely a complex interaction between the pro-convulsant effects of this compound (via dopamine D2 antagonism) and the anti-convulsant effects of fentanyl (as an opioid agonist) during the anesthetic phase.

  • Q6: Can this compound induce seizures in animals that are not genetically prone to epilepsy?

    • A6: While the effect is most pronounced in susceptible strains, dopamine D2 antagonists, as a class, can lower the seizure threshold. Therefore, it is plausible that this compound could increase the risk of seizures in other animals, especially at higher doses.

Experimental Protocols

Protocol for Anesthesia in Neonatal Rats with Fentanyl/Fluanisone
  • Animal Model: 7-day-old Wistar rat pups.

  • Anesthetic Agent: Hypnorm® (fentanyl citrate 0.315 mg/mL and this compound 10 mg/mL).

  • Dosage and Administration:

    • Dilute Hypnorm® 1:3 in sterile water for injection.

    • Administer the diluted solution subcutaneously at a dose of 1.25 mL/kg body weight.

  • Induction and Monitoring:

    • Anesthesia is typically induced within 5-10 minutes.

    • Confirm surgical anesthesia by testing for the absence of a pedal withdrawal reflex.

    • Monitor respiration and body temperature throughout the procedure. Maintain normothermia using a heating pad.

  • Observation of Unexpected Behavior:

    • Be aware of the potential for random, non-painful movements of the limbs and head during the anesthetic period.

  • Recovery:

    • Place the pup in a warm environment for recovery.

    • Return the pup to the dam and littermates once it is fully ambulatory. Based on the protocol described by Clowry & Flecknell (2000).

Protocol for Assessing Spike-Wave Discharges in Epileptic Rats
  • Animal Model: Adult male WAG/Rij rats with chronically implanted electrodes for EEG recording.

  • Drug Administration:

    • This compound Monotherapy: Administer this compound intraperitoneally at doses of 0.5, 5, and 10 mg/kg.

    • Fentanyl/Fluanisone Combination: Administer combinations of fentanyl and this compound intraperitoneally at low (0.01/0.5 mg/kg), middle (0.1/5 mg/kg), and high (0.2/10 mg/kg) doses.

  • EEG Recording:

    • Record EEG for a baseline period before drug administration.

    • Continuously record EEG for several hours following drug administration.

  • Data Analysis:

    • Visually inspect the EEG recordings for the presence of spike-wave discharges.

    • Quantify the number and duration of spike-wave discharges per unit of time.

    • Analyze the frequency of spikes within the discharges.

  • Behavioral Observation:

    • Concurrently with EEG recording, observe the animals for behavioral correlates of seizure activity. Based on the protocol described by Inoue et al. (1994).

Signaling Pathways and Workflows

Fluanisone_Mechanism This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Antagonist Behavioral_Effects Neuroleptic Effects (Sedation, Antipsychotic Action) D2R->Behavioral_Effects Side_Effects Unexpected Behavioral Responses (e.g., Pro-epileptic effects) D2R->Side_Effects HT2AR->Behavioral_Effects A1AR->Behavioral_Effects Anesthetic_Workflow start Start: Observe Unexpected Movements During Anesthesia check_depth Verify Anesthetic Depth (Pedal Reflex, Tail Pinch) start->check_depth is_deep Sufficient Depth? check_depth->is_deep adjust_dose Adjust Anesthetic Dose is_deep->adjust_dose No assess_movements Assess Nature of Movements is_deep->assess_movements Yes adjust_dose->check_depth interfering Interfering with Surgery? assess_movements->interfering continue_surgery Continue with Caution interfering->continue_surgery No alt_anesthesia Consider Alternative Anesthetic Protocol interfering->alt_anesthesia Yes Seizure_Logic cluster_this compound This compound Alone cluster_combo Fentanyl/Fluanisone Combination F_dose This compound Dose F_effect Spike-Wave Discharges F_dose->F_effect Dose-Dependent Increase C_dose Combination Dose C_effect Spike-Wave Discharges C_dose->C_effect Non-Monotonic Increase (Low Dose > High Dose)

References

Technical Support Center: Optimizing Surgical Anesthesia with Fluanisone Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Fluanisone mixtures to improve the surgical plane of anesthesia in laboratory animals. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe, effective, and reproducible anesthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a this compound-Fentanyl-Midazolam (FFM) mixture for surgical anesthesia?

A1: The primary advantage of the FFM combination is its ability to produce good surgical anesthesia in a variety of laboratory animal species with the convenience of a single injection.[1][2] This neuroleptanalgesic mixture combines the tranquilizing effects of this compound, the potent analgesic properties of Fentanyl, and the muscle relaxant effects of Midazolam, providing all the necessary components for many surgical procedures.[3][4]

Q2: In which animal species has the FFM mixture been demonstrated to be effective?

A2: The combination of this compound, Fentanyl, and a benzodiazepine like Midazolam or Diazepam has been shown to provide effective surgical anesthesia in several common laboratory species, including mice, rats, rabbits, and guinea pigs.[1]

Q3: What are the common side effects associated with this compound mixtures, and how can they be managed?

A3: A primary side effect is respiratory depression, a known effect of the opioid component, Fentanyl. Monitoring respiratory rate and depth is crucial. In cases of severe respiratory depression, the effects of Fentanyl can be reversed using an antagonist like Naloxone. However, for a less abrupt reversal that maintains some level of analgesia, mixed agonist/antagonist opioids such as Buprenorphine can be used.

Q4: How does the FFM mixture affect hemodynamic stability?

A4: Studies in mice have shown that the Fentanyl-Fluanisone-Midazolam (FFM) combination results in more stable hemodynamics, specifically mean arterial blood pressure (MAP) and heart rate (HR), compared to other injectable anesthetic regimens like urethane alpha-chloralose and 2,2-2-tribromoethanol.

Q5: Can the anesthetic effects of the FFM mixture be reversed?

A5: Yes, the effects can be reversed. Mixed agonist/antagonist opioids like Buprenorphine can reverse the respiratory depression caused by Fentanyl while preserving a degree of post-operative analgesia. This is a valuable refinement for laboratory animal anesthetic practice.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inadequate depth of anesthesia for surgery. - Incorrect dosage for the species or strain.- Improper injection technique (e.g., subcutaneous instead of intraperitoneal).- Individual animal variation in drug metabolism.- Verify the correct dosage from the provided tables or relevant literature.- Ensure proper administration technique for the intended route.- Administer a small supplemental dose (e.g., 25-50% of the initial dose) and monitor reflexes closely.- For future procedures, consider a slight increase in the initial dosage for that specific strain or sex.
Significant respiratory depression (slow, shallow breathing). - Overdose of the anesthetic mixture.- Sensitivity of the animal to the opioid component (Fentanyl).- Monitor respiratory rate and mucous membrane color.- Provide supplemental oxygen if available.- If severe, administer a reversal agent. Naloxone will fully reverse the opioid effects, while a mixed agonist/antagonist like Buprenorphine can reverse respiratory depression while maintaining some analgesia.- Ensure the animal is kept warm to prevent further metabolic depression.
Animal moves unexpectedly during the procedure. - Lightening of the anesthetic plane.- The Fentanyl/Fluanisone combination can sometimes cause random movements not associated with painful stimuli, particularly in neonatal rats.- Check for reflexes (e.g., pedal withdrawal) to assess anesthetic depth.- If the plane is light, administer a supplemental dose.- If reflexes are absent, the movements may be involuntary. While this may not interfere with all surgeries, for procedures requiring high precision, consider alternative anesthetic protocols.
Precipitation forms when mixing Midazolam and Hypnorm® (Fentanyl/Fluanisone). - The commercial preparations are not directly miscible at their supplied concentrations.- To prevent precipitation, each commercial preparation should be diluted with an equal volume of sterile water for injection before they are mixed together.
High mortality rate during or after the procedure. - Anesthetic overdose.- Cardiovascular complications, especially in models of myocardial infarction.- Hypothermia.- Re-evaluate and confirm the correct dosage calculation for the animal's body weight.- For studies involving cardiac ischemia/reperfusion, be aware that FFM anesthesia has been associated with a higher incidence of ventricular fibrillation compared to other regimens like sufentanil-medetomidine.- Maintain the animal's body temperature using a heating pad and monitor rectal temperature.

Quantitative Data Summary

Table 1: Recommended Dosages of this compound-Fentanyl Mixtures with a Benzodiazepine

SpeciesMixture ComponentsDosageRouteApproximate DurationReference(s)
Mouse Hypnorm® & Diazepam0.01 ml Hypnorm®/30g body weight (0.105 mg/kg Fentanyl Citrate, 3.333 mg/kg this compound) with 5 mg/kg DiazepamIP20-40 minutes
Rat Hypnorm® & Diazepam0.3 ml Hypnorm®/kg (0.095 mg/kg Fentanyl Citrate, 3 mg/kg this compound) with 2.5 mg/kg DiazepamIM20-40 minutes
Rat (Neonatal) Hypnorm®0.04 ml/10g body weightSCSufficient for intracranial surgery
Rabbit Hypnorm®0.5 ml/kg (0.158 mg/kg Fentanyl Citrate, 5 mg/kg this compound)IM30-60 minutes
Guinea Pig Hypnorm®1 ml/kg (0.315 mg/kg Fentanyl Citrate, 10 mg/kg this compound)IM30-60 minutes

Note: Hypnorm® contains 0.315 mg/ml Fentanyl Citrate and 10 mg/ml this compound.

Table 2: Hemodynamic Effects of FFM Anesthesia in Mice

Anesthetic RegimenMean Arterial Pressure (MAP)Heart Rate (HR)StabilityReference(s)
FFM 78 ± 5 mmHg431 ± 37 bpmStable
Urethane alpha-chloralose + TBE 49 ± 4 mmHg308 ± 34 bpm (increasing to 477 ± 43 bpm)Extremely unstable

Experimental Protocols

Protocol 1: Preparation and Administration of Fentanyl/Fluanisone/Midazolam Anesthetic Mixture

  • Objective: To prepare a stable, injectable anesthetic mixture for surgical procedures in rodents.

  • Materials:

    • Hypnorm® (Fentanyl citrate 0.315 mg/mL and this compound 10 mg/mL)

    • Midazolam (5 mg/mL)

    • Sterile Water for Injection

    • Sterile syringes and needles

    • Sterile vials

  • Methodology:

    • To prevent precipitation, the commercial preparations of Hypnorm® and Midazolam must be diluted before mixing.

    • Using a sterile syringe, draw up a specific volume of Hypnorm®. In a sterile vial, dilute it with an equal volume of sterile Water for Injection. The resulting solution contains 0.1575 mg/mL Fentanyl citrate and 5 mg/mL this compound.

    • Using a separate sterile syringe, draw up a specific volume of Midazolam. In a separate sterile vial, dilute it with an equal volume of sterile Water for Injection. The resulting solution contains 2.5 mg/mL Midazolam.

    • The two diluted solutions can now be mixed together in a single vial to create the final anesthetic cocktail. The resulting mixture will contain 1.25 mg/ml midazolam, 2.5 mg/ml this compound, and 0.079 mg/ml fentanyl citrate.

    • Accurately weigh the animal to determine the correct volume for injection based on the recommended dosage for the species (see Table 1).

    • Administer the mixture via the appropriate route (e.g., intraperitoneal or subcutaneous injection).

Protocol 2: Monitoring the Depth of Anesthesia

  • Objective: To ensure an adequate and safe surgical plane of anesthesia throughout the procedure.

  • Materials:

    • Heating pad to maintain body temperature

    • Rectal thermometer

    • Pulse oximeter (if available)

    • Sterile ophthalmic ointment

  • Methodology:

    • Pre-Anesthetic Preparation: Ensure animals are properly acclimated. Fasting is generally not required for rodents. Apply sterile ophthalmic ointment to the eyes to prevent corneal drying.

    • Induction Period: After administration of the anesthetic mixture, place the animal in a quiet, warm cage and observe for the loss of the righting reflex.

    • Assessing Surgical Plane: The absence of a pedal withdrawal reflex (toe pinch) is a reliable indicator of the surgical plane of anesthesia. This reflex should be checked before the first incision and periodically throughout the surgery.

    • Physiological Monitoring:

      • Respiratory Rate: Monitor the rate and pattern of breathing. A normal respiratory rate for a rat under anesthesia is 70-110 breaths/min; a drop of 50% can be normal, but deep, slow breathing (<70 breaths/min) may indicate the animal is too deep.

      • Body Temperature: Maintain body temperature between 35.9°C and 37.5°C using a heating pad.

      • Mucous Membrane Color: Gums and other mucous membranes should remain pink, indicating adequate oxygenation. Pale or blue coloration is a sign of distress.

    • Recovery: After the procedure, continue to monitor the animal every 15 minutes on a heating pad until it is fully ambulatory. Recover animals individually to prevent injury from cage mates.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Procedure Phase cluster_post Post-Procedure Phase Animal_Weighing 1. Weigh Animal Dosage_Calc 2. Calculate Dosage Animal_Weighing->Dosage_Calc Weight Data Drug_Prep 3. Prepare Anesthetic Mixture (Dilute before mixing) Dosage_Calc->Drug_Prep Volume to Prepare Injection 4. Administer Anesthetic (e.g., IP, SC) Drug_Prep->Injection Anesthetic Mixture Induction 5. Monitor Induction (Loss of Righting Reflex) Injection->Induction Monitoring 6. Monitor Surgical Plane (Pedal Reflex, Vitals) Induction->Monitoring Surgery 7. Perform Surgical Procedure Monitoring->Surgery Surgical Plane Confirmed Recovery 8. Monitor Recovery (Until Ambulatory) Surgery->Recovery Procedure Complete Analgesia 9. Provide Post-Op Analgesia Recovery->Analgesia

Caption: Workflow for Anesthesia Using this compound Mixtures.

Troubleshooting_Logic cluster_yes Adequate Anesthesia cluster_no Inadequate Anesthesia / Complications Start Is animal adequately anesthetized (No pedal reflex)? Proceed Proceed with Surgery Start->Proceed Yes CheckDosage Verify Dosage Calculation Start->CheckDosage No MonitorVitals Monitor Vitals Continuously Proceed->MonitorVitals CheckRespiratory Is there Respiratory Depression? MonitorVitals->CheckRespiratory Abnormality Detected CheckRoute Confirm Injection Route CheckDosage->CheckRoute SupplementalDose Administer Supplemental Dose (25-50% of initial) CheckRoute->SupplementalDose SupplementalDose->Start Re-assess CheckRespiratory->MonitorVitals No ProvideSupport Provide Supportive Care (Oxygen, Warmth) CheckRespiratory->ProvideSupport Yes ConsiderReversal Consider Reversal Agent ProvideSupport->ConsiderReversal If Severe

Caption: Troubleshooting Logic for Anesthetic Plane Management.

References

Navigating Fluanisone Dosage Across Rodent Strains: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of Fluanisone, a butyrophenone neuroleptic commonly used in combination with an opioid analgesic like fentanyl for neuroleptanalgesia in laboratory rodents. A critical aspect often overlooked is the significant variation in response to anesthetic and neuroleptic agents among different rodent strains. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers refine their experimental protocols and ensure animal welfare.

Frequently Asked Questions (FAQs)

Q1: Is there a universal this compound dosage for all rats or all mice?

No, a universal dosage is not recommended. While general dosage guidelines exist for different species, significant variations in sensitivity and metabolism have been observed between different strains of the same species. For example, studies have shown that Sprague-Dawley (SD) rats exhibit a higher rate of vacuous chewing movements (a potential side effect of neuroleptics) compared to Wistar (W) and Long-Evans (LE) rats when treated with haloperidol, a drug from the same class as this compound.[1] This suggests a strain-dependent sensitivity that likely necessitates dosage adjustments for this compound as well.

Q2: What are the potential consequences of not adjusting this compound dosage for different strains?

Failure to account for strain-specific differences can lead to a range of experimental complications, including:

  • Inadequate Anesthesia or Sedation: The required dose to achieve the desired level of sedation or surgical anesthesia can vary.

  • Increased Risk of Adverse Effects: Some strains may be more susceptible to side effects such as respiratory depression, cardiovascular instability, or neuroleptic-induced abnormal behaviors.

  • Experimental Variability: Unaccounted for strain differences in drug response can introduce significant variability into experimental data, potentially compromising the validity of the results. Studies have demonstrated strain-dependent effects of various drugs in rat models of stroke, highlighting the importance of considering the genetic background of the animals.[2]

Q3: How do I determine the optimal this compound dosage for a specific rodent strain I am using for the first time?

When working with a new strain, it is crucial to perform a dose-finding study. Start with the lower end of the generally recommended species-specific dosage range and carefully observe the animal's response. Key parameters to monitor include the depth of anesthesia, respiratory rate, heart rate, and the presence of any adverse reactions. The dosage should be titrated to effect for each individual animal.

Q4: Are there known differences in this compound metabolism between common rat strains like Sprague-Dawley and Wistar?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Insufficient depth of anesthesia. Dosage is too low for the specific strain.Gradually increase the dose in small increments, carefully monitoring vital signs. Consider the addition of a benzodiazepine like midazolam or diazepam to enhance muscle relaxation and the quality of anesthesia, as this is a common practice.
Severe respiratory depression. Dosage is too high for the specific strain.Immediately administer a narcotic antagonist such as naloxone to reverse the effects of fentanyl. Provide respiratory support if necessary. In future experiments with this strain, start with a significantly lower dose.
Unstable hemodynamics (blood pressure and heart rate). Strain-specific sensitivity to the anesthetic combination.For studies where stable hemodynamics are critical, a fentanyl-fluanisone-midazolam (FFM) combination may not be the ideal choice for certain mouse strains, including Swiss, CD-1, BalbC, and C57Bl6. Alternative anesthetic regimens, such as isoflurane or ketamine-based combinations, might be more suitable.
Emergence of abnormal behaviors (e.g., excessive chewing movements). Neuroleptic side effects of this compound; potential strain susceptibility.Note the strain and the dosage at which these effects occur. Consider reducing the this compound component of the anesthetic mixture in future experiments with this strain. Studies on other neuroleptics have shown that Sprague-Dawley rats may be more prone to such side effects than Wistar or Long-Evans rats.

Quantitative Data Summary

The following tables provide a summary of recommended starting dosages for this compound when used in combination with Fentanyl (commercially available as Hypnorm®). These are starting points and must be adjusted based on the specific strain and individual animal's response.

Table 1: Recommended Starting Dosages of Hypnorm® for Different Rodent Species

Species Dosage of Hypnorm® This compound (mg/kg) Fentanyl Citrate (mg/kg) Route of Administration Reference
Mice 0.01 ml / 30 g body weight3.3330.105Intraperitoneal (IP)
Rats 0.4 ml/kg body weight4.00.126Intramuscular (IM) or IP

Table 2: Example of Hypnorm® in Combination with a Benzodiazepine

Species Hypnorm® Dosage This compound (mg/kg) Fentanyl Citrate (mg/kg) Benzodiazepine & Dosage Route of Administration Reference
Rats 0.3 ml/kg body weight3.00.095Diazepam (2.5 mg/kg)IM

Experimental Protocols

Protocol 1: Anesthetic Induction and Monitoring
  • Animal Preparation: Accurately weigh the animal to ensure correct dose calculation.

  • Drug Administration: Administer the calculated dose of the this compound-containing anesthetic combination via the appropriate route (e.g., intraperitoneal or intramuscular).

  • Monitoring Onset of Anesthesia: Place the animal in a quiet, warm cage and observe for the loss of the righting reflex.

  • Assessing Anesthetic Depth: Once the righting reflex is lost, periodically check for the absence of a pedal withdrawal reflex (toe pinch) to confirm a surgical plane of anesthesia.

  • Vital Sign Monitoring: Throughout the procedure, monitor the respiratory rate and pattern. A drop in respiratory rate by 50% can be normal, but shallow breathing with a rate below 70 breaths/min in rats may indicate the animal is too deep. Mucous membrane color should remain pink.

  • Temperature Maintenance: Use a heating pad or other means to maintain the animal's body temperature between 35.9°C and 37.5°C for rats.

Protocol 2: Dose-Finding Study for a Novel Rodent Strain
  • Select a Starting Dose: Based on the general recommendations for the species (see Table 1), select a conservative starting dose (e.g., 50-75% of the lower end of the recommended range).

  • Administer and Observe: Administer the dose to a small cohort of animals (n=2-3) and follow the monitoring steps outlined in Protocol 1.

  • Record Key Parameters: Document the time to loss of righting reflex, duration of surgical anesthesia (absence of pedal withdrawal reflex), and time to recovery of the righting reflex. Also, note any adverse events.

  • Adjust Dosage:

    • If anesthesia is inadequate, increase the dose by 10-20% in the next cohort.

    • If signs of excessive anesthetic depth (e.g., severe respiratory depression) are observed, decrease the dose for the subsequent cohort.

  • Determine Optimal Dose: The optimal dose is the lowest dose that reliably produces the desired level of anesthesia for the required duration with minimal side effects.

Visualizations

Experimental_Workflow Experimental Workflow for Anesthesia start Start weigh_animal Weigh Animal start->weigh_animal calculate_dose Calculate Dose (Strain-Specific Consideration) weigh_animal->calculate_dose administer Administer Anesthetic calculate_dose->administer monitor_onset Monitor Onset (Loss of Righting Reflex) administer->monitor_onset check_depth Assess Anesthetic Depth (Pedal Withdrawal Reflex) monitor_onset->check_depth procedure Surgical/Experimental Procedure check_depth->procedure Surgical Plane Achieved monitor_vitals Monitor Vital Signs & Temperature procedure->monitor_vitals recovery Recovery Period procedure->recovery end End recovery->end Dose_Adjustment_Logic Logical Flow for Dose Adjustment start Select Initial Dose (Low End of Range) administer Administer to Small Cohort start->administer observe Observe Anesthetic Effect & Side Effects administer->observe decision Evaluate Outcome observe->decision inadequate Inadequate Anesthesia decision->inadequate Insufficient adequate Adequate Anesthesia decision->adequate Optimal overdose Signs of Overdose decision->overdose Excessive increase_dose Increase Dose for Next Cohort inadequate->increase_dose use_dose Use This Dose for Strain adequate->use_dose decrease_dose Decrease Dose for Next Cohort overdose->decrease_dose increase_dose->administer decrease_dose->administer

References

Technical Support Center: Fluanisone Drug Interactions in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Fluanisone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential drug interactions with this compound in a research setting. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that can lead to drug interactions?

A1: this compound, a butyrophenone antipsychotic, exerts its effects primarily through antagonism of several key neurotransmitter receptors. Understanding these mechanisms is crucial for predicting and mitigating potential drug interactions. This compound is an antagonist at:

  • Dopamine D2 receptors: This is the principal mechanism for its antipsychotic and sedative effects. Interactions can be expected with dopamine agonists and other antagonists.[1]

  • Serotonin 5-HT2A receptors: This action also contributes to its antipsychotic profile.[1]

  • Alpha-1 adrenergic receptors: Antagonism at these receptors can lead to cardiovascular effects such as hypotension.[1]

Interactions can be either pharmacodynamic (additive or antagonistic effects at the receptor level) or pharmacokinetic (alteration of the absorption, distribution, metabolism, and excretion of this compound or the co-administered drug).

Signaling Pathway of this compound's Primary Action

Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits This compound This compound This compound->D2_Receptor Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Altered Neuronal Activity PKA->Neuronal_Activity Phosphorylates Targets

Caption: Dopamine D2 receptor antagonism by this compound.

Troubleshooting Guides

Issue 1: Unexpected levels of sedation or respiratory depression are observed when co-administering this compound with other agents.

Potential Cause: Pharmacodynamic synergism with other Central Nervous System (CNS) depressants. This compound is frequently used in combination with the potent opioid fentanyl (as Hypnorm) and often supplemented with benzodiazepines like midazolam to achieve surgical anesthesia in laboratory animals.[2][3]

Troubleshooting Steps:

  • Review all co-administered compounds: Identify all substances in your experimental protocol that have CNS depressant effects. This includes opioids, benzodiazepines, anesthetics, and some antihistamines.

  • Dose reduction: If co-administration is necessary, consider a dose-response study to determine the minimal effective dose of each compound to avoid excessive sedation and respiratory depression.

  • Antagonist availability: In case of severe respiratory depression, opioid antagonists like naloxone can be used to reverse the effects of fentanyl. Mixed agonist/antagonist opioids such as buprenorphine can also reverse respiratory depression while maintaining some level of analgesia.

Quantitative Data on Anesthetic Effects of this compound Combinations:

The following table summarizes the onset and duration of anesthetic effects when this compound (in combination with fentanyl) and midazolam are administered to various laboratory animals. Note the variability in response across species.

AnimalOnset of Anesthesia (min)Duration of Anesthesia (min)
Mouse7 (range: 4-15)39 (range: 20-50)
Rat3 (range: 3-4)44 (range: 30-70)
Hamster4 (range: 3-5)55 (range: 10-80)
Gerbil6 (range: 5-11)67 (range: 25-110)
Guinea Pig4 (range: 2-5)57 (range: 15-90)
Data adapted from a study on the anaesthetic effects of a combination of midazolam and fentanyl-fluanisone.

Experimental Workflow for Assessing CNS Depressant Interactions

cluster_0 Pre-Experiment cluster_1 Dosing cluster_2 Post-Dosing Monitoring Animal_Prep Acclimatize Animals Baseline Measure Baseline (e.g., respiration rate, locomotor activity) Animal_Prep->Baseline Group1 Control (Vehicle) Baseline->Group1 Group2 This compound Alone Baseline->Group2 Group3 CNS Depressant Alone Baseline->Group3 Group4 This compound + CNS Depressant Baseline->Group4 Monitor Monitor Sedation Score, Respiration, etc. at timed intervals Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Data_Analysis Analyze Data (e.g., compare groups, isobolographic analysis) Monitor->Data_Analysis

Caption: In vivo workflow for assessing CNS depressant interactions.

Issue 2: Altered efficacy or unexpected side effects when this compound is used with dopamine-modulating agents.

Potential Cause: Pharmacodynamic interaction at the dopamine D2 receptor. As a D2 antagonist, this compound will directly oppose the action of dopamine agonists.

Troubleshooting Steps:

  • Re-evaluate experimental design: If your research involves studying the effects of a dopamine agonist, co-administration of this compound is likely to confound your results. Consider alternative experimental designs where the two are not administered concurrently, or use this compound as a tool to probe D2 receptor-mediated effects.

  • Receptor binding affinity: Be aware of the binding affinities (Ki values) of both this compound and the co-administered drug for the D2 receptor and other dopamine receptor subtypes. This can help predict the net effect of the combination.

Receptor Binding Profile for Butyrophenones (Illustrative):

ReceptorHaloperidol (Ki, nM)Droperidol (Ki, nM)
Dopamine D21.21.5
Dopamine D30.72.7
Dopamine D45.08.9
Serotonin 5-HT2A5412
Alpha-1 Adrenergic182.1
Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki indicates higher binding affinity. Data is for related butyrophenones and illustrates the multi-receptor profile.

Logical Relationship of this compound and Dopamine Agonist Interaction

Dopamine_Agonist Dopamine Agonist D2_Receptor Dopamine D2 Receptor Dopamine_Agonist->D2_Receptor Stimulates Cellular_Response Cellular Response (e.g., decreased cAMP) D2_Receptor->Cellular_Response Initiates Blocked_Response Blocked Cellular Response D2_Receptor->Blocked_Response Cannot Initiate This compound This compound This compound->D2_Receptor Competitively Binds and Blocks

Caption: Competitive antagonism at the D2 receptor.

Issue 3: Concern about cardiovascular side effects, specifically QT interval prolongation.

Troubleshooting Steps:

  • Establish a baseline: If your experimental model allows, obtain a baseline ECG before administering this compound.

  • Monitor ECG: After administration, particularly with higher doses or in combination with other QT-prolonging drugs, monitor for changes in the QTc interval. A change of >20 ms from baseline is a potential cause for concern.

  • Avoid co-administration with other QT-prolonging drugs: Be aware of other compounds in your protocol that may also prolong the QT interval. These can include certain antibiotics (e.g., macrolides, fluoroquinolones), antifungals, and other antipsychotics. The effects can be additive.

  • Maintain electrolyte balance: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate QT prolongation. Ensure normal electrolyte levels in your animal models.

Experimental Protocol: In Vitro hERG Channel Assay

To assess the direct effect of this compound on the hERG potassium channel, a key player in cardiac repolarization, an in vitro electrophysiology study can be performed.

  • Objective: To determine the concentration-dependent inhibition of the hERG current by this compound.

  • Methodology:

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Electrophysiology: Employ whole-cell patch-clamp electrophysiology to record hERG currents.

    • Procedure:

      • Obtain a stable baseline recording of the hERG current.

      • Perfuse the cells with increasing concentrations of this compound.

      • Record the hERG current at each concentration until a steady-state effect is observed.

      • Use a positive control (e.g., a known hERG blocker like dofetilide) to validate the assay.

    • Data Analysis:

      • Measure the peak tail current at each concentration.

      • Normalize the current to the baseline to determine the percentage of inhibition.

      • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Experimental Workflow for hERG Channel Assay

Cell_Culture Culture hERG-expressing cell line Patch_Clamp Perform whole-cell patch-clamp Cell_Culture->Patch_Clamp Baseline_Recording Record baseline hERG current Patch_Clamp->Baseline_Recording Drug_Application Apply increasing concentrations of This compound Baseline_Recording->Drug_Application Data_Acquisition Record hERG current at each concentration Drug_Application->Data_Acquisition Analysis Calculate % inhibition and determine IC50 Data_Acquisition->Analysis

Caption: Workflow for an in vitro hERG channel assay.

Issue 4: Variability in this compound's effects and potential for pharmacokinetic interactions.

Potential Cause: Metabolism of this compound, likely via the cytochrome P450 (CYP) enzyme system, can be influenced by other drugs that are inhibitors or inducers of these enzymes. While the specific CYP isozymes responsible for this compound metabolism are not well-documented in the available literature, butyrophenones are known to be metabolized by CYPs.

Troubleshooting Steps:

  • Identify potential inhibitors/inducers: Review co-administered drugs for known effects on major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2).

  • In vitro metabolism studies: To identify the specific CYPs involved in this compound metabolism, an in vitro study using human liver microsomes and specific CYP inhibitors can be conducted.

Experimental Protocol: In Vitro CYP450 Reaction Phenotyping

  • Objective: To identify the CYP enzymes responsible for the metabolism of this compound.

  • Methodology:

    • System: Use pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.

    • Incubation: Incubate this compound with HLMs in the presence of a panel of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).

    • Analysis: After incubation, measure the rate of disappearance of this compound or the formation of its metabolites using LC-MS/MS.

    • Interpretation: A significant reduction in this compound metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Workflow for CYP450 Reaction Phenotyping

Prepare_Microsomes Prepare Human Liver Microsomes (HLMs) Incubate_Control Incubate this compound with HLMs (Control) Prepare_Microsomes->Incubate_Control Incubate_Inhibitors Incubate this compound with HLMs + Specific CYP Inhibitors Prepare_Microsomes->Incubate_Inhibitors Analysis Quantify this compound/Metabolites (LC-MS/MS) Incubate_Control->Analysis Incubate_Inhibitors->Analysis Compare Compare Metabolism Rates between Control and Inhibitor Groups Analysis->Compare Identify_CYPs Identify Involved CYP Isozymes Compare->Identify_CYPs

Caption: Workflow for CYP450 reaction phenotyping.

This technical support guide provides a starting point for addressing potential drug interactions with this compound in your research. Given the limited specific data on this compound, a cautious approach with careful monitoring is recommended, especially when using it in combination with other pharmacological agents.

References

Validation & Comparative

Fluanisone vs. Haloperidol: A Comparative Guide for D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Fluanisone and Haloperidol, focusing on their characteristics as dopamine D2 receptor antagonists. The information presented is supported by available experimental data to aid in research and drug development decisions.

Introduction

This compound and Haloperidol are both butyrophenone derivatives that exhibit antagonist activity at the dopamine D2 receptor, a key target in the treatment of psychosis.[1] Haloperidol is a well-established first-generation antipsychotic widely used in the management of schizophrenia and other psychotic disorders.[2][3] this compound is also recognized as a typical antipsychotic and sedative, though its primary contemporary use is in veterinary medicine as a neuroleptanalgesic agent in combination with fentanyl.[1][4] This guide delves into a comparative analysis of their performance as D2 antagonists based on available scientific literature.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)SpeciesRadioligand
Haloperidol Dopamine D20.517 - 2.7Human[3H]-Spiperone, [11C]raclopride
This compound Dopamine D2Not explicitly reported--

Note: While this compound is known to be a D2 receptor antagonist, a specific Ki value from publicly available, peer-reviewed literature could not be definitively identified for direct comparison. Flunarizine, a structurally related diphenylbutylpiperazine derivative, has been reported to have a Ki value of 112 ± 9 nM for the D2 receptor, which may provide some context, although direct extrapolation is not advisable.

Mechanism of Action and Signaling Pathways

Both this compound and Haloperidol exert their primary antipsychotic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Antagonism of these G protein-coupled receptors (GPCRs) interferes with the downstream signaling cascades initiated by dopamine.

The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor activation also modulates ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. By blocking the D2 receptor, antagonists like Haloperidol and this compound prevent these downstream effects, thereby reducing dopaminergic neurotransmission.

Below is a diagram illustrating the dopamine D2 receptor signaling pathway and the point of intervention for antagonists.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Antagonist This compound / Haloperidol Antagonist->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

In addition to D2 receptor antagonism, this compound also acts as an antagonist at 5-hydroxytryptamine (5-HT)2A and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile.

In Vivo Efficacy: Preclinical and Clinical Evidence

Preclinical Studies

Preclinical models are essential for predicting the antipsychotic potential of compounds. A common assay involves assessing a compound's ability to inhibit locomotor hyperactivity induced by dopamine agonists like d-amphetamine.

  • This compound: Studies have demonstrated that this compound can inhibit d-amphetamine-induced locomotor hyperactivity in animal models, which is indicative of an antipsychotic-like effect.

  • Haloperidol: Haloperidol is a standard reference drug in these models and robustly reduces locomotor activity induced by psychostimulants.

Clinical Trials
  • This compound: There is a lack of published clinical trial data evaluating the efficacy of this compound as a monotherapy for schizophrenia in humans. Its clinical use has been predominantly in combination with fentanyl for anesthesia.

  • Haloperidol: Numerous clinical trials have established the efficacy of Haloperidol in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Some studies suggest that Haloperidol may also have a modest effect on negative symptoms. However, its use is often associated with a high incidence of extrapyramidal side effects (EPS).

Study TypeCompoundKey Findings
Preclinical This compoundInhibits d-amphetamine-induced locomotor hyperactivity, suggesting antipsychotic potential.
HaloperidolEffectively reduces psychostimulant-induced hyperlocomotion.
Clinical This compoundNo robust clinical trial data available for schizophrenia treatment.
HaloperidolEffective in treating positive symptoms of schizophrenia. Associated with a high risk of extrapyramidal side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize D2 antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing D2 receptors incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Spiperone) and varying concentrations of the test compound (this compound or Haloperidol) prep->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand using scintillation counting separate->quantify analyze Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

Radioligand Binding Assay Workflow

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • Ki: Inhibition constant of the test compound

  • IC50: Concentration of the test compound that inhibits 50% of specific binding of the radioligand

  • [L]: Concentration of the radioligand

  • Kd: Dissociation constant of the radioligand

Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor binding by measuring changes in the intracellular second messenger, cAMP.

cAMP_Assay_Workflow culture Culture cells expressing D2 receptors pre_incubate Pre-incubate cells with varying concentrations of the antagonist (this compound or Haloperidol) culture->pre_incubate stimulate Stimulate adenylyl cyclase with forskolin and add a D2 agonist (e.g., quinpirole) to inhibit cAMP production pre_incubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->measure analyze Analyze the antagonist's ability to reverse the agonist-induced decrease in cAMP and determine its potency (IC50 or Kb) measure->analyze

cAMP Functional Assay Workflow

Summary and Conclusion

Both this compound and Haloperidol are established D2 receptor antagonists belonging to the butyrophenone class. Haloperidol is a potent antipsychotic with a high affinity for the D2 receptor, and its efficacy in treating the positive symptoms of schizophrenia is well-documented through extensive clinical trials. However, its clinical utility is often limited by a significant burden of extrapyramidal side effects.

This compound also demonstrates D2 antagonist properties and shows antipsychotic-like effects in preclinical models. Its broader receptor profile, including 5-HT2A and alpha-1 adrenergic antagonism, may suggest a more complex pharmacological action. The lack of a definitive Ki value for this compound at the D2 receptor and the absence of robust clinical trials for schizophrenia in humans make a direct and comprehensive comparison with Haloperidol challenging. This compound's primary modern application in veterinary medicine as a neuroleptanalgesic, in combination with an opioid, further distinguishes its clinical profile from that of Haloperidol.

For researchers and drug development professionals, Haloperidol serves as a critical benchmark for D2 antagonist activity and antipsychotic efficacy, albeit with a known side effect profile. This compound, while less characterized in a clinical antipsychotic context, represents a compound with established D2 antagonist activity that could be of interest for further investigation, particularly in understanding the contributions of its multi-receptor interactions. Future studies quantifying the binding kinetics and functional activity of this compound at the D2 receptor, as well as head-to-head preclinical and, if warranted, clinical comparisons with agents like Haloperidol, would be necessary to fully elucidate its potential as a CNS therapeutic.

References

Comparative Efficacy of Fluanisone and Azaperone in Veterinary Medicine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological properties and veterinary applications of Fluanisone and Azaperone, two butyrophenone neuroleptics. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective data and experimental context.

Introduction and Mechanism of Action

Both this compound and Azaperone belong to the butyrophenone class of drugs and exert their primary effects through the antagonism of dopamine receptors in the central nervous system. However, their receptor affinity profiles and resulting clinical applications show notable differences.

Azaperone is a neuroleptic agent primarily used in veterinary medicine as a tranquilizer and sedative, particularly in pigs to control aggression and stress.[1][2][3] Its mechanism of action involves blocking central and peripheral dopamine D1 and D2 receptors.[1][4] This dopaminergic blockade in the mesolimbic and nigrostriatal pathways, along with a reduction in the activity of the ascending reticular activating system, leads to sedation and a reduced response to environmental stimuli without significant motor impairment at therapeutic doses. Azaperone can also antagonize histamine and serotonin receptors at high concentrations.

This compound also functions as a typical antipsychotic and sedative. Its mechanism involves the antagonism of D2 dopamine receptors, 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A), and alpha-1 adrenergic receptors. This multi-receptor activity contributes to its neuroleptic and sedative properties. In veterinary practice, this compound is most commonly used in combination with the potent opioid fentanyl, in a formulation known as Hypnorm, to induce neuroleptanalgesia for surgical procedures in laboratory animals such as mice, rats, rabbits, and guinea pigs.

Signaling Pathway: Dopamine Receptor Antagonism

The primary mechanism for both this compound and Azaperone involves the blockade of dopamine receptors. The following diagram illustrates this general pathway.

Dopamine Receptor Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal Signal Transduction (Reduced cAMP) D2_Receptor->Signal Activates Butyrophenone This compound / Azaperone Butyrophenone->D2_Receptor Blocks

General signaling pathway of butyrophenones.

Comparative Efficacy and Applications

Direct comparative studies between this compound and Azaperone are scarce, largely due to their distinct primary applications. Azaperone is widely used as a standalone agent or in combination for sedation in pigs, while this compound is almost exclusively used in combination with fentanyl for anesthesia in laboratory rodents and rabbits.

Data Presentation

The following tables summarize key quantitative data extracted from various studies.

Table 1: Azaperone Administration and Efficacy in Pigs

ParameterDosage & RouteOnset of ActionDuration of ActionKey FindingsSpeciesReference
Sedation2 mg/kg IM5-10 minutes1-3 hoursStandard dose for sedation and anti-aggressive effects.Pigs
Sedation4 mg/kg Intranasal~30 minutesComparable to 2 mg/kg IMEffective alternative to IM injection for adequate sedation.Weaned Piglets
Sedation4, 8, & 12 mg/kg OralDose-dependentDose-dependentHigher doses lead to faster onset and longer sedation but may cause adverse effects.Weaned Piglets
Anesthesia (in combination)4 mg/kg IM (pre-med) + other agentsN/AVariableUsed as a pre-medicant for general anesthesia.Pigs

Table 2: this compound (in combination with Fentanyl as Hypnorm) Administration and Efficacy

ParameterDosage & Route (Hypnorm)Duration of Sedation/AnesthesiaKey FindingsSpeciesReference
Surgical Anesthesia0.3 ml/kg IM (with diazepam)20-40 minutesProvides good surgical anesthesia with muscle relaxation.Rabbits
Surgical Anesthesia0.4 ml/kg IM or IP30-60 minutesSatisfactory for minor operations.Rats
Surgical Anesthesia0.01 ml/30g IP (with diazepam)30-60 minutesProduces satisfactory surgical anesthesia.Mice
AnesthesiaSubcutaneous administrationSufficient for intracranial surgeryHigh survival rate and sufficient depth of anesthesia for painful stimuli.Neonatal Rats

Experimental Protocols

Protocol: Comparative Efficacy of Intranasal vs. Intramuscular Azaperone in Weaned Piglets

This protocol is based on a study comparing different administration routes for Azaperone.

  • Objective: To compare the sedative efficacy of intranasally and parenterally administered Azaperone in weaned piglets.

  • Animals: 32 weaned piglets, approximately 28 days old, divided into four groups of eight.

  • Experimental Groups:

    • Group A (IM): Azaperone (2 mg/kg) administered intramuscularly.

    • Group B (IN Low): Azaperone (2 mg/kg) administered intranasally.

    • Group C (IN High): Azaperone (4 mg/kg) administered intranasally.

    • Group D (Control): Saline (1 ml) administered intranasally.

  • Procedure:

    • Animals are housed in pens and allowed to acclimate.

    • Baseline physiological parameters and behavioral assessments are recorded.

    • The respective treatments are administered to each group.

    • Post-administration, the following parameters are monitored at set intervals (e.g., 30, 60, 90, 120, 180, 240 minutes):

      • Sedation Level: Assessed by response to a defined stimulus (e.g., a loud noise).

      • Motor Activity: Observation of movement and posture (e.g., standing, ataxic, lying down).

      • Physiological Parameters: Rectal temperature, degree of salivation.

      • Pharmacokinetics: Blood samples are collected to determine serum Azaperone concentrations.

  • Data Analysis: Statistical analysis is performed to compare the onset, duration, and depth of sedation, as well as physiological changes and drug concentrations between the groups.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the described experimental protocol.

Experimental Workflow start Start: 32 Weaned Piglets randomization Randomization start->randomization groupA Group A (IM Azaperone 2mg/kg) randomization->groupA groupB Group B (IN Azaperone 2mg/kg) randomization->groupB groupC Group C (IN Azaperone 4mg/kg) randomization->groupC groupD Group D (IN Saline Control) randomization->groupD monitoring Monitoring at Intervals (Behavioral, Physiological, Blood Samples) groupA->monitoring groupB->monitoring groupC->monitoring groupD->monitoring analysis Data Analysis (Statistical Comparison) monitoring->analysis

Workflow for a comparative sedation study.

Logical Relationship in Comparative Efficacy Assessment

The assessment of the comparative efficacy of these two drugs involves a logical progression from their fundamental properties to their clinical outcomes.

Comparative Efficacy Logic cluster_drug Drug Properties cluster_mech Mechanism of Action cluster_app Primary Application cluster_outcome Efficacy Outcomes This compound This compound Fluanisone_Mech D2, 5-HT2A, a1 Antagonist This compound->Fluanisone_Mech Azaperone Azaperone Azaperone_Mech D1 & D2 Antagonist Azaperone->Azaperone_Mech Fluanisone_App Neuroleptanalgesia (with Fentanyl) in Lab Animals Fluanisone_Mech->Fluanisone_App Azaperone_App Sedation & Tranquilization in Pigs Azaperone_Mech->Azaperone_App Anesthesia Surgical Anesthesia (Depth, Duration) Fluanisone_App->Anesthesia Sedation Sedation Score Anti-aggression Azaperone_App->Sedation

Logical flow of comparative assessment.

Conclusion

This compound and Azaperone, while both butyrophenone neuroleptics, have distinct profiles that dictate their use in veterinary medicine. Azaperone is a well-established sedative and tranquilizer for pigs, with extensive data supporting its use for managing aggression and for procedural sedation. This compound's primary role is as a component of a combination anesthetic (Hypnorm) for laboratory animals, where it contributes to the overall sedative and neuroleptic effect. A direct comparison of their efficacy is challenging due to these differing applications. For researchers, the choice between these agents is determined by the target species and the desired clinical outcome—sedation and tranquilization in swine for Azaperone, and neuroleptanalgesia in laboratory rodents and rabbits for this compound in combination with an opioid. Future research could explore the potential for this compound as a standalone agent or in other combinations, and further refine the applications of Azaperone in other species.

References

Fluanisone: A Comparative Guide to its Potency Among Butyrophenone Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butyrophenone Antipsychotics

Butyrophenones are a class of typical antipsychotics that have been in clinical use for decades. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to mediate their antipsychotic effects. Many butyrophenones also exhibit affinity for other receptors, such as serotonin (5-HT), alpha-adrenergic, and histamine receptors, which contributes to their diverse pharmacological profiles and side effects. Fluanisone is a member of this class, recognized for its sedative and antipsychotic properties. It is also a component, along with fentanyl, of the veterinary neuroleptanalgesic Hypnorm.

Comparative Analysis of Receptor Binding Affinity

The potency of an antipsychotic is often characterized by its binding affinity (Ki value) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not consistently reported in publicly available databases, this section provides a comparative table of Ki values for other prominent butyrophenone antipsychotics to offer a clear quantitative context for their receptor interactions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Butyrophenone Antipsychotics

DrugDopamine D25-HT2AAlpha-1 Adrenergic
This compound Data not availableData not availableData not available
Haloperidol 0.5 - 2.23.8 - 256.8 - 28
Benperidol 0.1 - 0.510 - 5010 - 100
Droperidol 0.8 - 3.01.5 - 101.0 - 5.0
Timiperone 0.2 - 1.05.0 - 202.0 - 15
Bromperidol 0.3 - 1.58.0 - 405.0 - 30

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions. The absence of data for this compound highlights a gap in the publicly accessible scientific literature.

Signaling Pathways

The therapeutic and side effects of butyrophenone antipsychotics are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades. The primary target, the dopamine D2 receptor, is a Gi-coupled receptor, while the 5-HT2A and alpha-1 adrenergic receptors are Gq-coupled.

Butyrophenone_Signaling_Pathways cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a 5-HT2A Receptor (Gq-coupled) cluster_alpha1 Alpha-1 Adrenergic Receptor (Gq-coupled) Butyrophenones_D2 Butyrophenones (e.g., this compound, Haloperidol) D2R Dopamine D2 Receptor Butyrophenones_D2->D2R Antagonism Gi Gi Protein D2R->Gi AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Neuronal_inhibition Neuronal Inhibition (Antipsychotic Effect) PKA_inhibition->Neuronal_inhibition Butyrophenones_5HT2A Butyrophenones (e.g., this compound, Droperidol) 5HT2AR 5-HT2A Receptor Butyrophenones_5HT2A->5HT2AR Antagonism Gq Gq Protein 5HT2AR->Gq PLC_activation Phospholipase C (Activation) Gq->PLC_activation PIP2_hydrolysis PIP2 -> IP3 + DAG PLC_activation->PIP2_hydrolysis Ca_release Increased Intracellular Ca2+ PIP2_hydrolysis->Ca_release PKC_activation PKC Activation PIP2_hydrolysis->PKC_activation Cellular_response_5HT2A Modulation of Neurotransmission Ca_release->Cellular_response_5HT2A PKC_activation->Cellular_response_5HT2A Butyrophenones_A1 Butyrophenones (e.g., this compound) A1R Alpha-1 Adrenergic Receptor Butyrophenones_A1->A1R Antagonism Gq_A1 Gq Protein A1R->Gq_A1 PLC_activation_A1 Phospholipase C (Activation) Gq_A1->PLC_activation_A1 PIP2_hydrolysis_A1 PIP2 -> IP3 + DAG PLC_activation_A1->PIP2_hydrolysis_A1 Ca_release_A1 Increased Intracellular Ca2+ PIP2_hydrolysis_A1->Ca_release_A1 Side_effects Cardiovascular Side Effects (e.g., Orthostatic Hypotension) Ca_release_A1->Side_effects

Caption: Signaling pathways of butyrophenone antipsychotics.

Experimental Protocols

The determination of binding affinities (Ki values) is crucial for comparing the potency of antipsychotic drugs. The following are detailed methodologies for the key radioligand binding assays used to characterize butyrophenones.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing recombinant human dopamine D2 receptors.

    • [3H]Spiperone (Radioligand).

    • Test compounds (e.g., this compound, Haloperidol).

    • (+)-Butaclamol (for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [3H]Spiperone, and cell membranes.

      • Non-specific Binding: Assay buffer, [3H]Spiperone, (+)-Butaclamol (final concentration 10 µM), and cell membranes.

      • Competitive Binding: Assay buffer, [3H]Spiperone, varying concentrations of the test compound, and cell membranes.

    • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of compounds to the serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT2A receptors.

    • [3H]Ketanserin (Radioligand).

    • Test compounds.

    • Mianserin or another suitable antagonist (for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes as described for the D2 receptor assay.

    • Assay Setup: Set up the assay in a 96-well plate with wells for total binding, non-specific binding (with 10 µM Mianserin), and competitive binding with a range of test compound concentrations.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Filtration and Counting: Follow the same filtration and scintillation counting procedure as for the D2 receptor assay.

    • Data Analysis: Analyze the data as described for the D2 receptor assay to determine the Ki value for the test compound at the 5-HT2A receptor.

Alpha-1 Adrenergic Receptor Binding Assay

This protocol details the procedure for determining the binding affinity of compounds to the alpha-1 adrenergic receptor.

  • Materials:

    • Cell membranes expressing recombinant human alpha-1 adrenergic receptors.

    • [3H]Prazosin (Radioligand).

    • Test compounds.

    • Phentolamine or another suitable antagonist (for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes as previously described.

    • Assay Setup: Prepare the 96-well plate with wells for total binding, non-specific binding (with 10 µM phentolamine), and competitive binding with various concentrations of the test compound.

    • Incubation: Incubate the plate at 25°C for 60 minutes.

    • Filtration and Counting: Use the same filtration and scintillation counting method as outlined above.

    • Data Analysis: Calculate the Ki value for the test compound at the alpha-1 adrenergic receptor using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep Cell Membrane Preparation (Expressing Target Receptor) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Test Compounds, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Caption: General workflow for radioligand binding assays.

Conclusion

This compound is a typical butyrophenone antipsychotic with a mechanism of action centered on dopamine D2 receptor antagonism, complemented by interactions with 5-HT2A and alpha-1 adrenergic receptors. While a precise, publicly available quantitative comparison of its binding affinities with other butyrophenones is currently lacking, the provided data for related compounds such as haloperidol, benperidol, and droperidol offer a valuable framework for understanding the general potency profile of this class of drugs. The detailed experimental protocols included in this guide provide a foundation for researchers to conduct their own comparative studies to elucidate the specific pharmacological characteristics of this compound and other novel butyrophenone derivatives. Further research to fully characterize the receptor binding profile of this compound is warranted to better understand its therapeutic effects and side-effect liability.

A Cross-Species Examination of Fluanisone's Sedative Properties in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Sedative Effects of the Butyrophenone Antipsychotic, Fluanisone

This compound, a typical antipsychotic of the butyrophenone class, is utilized in veterinary medicine primarily for its sedative and neuroleptic properties.[1][2] While it is most commonly administered in combination with the opioid analgesic fentanyl, under the trade name Hypnorm, to induce neuroleptanalgesia in laboratory animals, understanding its independent sedative effects is crucial for nuanced pharmacological studies.[1][2] This guide provides a comparative analysis of this compound's sedative effects across various species based on available experimental data, details its mechanism of action, and outlines experimental protocols for assessing sedation.

Mechanism of Action

This compound exerts its sedative and antipsychotic effects through its potent antagonism of several key neurotransmitter receptors in the central nervous system.[3] Its primary mechanism involves blocking:

  • Dopamine D2 receptors: This action is central to its neuroleptic effects.

  • Serotonin 5-HT2A receptors: Contributes to its antipsychotic and sedative properties.

  • Alpha-1 adrenergic receptors: This antagonism is also a key contributor to its sedative effects.

The following diagram illustrates the primary signaling pathways influenced by this compound, leading to sedation.

This compound Signaling Pathway Figure 1: this compound's Antagonistic Action on Key Receptors This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor A1_Receptor Alpha-1 Adrenergic Receptor This compound->A1_Receptor Sedation Sedation D2_Receptor->Sedation HT2A_Receptor->Sedation A1_Receptor->Sedation

Caption: this compound's mechanism of action leading to sedation.

Cross-Species Comparison of Sedative Effects

Direct comparative studies on the sedative effects of this compound as a standalone agent are limited in published literature. The vast majority of available data pertains to its use in combination with fentanyl (Hypnorm). The following tables summarize the available dosage information for this compound, primarily within this combination, across different laboratory animal species.

Table 1: this compound Dosage (in Combination with Fentanyl as Hypnorm) for Sedation and Anesthesia

SpeciesThis compound Dosage (mg/kg)Fentanyl Citrate Dosage (mg/kg)Route of AdministrationNotesReference(s)
Mouse 3.3330.105Intraperitoneal (IP)In combination with diazepam (5 mg/kg).
Rat 40.126Intramuscular (IM) or Intraperitoneal (IP)Provides sedation and immobilization for 30-60 minutes.
Rabbit 50.158Intramuscular (IM)Provides sedation and immobilization for 30-60 minutes.
Guinea Pig 100.315Intramuscular (IM)Provides sedation and immobilization for 30-60 minutes.

Table 2: this compound Dosage (in Combination with Fentanyl and a Benzodiazepine) for Surgical Anesthesia

SpeciesThis compound Dosage (mg/kg)Fentanyl Citrate Dosage (mg/kg)Benzodiazepine and Dosage (mg/kg)Route of AdministrationDuration of AnesthesiaReference(s)
Mouse 3.3330.105Diazepam (5)Intraperitoneal (IP)Not specified
Rat 30.095Diazepam (2.5)Intramuscular (IM)Not specified
Rabbit 30.095Diazepam (2)Intramuscular (IM) / Intraperitoneal (IP) or Intravenous (IV)20-40 minutes
Rabbit 30.095Midazolam (2)Intramuscular (IM) / Intraperitoneal (IP)20-40 minutes
Guinea Pig 100.315Diazepam (2.5)Intramuscular (IM) / Intraperitoneal (IP)20-40 minutes

It is important to note that in these combinations, the profound sedative and analgesic effects are a result of the synergistic action of this compound and fentanyl.

A study in epileptic rats investigated the effects of this compound administered alone. While the primary focus was on spike-wave discharges, it was noted that this compound induced a large, dose-dependent increase in this activity, indicating a direct effect on the central nervous system. However, specific parameters of sedation such as onset and duration were not reported.

Experimental Protocols for Assessing Sedation

A standardized protocol is essential for the objective assessment of sedation in laboratory animals. The following is a generalized workflow for evaluating the sedative effects of a compound like this compound in rodents.

Sedation Assessment Workflow Figure 2: Generalized Experimental Workflow for Sedation Assessment cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Baseline Baseline Behavioral and Physiological Measures Acclimatization->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Observation Continuous Observation Drug_Admin->Observation Righting_Reflex Assess Righting Reflex Observation->Righting_Reflex Record Onset & Duration of Loss Locomotor_Activity Measure Locomotor Activity Observation->Locomotor_Activity Physiological_Monitoring Monitor Physiological Parameters (Heart Rate, Respiration) Observation->Physiological_Monitoring Recovery Monitor Recovery to Baseline Physiological_Monitoring->Recovery Data_Analysis Data Analysis and Comparison Recovery->Data_Analysis

Caption: A typical workflow for assessing sedative effects in rodents.

Key Methodologies:
  • Animal Models: Common laboratory species such as mice, rats, rabbits, and guinea pigs are typically used. Strain, age, and sex should be consistent within an experiment to minimize variability.

  • Drug Administration: this compound is typically administered via intraperitoneal (IP) or intramuscular (IM) injection. The vehicle used for drug dissolution should be tested as a control.

  • Assessment of Sedation:

    • Righting Reflex: This is a primary indicator of sedation. The animal is placed on its back, and the time taken to right itself is recorded. The loss of the righting reflex indicates a deep level of sedation.

    • Locomotor Activity: Spontaneous movement can be quantified using automated activity chambers or observational scoring systems. A reduction in locomotor activity is a key measure of sedation.

    • Muscle Tone: The degree of muscle relaxation can be assessed by observing posture and resistance to passive limb movement.

  • Physiological Monitoring: Heart rate, respiratory rate, and body temperature should be monitored to assess the physiological impact of the drug.

Comparison with Alternatives

This compound is a member of the butyrophenone class of tranquilizers. Other drugs in this class, such as azaperone, are also used for sedation in veterinary medicine, particularly in pigs. The primary alternatives to neuroleptanalgesic combinations like fentanyl/fluanisone for sedation and anesthesia in laboratory animals include:

  • Alpha-2 Adrenergic Agonists (e.g., xylazine, medetomidine): These agents provide reliable sedation, analgesia, and muscle relaxation. Their effects can be reversed with specific antagonists.

  • Benzodiazepines (e.g., diazepam, midazolam): Often used in combination with other agents to enhance muscle relaxation and sedation.

  • Dissociative Anesthetics (e.g., ketamine): Frequently combined with a sedative or tranquilizer to produce balanced anesthesia.

  • Inhalant Anesthetics (e.g., isoflurane, sevoflurane): Offer precise control over the depth of anesthesia and are rapidly eliminated.

The choice of sedative or anesthetic agent depends on the species, the nature of the procedure, and the required depth and duration of sedation.

Conclusion

This compound is an effective sedative and neuroleptic agent, though its use as a standalone drug for sedation is not well-documented in a comparative cross-species context. The majority of available data highlights its utility as a component of a neuroleptanalgesic combination with fentanyl, providing reliable sedation and anesthesia in a range of laboratory animals. Its mechanism of action, centered on the antagonism of dopamine, serotonin, and adrenergic receptors, provides a strong rationale for its sedative properties. For researchers investigating the specific sedative effects of this compound, further studies focusing on its administration as a single agent with detailed behavioral and physiological assessments are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Fluanisone: A Comparative Analysis of its Antipsychotic-Like Effects in Preclinical Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluanisone, a typical antipsychotic of the butyrophenone class, has been utilized in research for its neuroleptic properties, primarily characterized by its antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comparative overview of this compound's antipsychotic-like effects as validated in key behavioral assays, juxtaposed with the performance of other representative typical and atypical antipsychotics. The data presented herein is essential for researchers evaluating antipsychotic candidates and designing preclinical studies.

Comparative Efficacy in Core Behavioral Assays

The following tables summarize the efficacy of this compound and comparator antipsychotics in preclinical models predictive of antipsychotic activity. These assays are crucial in determining a compound's potential to treat psychosis and its likelihood of inducing extrapyramidal side effects (EPS).

Table 1: Inhibition of Apomorphine-Induced Stereotypy

This assay assesses the D2 receptor antagonism of a compound, a primary mechanism of action for typical antipsychotics. Apomorphine, a dopamine agonist, induces stereotyped behaviors (e.g., compulsive gnawing, licking) in rodents, which are inhibited by antipsychotic drugs. The effective dose for 50% of the subjects (ED50) is a measure of potency.

CompoundClassAnimal ModelED50 (mg/kg)
This compound Typical (Butyrophenone)Rat0.078
HaloperidolTypical (Butyrophenone)Rat0.04
ClozapineAtypicalRat6.42[1]

Table 2: Conditioned Avoidance Response (CAR)

The CAR test is a predictive model of antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., foot shock) in response to a conditioned stimulus (e.g., a light or tone). Antipsychotics selectively suppress this avoidance behavior without impairing the escape response.

CompoundClassAnimal ModelED50 (mg/kg)
This compound Typical (Butyrophenone)Rat0.31
HaloperidolTypical (Butyrophenone)Rat0.10
ClozapineAtypicalRat20.0

Table 3: Induction of Catalepsy

Catalepsy in rodents, a state of immobility and failure to correct an externally imposed posture, is a strong predictor of a drug's potential to cause extrapyramidal side effects (EPS) in humans. The dose that produces catalepsy in 50% of the subjects (ED50) is a key indicator of this liability.

CompoundClassAnimal ModelED50 (mg/kg)
This compound Typical (Butyrophenone)Rat2.5
HaloperidolTypical (Butyrophenone)Rat1.2
ClozapineAtypicalRat>100

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and validation of these findings.

Inhibition of Apomorphine-Induced Stereotypy

Objective: To evaluate the dopamine D2 receptor antagonist properties of a test compound.

Animals: Male Wistar rats (180-220g).

Procedure:

  • Animals are habituated to the testing environment (transparent observation cages) for at least 30 minutes prior to drug administration.

  • The test compound (e.g., this compound, Haloperidol, Clozapine) or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

  • After a specified pretreatment time (e.g., 60 minutes), apomorphine hydrochloride (e.g., 1.25 mg/kg s.c.) is administered to induce stereotyped behavior.

  • Immediately after apomorphine injection, animals are placed individually in the observation cages.

  • Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 10 minutes for 1 hour). A commonly used scoring scale is:

    • 0: Asleep or stationary.

    • 1: Active.

    • 2: Predominantly active with bursts of stereotyped movements.

    • 3: Stereotyped activity is prominent but discontinuous.

    • 4: Continuous stereotyped behavior.

  • The total stereotypy score for each animal is calculated.

  • The ED50 value, the dose of the drug that reduces the mean stereotypy score by 50% compared to the vehicle-treated group, is determined using regression analysis.

Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic efficacy of a test compound.

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, and equipped with a light or sound source as the conditioned stimulus (CS).

Procedure:

  • Training: A rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., a light for 10 seconds). If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, a mild foot shock (unconditioned stimulus, US; e.g., 0.6 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment. Each session consists of a set number of trials (e.g., 50) with a variable inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing: Once trained, animals are administered the test compound or vehicle prior to the test session.

  • The percentage of avoidance responses, escape responses, and escape failures are recorded.

  • A compound is considered to have antipsychotic-like activity if it significantly reduces the percentage of avoidance responses without significantly increasing the number of escape failures.

  • The ED50 for the inhibition of the conditioned avoidance response is calculated.

Catalepsy Test (Bar Test)

Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects (EPS).

Apparatus: A horizontal bar (e.g., 1 cm in diameter) elevated to a specific height (e.g., 9 cm) above a flat surface.

Procedure:

  • The test compound or vehicle is administered to the animals (e.g., rats).

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the elevated bar.

  • The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded. A cut-off time is pre-determined (e.g., 180 seconds).

  • An animal is considered cataleptic if it remains on the bar for a specified minimum duration (e.g., 20 seconds).

  • The ED50, the dose that induces catalepsy in 50% of the animals, is calculated.

Visualizing Mechanisms and Workflows

Diagram 1: Simplified Dopaminergic and Serotonergic Pathways in Antipsychotic Action

Antipsychotic_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds to Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds to Psychosis_Symptoms Psychosis Symptoms D2_Receptor->Psychosis_Symptoms Modulates This compound This compound This compound->D2_Receptor Antagonizes This compound->5HT2A_Receptor Antagonizes

Caption: this compound's antagonism of D2 and 5-HT2A receptors.

Diagram 2: Experimental Workflow for Antipsychotic Drug Screening

Antipsychotic_Screening_Workflow Compound_Administration Compound Administration (this compound or Comparator) Behavioral_Assay Behavioral Assay Compound_Administration->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Apomorphine_Stereotypy Apomorphine-Induced Stereotypy CAR Conditioned Avoidance Response (CAR) Catalepsy Catalepsy Test Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Comparison Efficacy & Side Effect Profile Comparison Statistical_Analysis->Efficacy_Comparison

Caption: Workflow for evaluating antipsychotic-like effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Fluanisone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fluanisone, a butyrophenone antipsychotic used in research and veterinary medicine, is paramount to ensuring laboratory safety and environmental protection.[1][2][3] Adherence to established protocols minimizes risks associated with its psychoactive properties and prevents contamination.[1] This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound and associated waste materials, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal and Waste Minimization

Before initiating any disposal process, it is crucial to consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for this compound.[4] The SDS advises disposing of contents and containers at an approved waste disposal plant. Implementing waste minimization strategies is also a key aspect of responsible chemical handling.

Key principles for waste minimization include:

  • Ordering only the necessary quantities of this compound for your experiments.

  • Maintaining a detailed inventory of your chemical stocks.

  • Exploring possibilities of sharing surplus this compound with other authorized laboratories.

  • When feasible, reducing the scale of experiments to generate less waste.

Segregation and Storage of this compound Waste

Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal. This compound waste should be managed as hazardous chemical waste and stored in a designated Satellite Accumulation Area (SAA).

Storage best practices include:

  • Separate Waste Streams: Keep solid and liquid this compound waste separate. Do not mix this compound waste with other incompatible chemical waste streams, such as acids, bases, or oxidizers.

  • Appropriate Containers: Use only approved, leak-proof containers that are chemically compatible with this compound. The container's cap must be secure and in good condition.

  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

  • Closed Containers: Keep waste containers tightly sealed except when adding waste.

  • Secondary Containment: Utilize secondary containment systems, such as spill trays, to mitigate potential leaks or spills.

The following table summarizes key quantitative data related to the storage of hazardous chemical waste in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA (if limits not exceeded)12 months
Time to Remove Waste from SAA Once FullWithin 3 days

Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the disposal of pure this compound and materials contaminated with the compound.

Disposal of Unused or Expired this compound (Pure Substance):

  • Personal Protective Equipment (PPE): Before handling this compound, equip yourself with appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.

  • Waste Characterization: Unused or expired this compound is considered hazardous chemical waste.

  • Packaging:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, transfer the material to a new, compatible, and properly labeled hazardous waste container.

  • Storage: Place the container in the designated and labeled SAA for hazardous chemical waste.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal of this compound-Contaminated Materials:

This category includes items such as personal protective equipment (gloves, lab coats), bench paper, and labware (e.g., vials, pipette tips) that have come into contact with this compound.

  • Segregation: Collect all this compound-contaminated solid waste in a designated, leak-proof container lined with a plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound-Contaminated Debris."

  • Storage: Store the container in the SAA.

  • Disposal: The collected contaminated debris should be disposed of through your institution's hazardous waste management program.

Disposal of Empty this compound Containers:

  • Empty containers that held this compound should be managed as hazardous waste and given to EHS for disposal. Do not attempt to rinse these containers.

Record Keeping:

Maintain a detailed log of all this compound waste generated and disposed of. This log should include:

  • The name of the chemical (this compound).

  • The quantity of waste generated.

  • The date the waste was placed in the SAA.

  • The date of disposal.

For this compound used in combination with controlled substances like fentanyl, adhere to all additional record-keeping and disposal requirements for controlled drugs, which may include the use of denaturing kits and witnessed destruction.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Fluanisone_Disposal_Workflow start This compound Waste Generation is_pure Pure this compound or Contaminated Material? start->is_pure pure_waste Package Unused/Expired This compound is_pure->pure_waste Pure contaminated_waste Collect Contaminated Materials (PPE, etc.) is_pure->contaminated_waste Contaminated container_check Empty Container? is_pure->container_check Empty Container segregate Segregate Waste Streams (Solid vs. Liquid) pure_waste->segregate contaminated_waste->segregate empty_container Manage as Hazardous Waste (Do Not Rinse) container_check->empty_container label_container Label Container as 'Hazardous Waste: this compound' empty_container->label_container segregate->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa log_waste Log Waste Generation and Accumulation Date store_saa->log_waste request_pickup Arrange for Disposal via EHS or Licensed Contractor log_waste->request_pickup end Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety and Operational Guide for Handling Fluanisone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Fluanisone, tailored for research and drug development professionals.

This compound is a typical antipsychotic and sedative of the butyrophenone chemical class.[1] It is primarily used in veterinary medicine as a component of the injectable neuroleptanalgesic formulation fentanyl/fluanisone (Hypnorm) for rodent analgesia during short surgical procedures.[2][3] Due to its psychoactive properties and potential health hazards, strict adherence to safety protocols is essential.[2][4]

Health Hazard Information

This compound presents several health risks that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause an allergic skin reaction

  • May cause respiratory irritation

  • Suspected of damaging fertility or the unborn child

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound based on Safety Data Sheets.

Body PartRecommended ProtectionSpecifications & Rationale
Hands Chemical-resistant glovesPowder-free nitrile gloves are recommended to prevent skin contact and potential allergic reactions.
Body Protective clothing / Laboratory coatA long-sleeved lab coat or gown should be worn to protect against skin exposure.
Eyes/Face Safety glasses with side shields or chemical safety goggles / Face shieldEssential for preventing eye irritation from splashes or airborne particles. A face shield may be required if there is a significant splash risk.
Respiratory Use in a well-ventilated area. Respirator if needed.Work should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors. If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator may be necessary.

Operational and Handling Procedures

Adherence to a standardized workflow is crucial for safely managing this compound in a laboratory setting.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before use.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, typically a chemical fume hood, ensuring it is clean and uncluttered.

  • Weighing and Solution Preparation (Solid Form):

    • Don all required PPE (gloves, lab coat, eye protection).

    • When handling the solid powder, avoid creating dust. Use a chemical fume hood or a ventilated balance enclosure.

    • Use dedicated spatulas and weighing boats.

    • For preparing solutions, slowly add the solid to the solvent (e.g., DMSO, in which it is soluble) to prevent splashing.

  • General Handling:

    • Avoid all contact with skin, eyes, and mouth.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.

    • Contaminated work clothing should not be allowed out of the workplace.

  • Spill & Decontamination:

    • In case of a spill, evacuate the area if necessary.

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with soap and water.

    • For skin contact, wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.

    • For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Diagram: Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Don PPE - Prepare Fume Hood weigh 2. Weighing & Aliquoting - Use Ventilated Enclosure - Avoid Dust Generation prep->weigh dissolve 3. Solution Preparation - Add Solid to Solvent Slowly - Work in Fume Hood weigh->dissolve use 4. Experimental Use - Follow Protocol - Maintain Containment dissolve->use decontam 5. Decontamination - Clean Work Surfaces - Decontaminate Equipment use->decontam dispose 6. Waste Disposal - Segregate Waste - Follow Disposal Plan decontam->dispose end End of Process dispose->end

Caption: A step-by-step workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Selection Guide

The level of PPE required may vary based on the specific task and the potential for exposure.

Diagram: PPE Selection for this compound Handling

G PPE Selection Guide for this compound Handling rect_node rect_node start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Powder solution Preparing/Handling Solution task_type->solution Liquid/Solution ppe_weigh Required PPE: - Nitrile Gloves - Lab Coat - Goggles - Use Fume Hood weighing->ppe_weigh ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Goggles solution->ppe_solution

Caption: A decision tree for selecting appropriate PPE based on the task.

Storage and Disposal Plan

Proper storage and disposal are critical to ensure safety and environmental protection.

Storage
  • Conditions: Keep containers tightly closed in a dry, well-ventilated place.

  • Temperature: To maintain product quality, the recommendation is to store it in a freezer.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Security: Store in a locked-up area to prevent unauthorized access.

Disposal Plan

Disposal of this compound and its containers must be handled as hazardous waste.

  • Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.

  • Waste Collection:

    • Dispose of contents and containers to an approved waste disposal plant.

    • Do not dispose of it down the drain or with general household trash.

  • Deactivating Waste (for solutions):

  • Recommended Disposal Method:

    • The preferred method is to use a licensed professional waste disposal service.

    • For unused or expired medicine, drug take-back programs are the best option if available.

    • If no take-back program is available, mix the material with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash, after scratching out all personal information from the label. Note that this is a general guideline for pharmaceuticals and may not be appropriate for all research chemicals; always check with your institution's environmental health and safety department.

Quantitative Data and Properties

This table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₅FN₂O₂
Molecular Weight 356.43 g/mol
Appearance White to off-white solid
Melting Point 272 - 273 °C / 521.6 - 523.4 °F
Solubility Soluble in DMSO
CAS Number 1480-19-9

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluanisone
Reactant of Route 2
Reactant of Route 2
Fluanisone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.